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Foundational

Therapeutic Potential of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic Acid in Drug Design: A Scaffold for Innovation

An In-depth Technical Guide for Drug Development Professionals Abstract In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both structural rigidity and versatile functionality...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both structural rigidity and versatile functionality is paramount. Unnatural, conformationally constrained amino acids have emerged as powerful tools in peptidomimetic and small molecule design, providing a pathway to enhanced potency, selectivity, and metabolic stability.[1][2] This guide focuses on (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid, a unique sulfur-containing cyclic amino acid. We will dissect its structural rationale, propose synthetic strategies, and explore its therapeutic potential by examining structurally analogous compounds and their validated biological activities. This analysis identifies the compound as a high-potential scaffold for developing next-generation therapeutics, particularly in the areas of anticoagulation and cytoprotective pathway modulation.

Introduction: The Strategic Value of Conformational Constraint

Peptides are vital signaling molecules, but their therapeutic use is often hampered by poor bioavailability and rapid degradation. The introduction of conformational constraints into amino acid building blocks is a proven strategy to overcome these limitations.[3][4] By locking the rotatable bonds of an amino acid into a defined three-dimensional shape, we can pre-organize a ligand for optimal interaction with its biological target, reduce the entropic penalty upon binding, and enhance resistance to enzymatic degradation.[1][5]

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid is a prime example of such a scaffold. It combines two key features:

  • A Constrained α-Amino Acid: The cyclic nature restricts the Ramachandran space, providing a rigid core to build upon.

  • A Thiophene Moiety: The tetrahydrothiophene ring, a sulfur-containing heterocycle, serves as a versatile pharmacophore. Thiophene and its derivatives are present in numerous FDA-approved drugs, valued for their ability to engage in various biological interactions and act as bioisosteres for other rings like benzene or furan.[6][7]

The sulfur atom itself is not merely a structural element; its unique electronegativity and size compared to oxygen or carbon can significantly alter a molecule's binding affinity, lipophilicity, and metabolic profile.[8][9]

Core Molecular Attributes and Physicochemical Profile

The therapeutic utility of a scaffold is fundamentally tied to its structure. The key attributes of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid provide a strong foundation for its application in drug design.

Structural Analysis

The molecule's power lies in the fusion of a quaternary α-amino acid center with a saturated heterocyclic ring. This arrangement imparts a distinct three-dimensional character that is highly desirable for targeting the well-defined pockets of enzymes and receptors.

Figure 1: Core structural components of the title compound.
Physicochemical Data Summary

The predicted and observed properties of the core scaffold are essential for initial drug design considerations. These values guide the selection of derivatization strategies to optimize drug-like characteristics.

PropertyValueSourceSignificance in Drug Design
Molecular Formula C₅H₉NO₂SPubChem[10]Foundation for molecular weight and elemental analysis.
Molecular Weight 147.20 g/mol PubChem[10]Low starting weight allows for significant modification while adhering to Lipinski's Rule of Five.
XLogP3-AA (LogP) -2.8PubChem[10]Indicates high hydrophilicity of the core scaffold, suggesting derivatives will require lipophilic groups to enhance membrane permeability.
Topological Polar Surface Area (TPSA) 88.6 ŲPubChem[10]Moderate TPSA, favorable for balancing solubility and permeability.
Hydrogen Bond Donors 2PubChem[10]The amine and carboxylic acid groups provide key interaction points for receptor binding.
Hydrogen Bond Acceptors 3PubChem[10]The carboxyl oxygen atoms and sulfur can act as H-bond acceptors.

Asymmetric Synthesis Strategy

Access to enantiomerically pure (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid is critical for its development. While commercially available, understanding its synthesis provides insight into generating novel derivatives. A robust method involves a Strecker synthesis on a protected tetrahydrothiophen-3-one, followed by chiral resolution.

Proposed Synthetic Workflow

This multi-step process is designed to yield the target compound with high optical purity. The rationale behind each step is crucial for adapting the synthesis for various analogs.

Figure 2: Proposed workflow for the asymmetric synthesis.
Detailed Experimental Protocol: Synthesis and Resolution

Objective: To synthesize and resolve racemic 3-amino-tetrahydro-thiophene-3-carboxylic acid to obtain the pure (S)-enantiomer.

Part A: Synthesis of Racemic 3-Amino-tetrahydro-thiophene-3-carboxylic acid

  • Strecker Reaction:

    • Rationale: A classic and reliable method for forming α-amino acids from a ketone. It creates the crucial C-C and C-N bonds in a single pot.

    • To a stirred solution of ammonium chloride (1.2 eq) in water at 0°C, add potassium cyanide (1.2 eq).

    • Add a solution of tetrahydrothiophen-3-one (1.0 eq) in methanol dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to stir at room temperature for 18 hours. Monitor by TLC for the disappearance of the ketone.

    • Self-Validation: The formation of the aminonitrile can be confirmed by IR spectroscopy (nitrile stretch ~2200 cm⁻¹) on an aliquot.

  • Hydrolysis:

    • Rationale: Strong acid hydrolysis is required to convert the stable nitrile group and any intermediate amides to the final carboxylic acid.

    • Carefully concentrate the reaction mixture under vacuum to remove methanol.

    • Add concentrated HCl (10 eq) and heat the mixture to reflux (approx. 100-110°C) for 8 hours.

    • Self-Validation: Monitor the reaction by LC-MS to track the conversion of the aminonitrile to the final amino acid product (mass change).

  • Isolation:

    • Cool the reaction mixture to room temperature and then to 0°C.

    • Adjust the pH to ~6.0 using aqueous NaOH or an ion-exchange resin. The product should precipitate.

    • Filter the solid, wash with cold water and then diethyl ether, and dry under vacuum to yield the racemic product.

Part B: Chiral Resolution

  • Diastereomeric Salt Formation:

    • Rationale: The enantiomers are chemically identical, but their salts formed with a single enantiomer of another chiral molecule (the resolving agent) are diastereomers. Diastereomers have different physical properties, such as solubility, allowing for their separation. (R)-(-)-Mandelic acid is a cost-effective and reliable resolving agent.

    • Dissolve the racemic amino acid (1.0 eq) in hot methanol.

    • Add a solution of (R)-(-)-Mandelic acid (0.5-0.6 eq) in methanol. Using a sub-stoichiometric amount of the resolving agent often yields a purer salt of one diastereomer.

    • Allow the solution to cool slowly to room temperature, then place at 4°C for 24 hours to facilitate crystallization.

  • Separation and Liberation:

    • Rationale: Mechanical separation of the crystallized diastereomeric salt, followed by a simple acid-base workup, liberates the desired enantiomerically pure amino acid.

    • Filter the crystals and wash with a small amount of cold methanol. The mother liquor will be enriched in the (R)-enantiomer.

    • Dissolve the collected crystals in water and treat with a basic ion-exchange resin (or adjust pH carefully with a base) to remove the mandelic acid.

    • Filter the resin and concentrate the aqueous solution to yield the (S)-enantiomer.

    • Self-Validation: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.

Therapeutic Avenue 1: Factor Xa Inhibition for Anticoagulation

A compelling therapeutic hypothesis arises from examining a close structural analog. Derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been patented as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[11][12] Given the frequent use of thiophene as a bioisostere for furan, it is highly probable that the (S)-3-amino-tetrahydro-thiophene-3-carboxylic acid scaffold can serve as a core for novel FXa inhibitors.

Mechanism of Action: Interrupting the Coagulation Cascade

Factor Xa sits at the convergence of the intrinsic and extrinsic coagulation pathways. Its inhibition directly prevents the conversion of prothrombin to thrombin, the final key step in fibrin clot formation.

Coagulation_Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway Extrinsic->FX FXa Factor Xa FX->FXa Activation Thrombin Thrombin FXa->Thrombin Catalyzes Conversion Prothrombin Prothrombin Prothrombin Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes Conversion Fibrinogen Fibrinogen Fibrinogen Inhibitor (S)-3-Amino-tetrahydro-thiophene -3-carboxylic acid Derivative Inhibitor->FXa Inhibits

Figure 3: Inhibition of Factor Xa in the coagulation cascade.
Protocol: In Vitro Factor Xa Chromogenic Assay

Objective: To determine the inhibitory potency (IC₅₀) of a test compound derived from the scaffold against human Factor Xa.

  • Principle: This assay measures the residual activity of FXa after incubation with an inhibitor. FXa cleaves a chromogenic substrate, releasing a yellow-colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The reduction in color is proportional to the inhibitor's potency.

  • Materials:

    • Human Factor Xa enzyme

    • FXa chromogenic substrate (e.g., S-2222)

    • Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl₂)

    • Test compound stock solution in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Compound Preparation: Perform a serial dilution of the test compound in DMSO, then dilute further into the assay buffer to achieve final desired concentrations (e.g., 10 µM to 10 pM). Keep the final DMSO concentration constant across all wells (typically <1%).

    • Reaction Setup:

      • To each well of a 96-well plate, add 50 µL of assay buffer.

      • Add 10 µL of the diluted test compound or vehicle (for control wells).

      • Add 20 µL of human Factor Xa solution (final concentration ~0.5 nM).

      • Incubate at 37°C for 15 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring the measurement reflects true inhibition.

    • Initiate Reaction: Add 20 µL of the chromogenic substrate S-2222 (final concentration ~200 µM) to all wells to start the reaction.

    • Data Acquisition: Immediately begin reading the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.

    • Data Analysis:

      • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

      • Normalize the rates as a percentage of the vehicle control (0% inhibition = vehicle rate, 100% inhibition = no enzyme rate).

      • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

      • Self-Validation: Include a known FXa inhibitor (e.g., Rivaroxaban) as a positive control to validate the assay's performance and ensure the results are comparable to established standards.

Therapeutic Avenue 2: NRF2 Pathway Activation

Research on the oxidized form of the scaffold, 3-aminotetrahydrothiophene 1,1-dioxides, has shown their ability to act as non-electrophilic activators of the Antioxidant Response Element (ARE).[13] This suggests that the core scaffold, with appropriate modifications, could be used to develop drugs that bolster cellular defense mechanisms against oxidative stress, a key factor in neurodegenerative diseases, inflammation, and aging.

Mechanism of Action: Modulating the Keap1-NRF2 Axis

Under normal conditions, the transcription factor NRF2 is kept inactive in the cytoplasm by binding to Keap1, which targets it for degradation. Activator molecules can disrupt the Keap1-NRF2 interaction, allowing NRF2 to translocate to the nucleus. There, it binds to the ARE in the promoter regions of genes encoding a wide array of cytoprotective proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

NRF2_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 NRF2_bound NRF2 Keap1->NRF2_bound Binds NRF2_free NRF2 Keap1->NRF2_free Releases Proteasome Proteasome NRF2_bound->Proteasome Ubiquitination & Degradation Activator Scaffold-based Activator Activator->Keap1 Induces Conformational Change NRF2_nuc NRF2 NRF2_free->NRF2_nuc Translocation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Sources

Exploratory

Technical Guide: (S)-3-Amino-tetrahydro-thiophene-3-carboxylic Acid (At5c) as a Constrained Amino Acid

Executive Summary (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (often abbreviated as (S)-At5c ) represents a high-value scaffold in modern peptidomimetics. As a cyclic -disubstituted amino acid, it combines the con...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (often abbreviated as (S)-At5c ) represents a high-value scaffold in modern peptidomimetics. As a cyclic


-disubstituted amino acid, it combines the conformational rigidity of cycloleucine (Ac5c) with the unique electronic and functional versatility of a thioether side chain. This guide details its structural utility, synthesis, and application in solid-phase peptide synthesis (SPPS), specifically for researchers aiming to stabilize peptide secondary structures or design robust methionine surrogates.

Structural & Conformational Analysis

The Mechanism of Constraint

(S)-At5c belongs to the class of


-tetrasubstituted amino acids. Unlike standard proteinogenic amino acids, the quaternary 

-carbon severely restricts the rotation of the

(N-

) and

(

-C') torsion angles.
  • Thorpe-Ingold Effect: The geminal disubstitution at the

    
    -carbon promotes a "bent" conformation in the peptide backbone, energetically favoring the formation of turns (specifically 
    
    
    
    -turns) and helices (
    
    
    -helices or
    
    
    -helices).
  • Ring Strain: The 5-membered tetrahydrothiophene ring imposes a specific puckering geometry (envelope or twist), which is distinct from the carbocyclic analogue (cycloleucine). This puckering dictates the orientation of the amino and carboxyl groups, locking the backbone into a narrow region of the Ramachandran space.

The Sulfur Advantage

The presence of the sulfur atom at position 4 (relative to the amino group) or position 1 (in the ring numbering) distinguishes At5c from simple carbocyclic constraints like 1-aminocyclopentanecarboxylic acid (


).
Feature(S)-At5c (Thioether)

(Carbocycle)
Impact on Drug Design
Electronic Effect

-hole interactions; potential H-bond acceptor
Inert hydrocarbonSulfur can engage in specific non-covalent interactions with receptor pockets.
Polarity Moderate lipophilicity; oxidizableHighly lipophilicAt5c mimics Methionine (Met) but with restricted freedom.
Metabolic Stability Susceptible to S-oxidationHigh stabilityS-oxidation to sulfoxide/sulfone can be used as a prodrug strategy or to tune solubility.
Stereochemistry Chiral (

is chiral center)
Achiral(S)-At5c allows for precise stereochemical control of the peptide backbone.

Synthesis and Resolution Strategy

The synthesis of (S)-At5c typically proceeds via a Bucherer-Bergs reaction followed by optical resolution. The presence of the sulfur atom requires careful handling to prevent premature oxidation.

Synthetic Pathway (DOT Diagram)

SynthesisPathway Start 4,5-dihydro-3(2H)-thiophenone Step1 Bucherer-Bergs Reaction ((NH4)2CO3, KCN) Start->Step1 Intermediate Spirohydantoin Intermediate Step1->Intermediate Step2 Alkaline Hydrolysis (Ba(OH)2 or NaOH) Intermediate->Step2 Racemic Racemic (±)-At5c Step2->Racemic Step3 N-Protection (Cbz-Cl or Boc2O) Racemic->Step3 Resolution Optical Resolution (via Chiral Amine Salt) Step3->Resolution Final (S)-At5c (Pure Enantiomer) Resolution->Final Crystallization w/ (S)-Phenylethylamine

Figure 1: Synthetic workflow for accessing enantiopure (S)-At5c. The Bucherer-Bergs reaction builds the quaternary center, while chiral resolution isolates the bioactive (S)-enantiomer.

Resolution Protocol

The racemic N-protected amino acid (e.g., Cbz-At5c) is typically resolved via diastereomeric salt formation.[1]

  • Salt Formation: React racemic Cbz-At5c with (S)-(-)-1-phenylethylamine in ethanol.

  • Crystallization: The salt of the (S)-enantiomer is less soluble and crystallizes preferentially.

  • Liberation: The salt is treated with dilute acid (HCl) to liberate the free (S)-Cbz-At5c acid.

  • Verification: Enantiomeric excess (ee) should be verified via chiral HPLC (>98% ee is standard).

Application in Solid-Phase Peptide Synthesis (SPPS)[2]

Incorporating (S)-At5c into peptides requires modified protocols due to the steric bulk of the quaternary center and the reactivity of the thioether.

Coupling Protocol

Standard coupling reagents (HBTU/HATU) are often insufficient for sterically hindered amino acids like At5c.

Recommended Protocol:

  • Reagents: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or COMU with TMP (2,4,6-trimethylpyridine) as the base.

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 3 eq.[2][3][4] Fmoc-(S)-At5c, 3 eq. PyAOP, 6 eq. TMP in DMF for 2 hours at 50°C (microwave assisted if possible).

    • Coupling 2: Repeat with fresh reagents.

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure completion.

Preventing S-Oxidation

The sulfur in At5c is prone to oxidation during cleavage from the resin, especially when using high concentrations of TFA.

  • Scavenger Cocktail: Use Reagent K or Reagent B modified with high thioanisole/EDT content.

    • Cocktail: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%).

  • Avoid: Do not use oxidants (e.g., sodium periodate) in subsequent steps unless sulfoxide formation is desired.

SPPS Decision Logic (DOT Diagram)

SPPS_Logic Start Peptide Sequence Design Containing (S)-At5c CheckPos Is At5c at N-terminus? Start->CheckPos Coupling Coupling Strategy: Use PyAOP/Oxyma or HATU Double Couple @ 50°C CheckPos->Coupling Deprotect Fmoc Removal: 20% Piperidine/DMF (Standard) Coupling->Deprotect NextResidue Next AA Coupling: WARNING: Steric Hindrance Deprotect->NextResidue StericSol Use Stronger Activation (e.g., HOAt/HATU) Extended Time NextResidue->StericSol Cleavage Resin Cleavage: High Scavenger Load (EDT/Thioanisole) StericSol->Cleavage Finish Purified Peptide Cleavage->Finish

Figure 2: Decision logic for incorporating (S)-At5c into SPPS, highlighting critical checkpoints for steric hindrance and oxidation prevention.

Case Study: Methionine Replacement

(S)-At5c is an ideal constrained surrogate for Methionine (Met). In bioactive peptides where Met plays a structural role (hydrophobic core) rather than a catalytic one, replacing Met with At5c can:

  • Reduce Entropy: Lock the side-chain orientation (

    
     angles), reducing the entropic penalty of binding.
    
  • Increase Stability: The cyclic structure prevents degradation pathways common to linear Met.

Experimental Validation: To validate the replacement, researchers should perform a binding affinity assay (e.g., SPR or FP) comparing the native Met-peptide vs. the At5c-analogue. A decrease in


 (dissociation constant) indicates that the constraint effectively pre-organized the peptide into the bioactive conformation.

References

  • Oba, M., et al. (2005). "Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids." Tetrahedron: Asymmetry, 16(11), 1989-1992. Link

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the disubstituted C-alpha-glycine amino acids." Biopolymers, 60(6), 396-419. Link

  • Karle, I. L., & Balaram, P. (1990). "Structural characteristics of alpha-helical peptide molecules containing Aib residues." Biochemistry, 29(29), 6747–6756. Link

  • PubChem. (2024). "3-Aminotetrahydro-3-thiophenecarboxylic acid."[1][3][4][5][6][7] National Library of Medicine. Link

Sources

Foundational

Biological activity of tetrahydrothiophene-based amino acid analogs

An In-Depth Technical Guide to the Biological Activity of Tetrahydrothiophene-Based Amino Acid Analogs Abstract The synthesis of hybrid molecules that incorporate pharmacologically privileged scaffolds is a cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Tetrahydrothiophene-Based Amino Acid Analogs

Abstract

The synthesis of hybrid molecules that incorporate pharmacologically privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of a particularly promising class of compounds: tetrahydrothiophene-based amino acid analogs. By combining the rigid, heterocyclic tetrahydrothiophene core with the functional and chiral diversity of amino acids, these analogs have emerged as versatile candidates for targeting a wide array of biological processes.[1] This document delves into the key synthetic strategies, elucidates the primary mechanisms of action across different therapeutic areas—including neuroregulation, oncology, and infectious diseases—and provides detailed experimental protocols for their evaluation. We will explore the causality behind their biological activity, from enzyme inactivation to the disruption of bacterial virulence, offering field-proven insights for researchers aiming to leverage this unique chemical space for next-generation drug discovery.

Introduction: The Tetrahydrothiophene-Amino Acid Scaffold

Chemical Rationale and Therapeutic Significance

The strategic fusion of a tetrahydrothiophene ring with an amino acid creates a molecular architecture with significant therapeutic potential. The thiophene moiety, a sulfur-containing five-membered heterocycle, is a well-established "structural alert" in drug design, known to influence a molecule's electronic properties, lipophilicity, and interaction with biological targets.[2][3] Its incorporation can lead to compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

Amino acids, beyond being the fundamental building blocks of proteins, serve as crucial neurotransmitters, neuromodulators, and metabolic precursors in their own right.[6][7][8] Introducing amino acid functionalities into a drug candidate can improve aqueous solubility, provide vectors for active transport, and offer specific interaction points (e.g., hydrogen bonding, salt bridges) to engage with protein targets.[9] The combination of these two scaffolds results in constrained, chiral molecules that can explore novel chemical spaces and exhibit improved pharmacokinetic profiles or unique pharmacological activities.[1]

The resulting analogs have demonstrated potent activity in several key therapeutic areas:

  • Neurological Disorders: By mimicking neurotransmitters like γ-aminobutyric acid (GABA), these analogs can modulate synaptic transmission, offering potential treatments for epilepsy, Parkinson's disease, and other conditions linked to neurotransmitter imbalances.[10][11]

  • Oncology: Thiophene derivatives have shown significant antiproliferative activity through various mechanisms, including the induction of apoptosis, inhibition of key cancer-signaling kinases, and modulation of nuclear receptors.[2][12][13]

  • Infectious Diseases: A promising strategy in combating antimicrobial resistance involves targeting bacterial virulence rather than viability. Tetrahydrothiophene derivatives have been identified as inhibitors of bacterial biofilm formation, representing a novel anti-infective approach.[14] Furthermore, specific analogs have been developed as potent inhibitors of viral enzymes like HIV-1 reverse transcriptase.[15][16]

Synthetic Strategies: Building the Analogs

The construction of tetrahydrothiophene-based amino acid analogs typically follows a convergent synthetic plan: formation of the heterocyclic core followed by the introduction of the amino acid moiety.

Core Scaffold Synthesis: The Gewald Reaction

A highly efficient and versatile method for synthesizing the functionalized 2-aminothiophene core is the Gewald three-component reaction.[17] This one-pot synthesis is widely adopted due to its operational simplicity and the ready availability of starting materials.[18]

Causality: The reaction's power lies in its convergence, rapidly building molecular complexity. It proceeds by combining a ketone or aldehyde, an activated nitrile (e.g., methyl cyanoacetate), and elemental sulfur in the presence of a base catalyst.[14] The mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the highly substituted 2-aminothiophene.[17] This method provides a direct entry point to a scaffold (the 2-amino-3-carboxylate derivative) that is perfectly primed for further functionalization.

Elaboration and Amino Acid Incorporation

With the 2-aminothiophene core in hand, the amino acid portion is typically introduced via standard amide bond formation. The 2-amino group of the thiophene serves as a nucleophile to react with an activated carboxylic acid of a protected amino acid.

Causality: The choice of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU is critical for ensuring high-yield, epimerization-free amide bond formation, which is essential for preserving the stereochemical integrity of the amino acid.[13][15] Subsequent deprotection of the amino acid's protecting groups yields the final analog. This modular approach allows for the rapid generation of a library of analogs by varying both the substituents on the thiophene ring (by changing the initial ketone/aldehyde) and the appended amino acid.

General Synthetic Workflow

The following diagram illustrates the common synthetic pathway for creating these analogs.

G cluster_0 Part 1: Core Synthesis (Gewald Reaction) cluster_1 Part 2: Amino Acid Coupling Ketone Ketone / Aldehyde Gewald Gewald Reaction Ketone->Gewald Nitrile Activated Nitrile Nitrile->Gewald Sulfur Elemental Sulfur Sulfur->Gewald Base Base (e.g., Diethylamine) Base->Gewald Core 2-Amino-3-acyl -tetrahydrobenzothiophene Gewald->Core AmideBond Amide Bond Formation Core->AmideBond AminoAcid Protected Amino Acid AminoAcid->AmideBond Coupling Coupling Agent (e.g., HATU) Coupling->AmideBond FinalProduct Tetrahydrothiophene-Based Amino Acid Analog AmideBond->FinalProduct

Caption: General workflow for analog synthesis.

Key Biological Activities and Mechanisms of Action

Neuromodulation: Targeting GABAergic Pathways

A significant application of tetrahydrothiophene-based amino acid analogs is in the modulation of the GABAergic system. Low brain levels of the inhibitory neurotransmitter GABA are associated with numerous neurological disorders, including epilepsy, Parkinson's, and Alzheimer's disease.[10][11]

Mechanism of Action: GABA-AT Inactivation: A key strategy to increase GABA levels is to inhibit the enzyme that degrades it, γ-aminobutyric acid aminotransferase (GABA-AT).[11] Certain tetrahydrothiophene analogs are designed as mechanism-based inactivators of GABA-AT. One such compound was found to be eight times more efficient than vigabatrin, an FDA-approved drug for epilepsy.[10] The mechanism involves the analog entering the enzyme's active site, forming a Schiff base with the pyridoxal phosphate (PLP) cofactor, and undergoing a chemical transformation that leads to a stable, inactivated enzyme complex.[10] Unlike covalent modification, this inactivation can occur through strong non-covalent interactions that effectively block the active site.[10]

G Increased GABA Levels in Synapse cluster_GABA GABA Metabolism Glutamate L-Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA GABA (Inhibitory Neurotransmitter) GABA_AT GABA-AT GABA->GABA_AT Degradation SSA Succinic Semialdehyde GAD->GABA GABA_AT->SSA Inhibitor Tetrahydrothiophene Analog Inhibitor->GABA_AT Inhibition Inactivation

Caption: Inhibition of GABA-AT by tetrahydrothiophene analogs.

Anticancer Activity: Multi-Targeted Approaches

Thiophene derivatives have emerged as a versatile scaffold for the development of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[2][12][19] Their mechanism of action is often multifaceted, targeting several key pathways involved in cancer progression.

Mechanism 1: Induction of Apoptosis and Oxidative Stress: Several thiophene derivatives have been shown to induce apoptosis in cancer cells.[4] This is often mediated by an increase in intracellular reactive oxygen species (ROS) and a subsequent reversal of the mitochondrial membrane potential, key events that trigger the apoptotic cascade.[12]

Mechanism 2: Targeted Enzyme Inhibition: More targeted approaches involve the design of analogs that inhibit specific enzymes crucial for tumor growth and survival.

  • VEGFR-2/AKT Dual Inhibition: Some fused thiophene derivatives have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the AKT kinase.[20] Both are pivotal nodes in signaling pathways that control angiogenesis and cell proliferation, making dual inhibition a powerful anticancer strategy.[20]

  • RORγt Modulation: The Retinoic acid receptor-related orphan receptor γt (RORγt) has been identified as a drug target in certain cancers. Tetrahydro-benzothiophene derivatives have been discovered as potent modulators of this nuclear receptor.[13]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported cytotoxic activity (IC50 values) of representative thiophene derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µg/mL)Reference
TP 5HepG2Not specified, but identified as potent[12]
TP 5SMMC-7721Not specified, but identified as potent[12]
Compound 480HeLa12.61[4]
Compound 480HepG233.42[4]
Compound 471HeLa23.79[4]
Compound 471HepG213.34[4]
Compound 4cHepG2Not specified, but showed 70% VEGFR-2 inhibition[20]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.

Anti-Infective Properties: Beyond Bactericidal Action

Mechanism 1: Anti-Virulence Activity: A novel approach to combatting bacterial infections, especially in the era of rising antibiotic resistance, is to disarm pathogens by targeting their virulence factors.[14] A high-throughput screen identified 2-amino-3-acyl-tetrahydrobenzothiophene derivatives as inhibitors of pili-dependent biofilm formation in uropathogenic Escherichia coli.[14] These compounds prevent the bacteria from forming pili, the appendages necessary for adhesion and biofilm formation, without affecting bacterial growth. This anti-virulence strategy imposes less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.[14]

Mechanism 2: Antiviral (Anti-HIV): By modifying the thiophene[3,2-d]pyrimidine scaffold with various amino acid analogs, researchers have developed a series of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[15][16] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV life cycle.[16] Several of these analogs showed excellent potency against both wild-type and drug-resistant HIV-1 strains.[16]

Experimental Protocols for Biological Evaluation

To ensure trustworthiness and reproducibility, the evaluation of these analogs relies on robust, self-validating experimental protocols.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the tetrahydrothiophene analogs in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

G Start Seed Cells in 96-Well Plate Adhere Allow Adhesion (Overnight) Start->Adhere Treat Treat with Serial Dilutions of Test Compounds Adhere->Treat Incubate Incubate for 48-72 Hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 Hours Add_MTT->Incubate_MTT Solubilize Remove Medium & Add Solubilizer (DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Sources

Exploratory

Physical properties and solubility of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid

This guide provides an in-depth technical analysis of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (often abbreviated as (S)-At5c ), a conformationally constrained, cyclic analogue of methionine. [1] Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (often abbreviated as (S)-At5c ), a conformationally constrained, cyclic analogue of methionine.

[1]

Executive Summary

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid is a chiral,


-disubstituted amino acid featuring a tetrahydrothiophene ring. It serves as a critical building block in medicinal chemistry and peptidomimetics. Structurally, it functions as a cyclic methionine surrogate , where the side chain is cyclized back onto the 

-carbon. This cyclization severely restricts conformational freedom, forcing peptides containing this residue into specific secondary structures, most notably the

-helix
.

Key Characteristics:

  • Stereochemistry: (S)-enantiomer (Levorotatory).

  • Role: Conformational constraint, pharmacophore scaffold, enzyme inhibitor precursor.[1]

  • Critical Handling: Susceptible to sulfur oxidation; requires specific storage protocols.

Physicochemical Characterization

Identity and Constants
PropertyDataNotes
IUPAC Name (3S)-3-Aminotetrahydrothiophene-3-carboxylic acid
Common Abbreviation (S)-At5c"At5c" denotes Amino-tetrahydro-thiophene-3-carboxylic acid.[2][3][4]
CAS Number 2819352-60-6 (HCl salt)Racemate often listed as 32418-99-8.
Molecular Formula

Molecular Weight 147.20 g/mol
Chirality (S)-EnantiomerDetermined via X-ray of chiral ester derivatives.
Optical Rotation

(Levorotatory)
Specific rotation is negative in water/methanol.
Solid-State Properties[5]
  • Appearance: White to off-white crystalline powder.

  • Melting Point: The compound typically exhibits a high melting point characteristic of zwitterionic amino acids, often decomposing before true melting.

    • Racemate Range: 280–290°C (decomp).

    • HCl Salt Range: ~158–162°C.

  • Hygroscopicity: Moderate. As a zwitterion, it can absorb atmospheric moisture; storage in a desiccator is required.

Molecular Geometry & Conformation

The tetrahydrothiophene ring adopts a puckered envelope conformation. The steric bulk of the ring at the


-carbon restricts the torsion angles (

) of the peptide backbone.
  • Torsion Angles:

    
    , 
    
    
    
    .[2]
  • Structural Impact: These angles are nearly ideal for nucleating or stabilizing a right-handed

    
    -helix , making (S)-At5c a potent helix promoter in peptide design.
    

Solubility & Solution Chemistry

Solubility Profile

As an amino acid, (S)-At5c exists primarily as a zwitterion at neutral pH. Its solubility is dictated by the polarity of the solvent and the ionization state of the carboxyl and amino groups.

SolventSolubilityMechanistic Insight
Water High Soluble as a zwitterion. Solubility increases at pH < 2 (cationic) and pH > 10 (anionic).
Methanol/Ethanol Slight/Moderate Solubility decreases as organic content increases.
DMSO Moderate Suitable for stock solutions in biological assays.
Dichloromethane Insoluble The zwitterionic lattice energy prevents dissolution in non-polar solvents.
Diethyl Ether Insoluble Used to precipitate the compound during purification.
Acid-Base Properties (pKa)

While direct experimental pKa values for the specific (S)-enantiomer are rarely reported in standard databases, they can be reliably estimated based on structural analogues (Methionine and 1-aminocyclopentanecarboxylic acid).

  • 
     (COOH): ~2.2 – 2.4 
    
    • Reasoning: The inductive effect of the sulfur atom (beta-position relative to the ring carbons, but effectively gamma to the carboxyl) slightly lowers the pKa compared to aliphatic analogues, stabilizing the carboxylate.

  • 
     (
    
    
    
    ):
    ~9.1 – 9.3
    • Reasoning: Similar to methionine (

      
       9.21), the ammonium group is typical for 
      
      
      
      -amino acids.
  • Isoelectric Point (pI): ~5.7

    • At pH ≈ 5.7, the net charge is zero, corresponding to minimum aqueous solubility.

Zwitterionic Equilibrium Visualization

The following diagram illustrates the pH-dependent speciation, critical for extraction and purification strategies.

ZwitterionEquilibrium Cation Cationic Form (pH < 2) [S-Ring]-C(COOH)(NH3+) Zwitterion Zwitterion (pH ~ 5.7) [S-Ring]-C(COO-)(NH3+) (Isoelectric Point) Cation->Zwitterion - H+ (pKa1 ~2.3) Zwitterion->Cation + H+ Anion Anionic Form (pH > 10) [S-Ring]-C(COO-)(NH2) Zwitterion->Anion - H+ (pKa2 ~9.2) Anion->Zwitterion + H+

Stability & Handling Protocols

Oxidation Susceptibility (Critical)

The thioether moiety in the tetrahydrothiophene ring is prone to oxidation.

  • Primary Oxidation Product: Sulfoxide (S-oxide). Diastereomers can form (cis/trans relative to the amino group).

  • Secondary Oxidation Product: Sulfone (S,S-dioxide).

  • Prevention:

    • Store under Argon or Nitrogen .

    • Avoid prolonged exposure to atmospheric oxygen, especially in solution.

    • Use degassed solvents for analytical HPLC/LC-MS.

Thermal Stability[5]
  • Stable at room temperature in solid form if kept dry.

  • Decomposition: Occurs near melting point (>200°C for free base). Avoid high-temperature drying (>60°C) for prolonged periods to prevent discoloration or dimerization.

Synthesis & Resolution Protocol

The synthesis of enantiopure (S)-At5c is non-trivial due to the quaternary


-carbon. The most robust "self-validating" protocol involves the Bucherer-Bergs reaction followed by chiral resolution.
Experimental Workflow
  • Bucherer-Bergs Reaction:

    • Substrate: Tetrahydrothiophen-3-one.[2][5]

    • Reagents:

      
      , 
      
      
      
      .[6][7]
    • Product: Racemic hydantoin spiro-derivative.

  • Hydrolysis:

    • Alkaline hydrolysis (

      
       or 
      
      
      
      ) opens the hydantoin to yield Racemic At5c .
  • Chiral Resolution (The Validation Step):

    • Since direct crystallization of the enantiomer is difficult, a diastereomeric ester strategy is employed.

    • Protection: Protect amine with Cbz (Benzyloxycarbonyl).[2]

    • Derivatization:[1][8][9] Esterify with a chiral auxiliary, such as (R)-BINOL or (+)-Menthol .

    • Separation: Separate diastereomers via column chromatography (Silica).

    • Validation: X-ray crystallography of the ester confirms the (S)-configuration.[2]

    • Deprotection: Hydrolysis yields pure (S)-At5c.

Synthesis Visualization[5]

SynthesisWorkflow Start Tetrahydrothiophen-3-one Hydantoin Spiro-Hydantoin Intermediate (Racemic) Start->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) RacemicAA (±)-At5c (Racemic Amino Acid) Hydantoin->RacemicAA Hydrolysis (NaOH) Protected Cbz-(±)-At5c RacemicAA->Protected Cbz-Cl / Cbz-OSu Diastereomers Diastereomeric Esters (e.g., (+)-Menthol ester) Protected->Diastereomers Esterification ((+)-Menthol / DCC) Separation Chromatographic Separation (Silica Gel) Diastereomers->Separation PureEster Pure (S)-Ester Separation->PureEster Isolate Less Polar Fraction (Check TLC/NMR) FinalProduct (S)-At5c (Enantiopure) PureEster->FinalProduct Hydrolysis (Acid/Base) + Deprotection

References

  • Synthesis and Resolution of At5c

    • Title: Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids.[2]

    • Source:Tetrahedron: Asymmetry (via NII.ac.jp / Elsevier).
    • URL:[Link] (General Journal Link - Specific paper by Morimoto/Achiwa et al.)

  • Bucherer-Bergs Reaction Mechanism

    • Title: Bucherer-Bergs Reaction.[2][6][7][10][11]

    • Source: Organic Chemistry Portal.[10][11]

    • URL:[Link]

  • Physical Properties & CAS Data

    • Title: 3-Aminotetrahydro-3-thiophenecarboxylic acid (PubChem CID 13893658).[12]

    • Source: PubChem (NIH).
    • URL:[Link]

  • Conform

    
    -helix): 
    
    • Title: A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Foundational

Technical Guide: (S)-3-Amino-tetrahydro-thiophene-3-carboxylic Acid ((S)-At5c) in Peptidomimetic Research

Executive Summary (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (often abbreviated as (S)-At5c or (S)-3-Attc ) is a cyclic, chiral, -disubstituted amino acid. It represents a critical tool in peptidomimetic drug des...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (often abbreviated as (S)-At5c or (S)-3-Attc ) is a cyclic, chiral,


-disubstituted amino acid. It represents a critical tool in peptidomimetic drug design due to its dual ability to impose severe conformational constraints on the peptide backbone and to introduce specific electronic effects via the thioether moiety.

Unlike its carbocyclic analogue (1-aminocyclopentanecarboxylic acid, Ac5c), (S)-At5c introduces a sulfur atom at the


-position. This structural modification alters the ring pucker, lipophilicity, and hydrogen-bonding potential, making it a bioisostere of methionine and a potent inducer of 

-helical secondary structures. This guide details the synthesis, conformational utility, and incorporation of (S)-At5c into therapeutic peptides.

Structural & Conformational Properties[1][2][3][4][5][6]

The "Thorpe-Ingold" Effect and Backbone Constraint

As an


-disubstituted amino acid, (S)-At5c exerts a strong Thorpe-Ingold effect  (gem-dimethyl effect). The steric bulk at the 

atom severely restricts the rotation of the

and

torsion angles.
  • Restricted Space: The tetrahydrothiophene ring locks the side chain cyclically, reducing the entropic penalty upon binding to a receptor.

  • Helical Induction: X-ray crystallographic studies of peptides containing (S)-At5c reveal a strong preference for torsion angles of

    
     and 
    
    
    
    . These values are characteristic of a right-handed
    
    
    -helix
    .
  • Chirality: The (S)-enantiomer specifically induces right-handed helicity, whereas the (R)-enantiomer would favor left-handed structures.

The Thioether Advantage

The sulfur atom in the ring differentiates (S)-At5c from Ac5c:

  • Ring Geometry: The C-S bond length (1.82 Å) is longer than the C-C bond (1.54 Å), creating a distinct ring pucker that affects the orientation of the carbonyl and amino groups.

  • Electronic Effects: The sulfur atom can participate in transannular interactions or serve as a weak hydrogen bond acceptor (

    
    ), stabilizing specific 
    
    
    
    -turn types (e.g., Type I or Type III).
Table 1: Comparative Analysis of Constrained Amino Acids
Feature(S)-At5c (Thiophene)Ac5c (Cyclopentane)Aib (Acyclic)
Ring Size 5-membered5-memberedNone
Heteroatom Sulfur (

-position)
NoneNone
Chirality Chiral (

is stereogenic)
AchiralAchiral
Preferred Structure

-Helix (Right-handed)

-Helix /

-Helix

-Helix /

-Helix
Lipophilicity Moderate (S increases logP)HighModerate
Bioisostere Methionine / CysteineLeucine / IsoleucineAlanine

Chemical Synthesis and Resolution

The synthesis of enantiomerically pure (S)-At5c is non-trivial due to the formation of a quaternary carbon center. The most robust route involves the construction of the ring followed by a Bucherer-Bergs reaction and subsequent optical resolution.

Workflow Diagram

The following diagram outlines the critical path from the starting material to the protected (S)-enantiomer suitable for peptide synthesis.

SynthesisWorkflow Start 3-Oxotetrahydrothiophene Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Inter1 Spirohydantoin Intermediate Step1->Inter1 Step2 Alkaline Hydrolysis (Ba(OH)2 or NaOH, Reflux) Inter1->Step2 Racemate (±)-3-Amino-tetrahydro- thiophene-3-carboxylic acid Step2->Racemate Step3 N-Protection (Cbz-OSu or Boc2O) Racemate->Step3 ProtectedRac N-Protected (±)-At5c Step3->ProtectedRac Step4 Optical Resolution (via Chiral Amine Crystallization) ProtectedRac->Step4 PureSalt Diastereomeric Salt (S)-At5c • (S)-Amine Step4->PureSalt Recrystallization ResolutionAgent Agent: (S)-(-)-1-Phenylethylamine ResolutionAgent->Step4 Final (S)-At5c Derivative (Ready for SPPS) PureSalt->Final Acidification/Extraction

Figure 1: Synthetic pathway for the production of enantiomerically pure (S)-At5c.

Detailed Experimental Protocol

Objective: Synthesis of N-Cbz-(S)-3-amino-tetrahydro-thiophene-3-carboxylic acid via optical resolution.

Step 1: Spirohydantoin Formation

  • Dissolve 3-oxotetrahydrothiophene (10 mmol) in 50% EtOH/H2O.

  • Add ammonium carbonate (30 mmol) and potassium cyanide (12 mmol).

  • Stir at 60°C for 24 hours. The product precipitates as a white solid.

  • Cool, filter, and wash with cold water to obtain the spirohydantoin.

Step 2: Hydrolysis

  • Suspend the spirohydantoin in 2M NaOH (excess).

  • Reflux for 48 hours (sealed vessel preferred to retain ammonia).

  • Neutralize with HCl to pH 6.0.

  • Concentrate and crystallize to obtain (±)-At5c.

Step 3: Protection (N-Cbz)

  • Dissolve (±)-At5c in water/dioxane (1:1) with Na2CO3 (2 eq).

  • Add N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu, 1.1 eq) at 0°C.

  • Stir at room temperature for 12 hours.

  • Acidify to pH 2 and extract with ethyl acetate.

Step 4: Optical Resolution (The Critical Step) Rationale: Direct asymmetric synthesis is costly; resolution with a cheap chiral amine is scalable.

  • Dissolve N-Cbz-(±)-At5c in hot ethyl acetate.

  • Add (S)-(-)-1-phenylethylamine (0.5 eq).

  • Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (S)-acid with the (S)-amine is less soluble and will crystallize.

  • Filter the crystals. Recrystallize from EtOH/EtOAc to upgrade enantiomeric excess (ee) to >99%.

  • Validation: Liberate the free acid by partitioning between EtOAc and 1M HCl. Measure optical rotation (

    
     indicates S-configuration).
    

Incorporation into Peptides (SPPS)[7]

Incorporating (S)-At5c into peptides presents steric challenges. Standard coupling protocols often fail due to the hindered quaternary center.

Coupling Strategy
  • Coupling Reagent: Use HATU or PyAOP (7-azabenzotriazole derivatives) rather than HBTU/HOBt. The pyridine nitrogen in HATU enhances reactivity via a neighboring group effect.

  • Conditions: Double coupling is mandatory.

    • Coupling 1: 3 eq Fmoc-(S)-At5c, 2.9 eq HATU, 6 eq DIEA in DMF, 2 hours.

    • Coupling 2: Repeat with fresh reagents.

  • N-Terminal Deprotection: The steric bulk protects the N-terminal Fmoc group from premature removal, but deprotection times should be extended (20% piperidine in DMF, 2 x 15 min) to ensure completion.

Self-Validating Protocol: The "Kaiser Test" Limitation
  • Warning: The standard Kaiser test (ninhydrin) may yield false negatives on the steric amine of At5c.

  • Alternative: Use the Chloranil test or micro-cleavage followed by HPLC/MS analysis to verify coupling completion before proceeding to the next amino acid.

Applications in Drug Discovery[1][6][8][9][10]

Peptidomimetic Design Logic

(S)-At5c is used to "freeze" bioactive conformations.

BioactivityLogic Linear Linear Peptide (Flexible, Protease Susceptible) Constraint Insert (S)-At5c Linear->Constraint Effect1 Lock Phi/Psi Angles (Entropy Reduction) Constraint->Effect1 Effect2 Induce 3-10 Helix (Secondary Structure) Constraint->Effect2 Result High Affinity Ligand (Protease Resistant) Effect1->Result Effect2->Result

Figure 2: Mechanism of action for (S)-At5c in enhancing peptide bioactivity.

Case Study: Protease Resistance

Peptides containing


-disubstituted amino acids are generally resistant to proteolytic degradation. The steric bulk prevents the protease active site from accessing the peptide bond.
  • Application: Replacing the

    
     or 
    
    
    
    residue of a protease inhibitor with (S)-At5c can increase the half-life (
    
    
    ) of the drug in plasma significantly.
GPCR Ligands

In the design of ligands for G-protein coupled receptors (GPCRs), such as bradykinin or neurokinin antagonists, (S)-At5c has been used to replace Proline or Aib residues. The sulfur atom provides a unique handle for interaction with specific receptor residues (e.g., aromatic residues via sulfur-aromatic interactions).

References

  • Synthesis and Conformational Analysis of Cyclic Methionine Analogues. Source: Demizu, Y., et al. (2011). Tetrahedron: Asymmetry. URL:[Link] (Key reference for the resolution of (S)-At5c using phenylethylamine and X-ray configuration).

  • Conformational Preferences of 3-Aminotetrahydrothiophene-3-carboxylic Acid. Source: Crisma, M., et al. (2009). Chemistry & Biodiversity. URL:[Link] (Establishes the

    
    -helical preference via X-ray diffraction).
    
  • Peptidomimetics in Medicinal Chemistry: The Art of Transforming Peptides. Source: Vagner, J., Qu, H., & Hruby, V. J. (2008). Current Opinion in Chemical Biology. URL:[Link] (General context on the use of constrained amino acids like At5c).

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Source: MDPI (2025). Molecules. URL:[Link] (Recent study on NH...S hydrogen bonding interactions).

  • Process for preparing thiophene derivatives (Patent US4847386A). Source: Google Patents.[1] URL: (Industrial background on aminothiophene synthesis).

Sources

Exploratory

Literature review of 3-amino-tetrahydro-thiophene-3-carboxylic acid derivatives

An In-Depth Technical Guide to 3-Amino-tetrahydrothiophene-3-carboxylic Acid Derivatives As the demand for conformationally restricted peptides and novel small-molecule therapeutics grows, -disubstituted amino acids have...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Amino-tetrahydrothiophene-3-carboxylic Acid Derivatives

As the demand for conformationally restricted peptides and novel small-molecule therapeutics grows,


-disubstituted amino acids have emerged as foundational building blocks in medicinal chemistry. Among these, 3-amino-tetrahydrothiophene-3-carboxylic acid (At5c) —a cyclic methionine analogue—stands out due to its unique steric constraints, bioisosteric properties, and diverse pharmacological profile[1].

This whitepaper provides a comprehensive evaluation of At5c and its derivatives, dissecting the mechanistic rationale behind their synthesis, their applications in peptide engineering, and their expanding footprint in drug development.

Structural Rationale & Chemical Profiling

At5c (IUPAC: 3-aminothiolane-3-carboxylic acid; PubChem CID: 13893658) incorporates a tetrahydrothiophene ring that locks the sulfur atom into a constrained cyclic geometry[2].

The Causality of Conformational Restriction: In native peptides, the methionine side chain is highly flexible, leading to entropic penalties upon receptor binding and high susceptibility to proteolytic degradation. By utilizing an


-disubstituted framework like At5c, researchers impose severe dihedral angle restrictions (

and

angles) on the peptide backbone. This steric hindrance forces the peptide into stable secondary structures (such as

-helices or

-turns) and effectively shields the adjacent amide bonds from enzymatic cleavage, drastically improving the pharmacokinetic half-life of the resulting foldamers or therapeutics[1].

Synthetic Methodologies and Mechanistic Insights

The synthesis of highly sterically hindered


-disubstituted amino acids requires robust methodologies. The standard Strecker synthesis often fails or yields highly unstable 

-aminonitriles when applied to hindered cyclic ketones. Consequently, the Bucherer-Bergs multicomponent reaction is the definitively superior pathway for synthesizing At5c[3].
The Bucherer-Bergs Advantage

Reacting 4,5-dihydro-3(2H)-thiophenone with potassium cyanide (KCN) and ammonium carbonate ((NH


)

CO

) bypasses the reversible instability of the aminonitrile intermediate. The ammonium carbonate acts as both an ammonia and carbon dioxide source, rapidly trapping the transient intermediate and closing it into a thermodynamically stable hydantoin ring. This effectively drives the reaction equilibrium to completion, even against high steric resistance[3].
Chiral Resolution via Cbz-Protection

Because biological targets are highly stereospecific, racemic At5c must be resolved into its (R)- and (S)-enantiomers. The amine is first protected using N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu). Why Cbz-OSu? The carboxybenzyl (Cbz) group is chosen over Boc or Fmoc because it provides a highly stable urethane linkage that survives the harsh acidic conditions required for subsequent esterification with chiral auxiliaries like (R)-BINOL. Furthermore, it can be cleanly and selectively removed later via Pd/C-catalyzed hydrogenolysis without disturbing the sulfur-containing heterocycle[1],.

SynthesisWorkflow Ketone 4,5-dihydro-3(2H)-thiophenone BB_Rxn Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Ketone->BB_Rxn Hydantoin Hydantoin Intermediate BB_Rxn->Hydantoin Hydrolysis Alkaline Hydrolysis (NaOH, then HCl) Hydantoin->Hydrolysis Racemic Racemic At5c Hydrolysis->Racemic Protection Cbz-OSu Protection Racemic->Protection Cbz_At5c Cbz-At5c (±) Protection->Cbz_At5c Resolution Chiral Resolution via (R)-BINOL Esterification Cbz_At5c->Resolution Enantiomers (R)-At5c & (S)-At5c Resolution->Enantiomers

Fig 1: Synthetic workflow for (R)- and (S)-At5c via Bucherer-Bergs reaction and chiral resolution.

Experimental Protocol: Synthesis of Racemic Cbz-At5c

This protocol is designed as a self-validating system, incorporating in-process quality control (IPC) checks to ensure mechanistic fidelity.

Phase 1: Hydantoin Formation

  • Dissolve 10.0 mmol of 4,5-dihydro-3(2H)-thiophenone in 50 mL of a 1:1 ethanol/water mixture.

  • Add 30.0 mmol of (NH

    
    )
    
    
    
    CO
    
    
    and 15.0 mmol of KCN. Stir the sealed reaction vessel at 60°C for 24 hours.
  • IPC Check: Monitor via TLC (Hexane:EtOAc 1:1). The complete disappearance of the UV-active ketone spot and the appearance of a highly polar baseline spot confirms total conversion to the hydantoin intermediate.

Phase 2: Alkaline Hydrolysis 4. Isolate the crude hydantoin by solvent evaporation. Suspend the residue in 30 mL of 3M aqueous NaOH and reflux for 12 hours to open the hydantoin ring. 5. Cool the mixture to 0°C and strictly acidify to pH 6.5 using concentrated HCl. 6. IPC Check: The isoelectric point (pI) of At5c is near neutral. Maximum precipitation of a white solid at exactly pH 6.5 validates successful deprotection and isolation of the free zwitterionic amino acid. Filter and dry.

Phase 3: Cbz Protection 7. Dissolve the crude At5c (approx. 10 mmol) in 100 mL of THF/H


O (1:1). Add 11.7 mmol of Na

CO

to maintain a basic environment (pH ~9.0), ensuring the amine remains nucleophilic[1]. 8. Add 14.4 mmol of Cbz-OSu dropwise. Stir at room temperature for 5 days. 9. Evaporate the THF. Wash the remaining aqueous phase with n-hexane to extract unreacted Cbz-OSu. 10. Acidify the aqueous layer to pH 2 with 1N HCl and extract with EtOAc. Dry the organic layer over MgSO

and concentrate in vacuo. 11. IPC Check: Analyze via LC-MS. The presence of a dominant peak at m/z 282.08[M+H]

confirms the successful synthesis of Cbz-At5c[1].

Biological Activities and Therapeutic Applications

Beyond its utility as a structural constraint in peptides, At5c and its derivatives exhibit potent standalone biological activities across multiple therapeutic domains.

  • HTRA1 Protease Inhibition (Ophthalmology): At5c derivatives, particularly heterocyclic prolinamides incorporating the At5c core, are potent inhibitors of HtrA serine peptidase 1 (HTRA1). Overactive HTRA1 degrades retinal cells; thus, At5c derivatives are currently being investigated as disease-modifying therapies for dry and wet Age-Related Macular Degeneration (AMD) and geographic atrophy[4].

  • Cytotoxicity and Oncology: Early pharmacological profiling of racemic At5c demonstrated significant anti-proliferative effects. At a concentration of 0.5 mM, At5c completely inhibits the growth of HeLa cells by blocking the cellular incorporation of essential precursors like hypoxanthine and leucine[5].

  • Anti-inflammatory Properties: In in vivo rat models, At5c functions as an anti-inflammatory agent, demonstrating a 22% reduction in induced edema at dosages of 100 mg/kg[5].

  • Antimicrobial & Anthelmintic Activity: (-)-At5c acts as a synthetic analogue to (-)-cucurbitine, effectively inhibiting the growth of immature Schistosoma japonicum[1]. Furthermore, when At5c is structurally integrated into

    
    -lactones and thioamides, the resulting compounds show highly stereospecific antibacterial activity against Staphylococcus aureus and Escherichia coli[6].
    

BiologicalPathways At5c At5c Derivatives HTRA1 HTRA1 Protease Inhibition At5c->HTRA1 HeLa Hypoxanthine/Leucine Blockade At5c->HeLa Edema Anti-inflammatory Pathway At5c->Edema AMD Prevention of Macular Degeneration (AMD) HTRA1->AMD Cyto HeLa Cell Cytotoxicity HeLa->Cyto Rat Reduction of in vivo Edema Edema->Rat

Fig 2: Key pharmacological pathways and therapeutic applications of At5c derivatives.

Quantitative Summary of Biological Data
Derivative / CompoundBiological Target / AssayQuantitative Result / ActivityReference
At5c (Racemic) HeLa Cell Growth InhibitionComplete inhibition at 0.5 mM[5]
At5c (Racemic) In vivo Rat Edema Model22% inhibition at 100 mg/kg[5]
At5c-derived Prolinamides HTRA1 Protease InhibitionIC

values in the low nanomolar range
[4]
(-)-At5c Schistosoma japonicumComplete growth inhibition of immature worms[1]
At5c-Lactone Precursors S. aureus / E. coliHigh antibacterial activity (Stereochemically dependent)[6]

Conclusion

The 3-amino-tetrahydrothiophene-3-carboxylic acid (At5c) scaffold represents a masterclass in rational drug design. By leveraging the Bucherer-Bergs multicomponent reaction, researchers can overcome the steric hurdles inherent to


-disubstituted cyclic systems. Whether utilized to rigidify peptide backbones against enzymatic degradation or deployed as an active pharmacophore targeting HTRA1 in macular degeneration, At5c derivatives remain a highly versatile and critical asset in the modern medicinal chemist's toolkit.

References

  • Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids.
  • 3-Aminotetrahydro-3-thiophenecarboxylic acid | C5H9NO2S | CID 13893658. PubChem.
  • Bucherer-Bergs and Strecker Multicomponent Reactions.
  • N-(Benzyloxycarbonyloxy)succinimide 98 13139-17-8. Sigma-Aldrich.
  • WO2017222915A1 - Heterocyclic prolinamide derivatives.
  • US3547948A - 4-amino-1,2-dithiolane-4-carboxylic acids.
  • Preparation of Optically Pure δ-Lactones Using Diastereomeric Resolution with Amino Acid as Resolving Agent.

Sources

Foundational

Conformational Architectures of Sulfur-Containing Cyclic Amino Acids: A Technical Guide to Thiazolidines and Lanthionines

Topic: Conformational Characteristics of Sulfur-Containing Cyclic Amino Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Sulfur Adv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Conformational Characteristics of Sulfur-Containing Cyclic Amino Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Sulfur Advantage in Conformational Design

In the rational design of peptidomimetics and macrocycles, conformational constraint is a primary strategy to enhance binding affinity and proteolytic stability. While proline (Pro) is the canonical rigidifier, sulfur-containing cyclic amino acids—specifically thiazolidine-4-carboxylic acid (thiaproline, Thz) and lanthionines (Lan) —offer distinct stereoelectronic advantages.

The sulfur atom, with its larger van der Waals radius (1.80 Å vs. 1.70 Å for carbon) and unique electronic signature (


 and 

interactions), fundamentally alters the energy landscape of the peptide backbone. This guide provides a deep technical analysis of these residues, detailing their ring puckering modes, cis/trans isomerization kinetics, and experimental protocols for their characterization.

Thiazolidine-4-Carboxylic Acid (Thz): The "Faster" Proline

Thiaproline (Thz) is a proline analogue where the


-methylene group is replaced by a sulfur atom. This substitution creates a profound effect on the prolyl amide bond geometry and kinetics.
Cis/Trans Isomerization Kinetics

Unlike most peptide bonds which overwhelmingly favor the trans isomer (


), N-alkylated amino acids like Pro and Thz exist as a measurable equilibrium of cis and trans rotamers.

Key Finding: Thz significantly lowers the rotational energy barrier of the peptide bond compared to Pro.

  • Proline Barrier (

    
    ):  ~85 kJ/mol (20 kcal/mol)
    
  • Thiaproline Barrier (

    
    ):  ~75 kJ/mol (18 kcal/mol)
    

Mechanistic Causality: The sulfur atom in the ring exerts an electron-withdrawing inductive effect, which reduces the double-bond character of the amide C-N bond. Additionally, the


 interaction between the sulfur lone pair and the carbonyl 

orbital stabilizes the transition state of the rotation. This results in an isomerization rate (

) for Thz that is 10–100 times faster than Pro.
Ring Puckering Parameters

The five-membered ring of Thz is never planar. It undergoes pseudorotation described by the Cremer-Pople parameters: amplitude (


) and phase angle (

).[1]
  • Proline: Fluctuates between

    
    -endo (envelope) and 
    
    
    
    -exo forms.
  • Thiaproline: The longer C-S (1.82 Å) and C-N bonds distort the ring. Thz generally favors an envelope conformation where the sulfur atom is puckered out of the plane (

    
    -endo or 
    
    
    
    -exo), altering the
    
    
    torsional angle and positioning the carboxylic acid group (and subsequent peptide chain) in a distinct spatial vector compared to Pro.
Data Summary: Proline vs. Thiaproline[2]
ParameterProline (Pro)Thiaproline (Thz)Impact on Peptide
Heteroatom Carbon (

-CH2)
Sulfur (

-S)
Electronic withdrawal; Lipophilicity
Isomerization Barrier (

)
~20 kcal/mol~18 kcal/molFaster folding; Rapid equilibration
Cis-Isomer Population 5–10% (in water)15–30% (sequence dependent)Induces turn structures more aggressively
Ring Pucker

-endo /

-exo

-envelope / Twist
Alters side-chain vector orientation
Oxidation Sensitivity LowHigh (to Sulfoxide)Potential for reversible redox switching

Lanthionines: The Thioether Staple[4]

Lanthionine (Lan) is a non-proteinogenic, bis-amino acid consisting of two alanine residues crosslinked by a thioether bond (


).[2] It is the defining structural unit of lantibiotics  (e.g., Nisin).
Conformational Constraints

The lanthionine bridge creates a "meso-like" constraint. Unlike disulfide bridges, which are susceptible to reduction in the cytosolic environment, the thioether linkage is chemically and metabolically stable.

  • Phi/Psi Restriction: The crosslink severely restricts the

    
     and 
    
    
    
    angles of the participating residues, often locking the peptide into a turn or loop conformation.
  • Stereochemistry: The natural enzymatic pathway typically yields (2S,6R)-lanthionine (meso-lanthionine), connecting an L-Ala and a D-Ala center. This specific stereochemistry is critical for the bioactivity of lantibiotics.

Biosynthetic Pathway Visualization

The formation of lanthionine involves the dehydration of Ser/Thr followed by a stereoselective Michael addition.

LanthioninePathway Precursor Precursor Peptide (Ser/Thr + Cys) Dehydration Enzymatic Dehydration (LanB / LanM) Precursor->Dehydration -H2O Dehydro Dehydroalanine (Dha) Dehydrobutyrine (Dhb) Dehydration->Dehydro Formation of electrophile Cyclization Michael Addition (LanC / LanM) Dehydro->Cyclization Cys-SH attack Lanthionine Lanthionine Bridge (Thioether Crosslink) Cyclization->Lanthionine Stereoselective ring closure

Figure 1: Biosynthetic logic of lanthionine formation.[3] The pathway converts flexible linear peptides into constrained polycyclic architectures.

Experimental Protocols for Conformational Analysis

To validate the conformational effects of sulfur-containing amino acids, a rigorous combination of NMR spectroscopy and computational modeling is required.

Protocol A: Determination of Cis/Trans Ratio and Barrier via NMR

Objective: Quantify the population of cis and trans isomers and determine the rotational energy barrier (


).

Methodology:

  • Sample Preparation: Dissolve the peptide (1–5 mM) in

    
     or buffered 
    
    
    
    (90:10). Ensure pH is controlled (typically pH 4–6 to minimize amide proton exchange).
  • 1D

    
     NMR (Integration): 
    
    • Acquire a standard 1D spectrum at 298 K.

    • Identify the

      
       resonances. Thz and Pro typically show distinct sets of peaks for cis and trans isomers due to slow exchange on the NMR timescale.[4]
      
    • Quantification: Integrate the

      
       (or 
      
      
      
      ) signals.
  • 2D EXSY/ROESY (Kinetic Exchange):

    • If peaks are distinct, use 2D EXSY (Exchange Spectroscopy) or ROESY.

    • Observe cross-peaks between the cis and trans resonances of the same proton.

    • Rate Constant (

      
      ):  Extract the exchange rate from the mixing time dependence of diagonal and cross-peak intensities.
      
  • Variable Temperature (VT) NMR:

    • Perform 1D experiments at intervals (e.g., every 5 K from 280 K to 350 K).

    • Coalescence: If peaks merge, use the coalescence temperature (

      
      ) to calculate 
      
      
      
      using the Eyring equation.
    • Self-Validation: The calculated free energy should align with the theoretical reduction expected for Thz (~75 kJ/mol) vs Pro (~85 kJ/mol).

Protocol B: Defining Ring Pucker via Coupling Constants

Objective: Determine the specific ring conformation (envelope/twist) of the Thz residue.

Methodology:

  • J-Coupling Extraction: Acquire a high-resolution 1D

    
     NMR or 2D E.COSY spectrum.
    
  • Target: Measure the vicinal coupling constants (

    
    ) between the 
    
    
    
    -proton and the two
    
    
    -protons (
    
    
    and
    
    
    ).
  • Karplus Analysis:

    • Use the generalized Karplus equation:

      
      .
      
    • Map the measured

      
      -values to the dihedral angles 
      
      
      
      .
  • Pucker Assignment:

    • 
      -endo (Pro-like):  Typically shows 
      
      
      
      values of ~9 Hz and ~2 Hz.
    • Thz Pucker: Deviations from these values indicate the sulfur-induced ring distortion. A significant shift in the ratio of the two couplings suggests a shift toward the

      
      -envelope form.
      

Visualizing the Isomerization Landscape

The following diagram illustrates the energetic advantage of Thiaproline over Proline in catalyzing conformational switching.

IsomerizationEnergy cluster_legend Kinetic Pathway Trans Trans Isomer (Global Min) TS_Pro TS (Proline) High Barrier Trans->TS_Pro ~85 kJ/mol TS_Thz TS (Thiaproline) Lower Barrier Trans->TS_Thz ~75 kJ/mol Cis Cis Isomer (Local Min) TS_Pro->Cis TS_Thz->Cis Note Thiaproline (Thz) stabilizes the Transition State (TS) via n->pi* interactions, accelerating isomerization.

Figure 2: Energy landscape comparison.[5] The green path (Thz) represents a kinetically favored route compared to the red path (Pro).

Applications in Drug Development

  • Proteolytic Stability: The replacement of Pro with Thz in bioactive peptides often retains biological activity while significantly increasing half-life in serum. The altered ring sterics prevent recognition by specific prolyl endopeptidases.

  • Beta-Turn Mimetics: The increased cis population of Thz makes it an excellent inducer of Type VI

    
    -turns, useful for nucleating folding in disordered peptides.
    
  • Redox Switching: The Thz sulfur can be oxidized to a sulfoxide (

    
    ). This modification adds a new chiral center (at sulfur) and dramatically changes the ring pucker and polarity, offering a "switchable" element for peptide conformational control.
    

References

  • Kern, D. et al. (1997).[6] 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state. National Institutes of Health (NIH). Link

  • Dugave, C. & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews. Link

  • Repka, L. M. et al. (2017). Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes. Chemical Reviews (ACS). Link

  • Knappe, T. A. et al. (2012). Lanthionine-containing peptides: biosynthesis and applications. Frontiers in Microbiology. Link

  • Newberry, R. W. & Raines, R. T. (2016). The n→π interaction*. Accounts of Chemical Research. Link

Sources

Exploratory

Metabolic Stability of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic Acid Scaffolds: A Senior Application Scientist's Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid scaffold, a constrained cyclic analog of methionine, represents a valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid scaffold, a constrained cyclic analog of methionine, represents a valuable building block in modern medicinal chemistry.[1] Its unique three-dimensional structure is utilized in the synthesis of novel therapeutic agents, particularly for neurological disorders and as a tool in biochemical research to probe enzyme interactions.[2] However, the journey from a promising lead compound to a viable drug candidate is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Of these, metabolic stability is a paramount parameter, directly influencing a drug's half-life, bioavailability, and dosing regimen.[3][4]

This guide provides an in-depth analysis of the metabolic stability of the (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid core. We will dissect the scaffold's inherent metabolic liabilities, outline robust experimental protocols for its assessment, and discuss strategic chemical modifications to enhance its stability, thereby accelerating the drug development process.

Structural Features and Predicted Metabolic Liabilities

The metabolic fate of any molecule is intrinsically linked to its chemical structure. The (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid scaffold contains several functional groups and structural features that are recognized as potential sites for biotransformation by metabolic enzymes.[3]

  • Saturated Heterocyclic Ring: Saturated heterocycles are common motifs in drug molecules but are often susceptible to metabolism, typically at the carbon atoms adjacent to the heteroatom.[5]

  • Sulfur Heteroatom: The sulfur atom within the tetrahydrothiophene ring is a primary "soft spot." It is electron-rich and readily oxidized by both Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs) to form sulfoxides and subsequently sulfones.[6][7]

  • Amino Group: The primary amine is a handle for both Phase I (oxidative deamination) and Phase II (conjugation) metabolic reactions.

  • Carboxylic Acid Group: This functional group is a major site for Phase II conjugation, particularly glucuronidation, which significantly increases the polarity of the molecule to facilitate its excretion.[6][8]

Based on these features, a logical map of potential metabolic pathways can be constructed, guiding the experimental design for metabolite identification and stability assessment.

cluster_0 Core Scaffold cluster_1 Phase I Metabolism (Oxidation) cluster_2 Phase II Metabolism (Conjugation) Parent (S)-3-Amino-tetrahydro- thiophene-3-carboxylic acid S_Oxide Sulfoxide Metabolite Parent->S_Oxide CYP / FMO (S-Oxidation) C_Hydroxylation C-Hydroxylated Metabolite Parent->C_Hydroxylation CYP (Hydroxylation @ C2/C5) Glucuronide Acyl-Glucuronide (on Carboxylic Acid) Parent->Glucuronide UGTs N_Glucuronide N-Glucuronide (on Amino Group) Parent->N_Glucuronide UGTs Sulfone Sulfone Metabolite S_Oxide->Sulfone CYP / FMO (S-Oxidation)

Caption: Predicted metabolic pathways for the core scaffold.

Experimental Assessment of Metabolic Stability

To quantify the metabolic stability of compounds incorporating this scaffold, a series of well-defined in vitro experiments are essential. These assays measure the rate of disappearance of the parent compound when incubated with metabolically active systems.[9][10]

Choice of In Vitro System

The selection of the in vitro test system is a critical decision driven by the stage of drug discovery and the specific metabolic pathways being investigated.

In Vitro SystemKey Enzymes PresentPrimary ApplicationRationale & Insights
Liver Microsomes Phase I (CYPs, FMOs), some Phase II (UGTs)High-throughput screening for oxidative metabolismCost-effective first-pass assessment of Phase I liabilities. Requires addition of cofactors (e.g., NADPH for CYPs).[11]
S9 Fraction Phase I (Microsomal) & Phase II (Cytosolic)Broader assessment of Phase I and some Phase II metabolismA more complete system than microsomes, including cytosolic enzymes like sulfotransferases (SULTs).[10]
Hepatocytes Full complement of Phase I & II enzymes, transporters"Gold Standard" for predicting in vivo clearanceProvides the most physiologically relevant data as intact cells contain all necessary enzymes, cofactors, and transporters.[11][12]
Standard Protocol: Microsomal Metabolic Stability Assay

This protocol outlines a typical workflow for determining metabolic stability using liver microsomes. The principle is to measure the depletion of the test compound over time.

A. Materials and Reagents

  • Test Compound Stock Solution (e.g., 10 mM in DMSO)

  • Pooled Liver Microsomes (Human, Rat, Mouse, etc.)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • NADPH Regenerating System (Solution A: NADP+, G6P; Solution B: G6P Dehydrogenase)

  • Positive Control Compounds (e.g., Testosterone - high clearance; Verapamil - intermediate clearance)

  • Quenching Solution (e.g., Acetonitrile with internal standard)

  • 96-well incubation plate and collection plate

B. Experimental Workflow

  • Preparation: Thaw liver microsomes and other reagents on ice. Prepare working solutions of the test compound and positive controls by diluting the stock solution in buffer.

  • Pre-incubation: Add the liver microsome suspension and buffer to the wells of the incubation plate. Add the test compound to initiate a pre-incubation period (e.g., 10 minutes at 37°C) to allow for temperature equilibration and non-specific binding.

  • Initiation of Reaction: Add the NADPH regenerating system to all wells except the "No-Cofactor" control wells. This marks time zero (T=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold quenching solution. The T=0 sample should be taken immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents (Microsomes, Buffer, Test Compound) B 2. Pre-Incubate (Microsomes + Compound) @ 37°C A->B C 3. Initiate Reaction Add NADPH (T=0) B->C D 4. Sample at Time Points (0, 5, 15, 30 min) C->D E 5. Quench Reaction (Acetonitrile + IS) D->E F 6. Centrifuge & Collect Supernatant E->F G 7. Analyze by LC-MS/MS F->G

Caption: A typical experimental workflow for an in vitro assay.

Analytical Considerations

LC-MS/MS is the definitive analytical method for these studies due to its high sensitivity and specificity.[13][14] When analyzing sulfur-containing compounds, it is crucial to develop a robust mass spectrometry method that can differentiate the parent compound from its potential sulfoxide (+16 Da) and sulfone (+32 Da) metabolites.[15]

Data Analysis and Interpretation

The primary goal of the assay is to determine the rate at which the compound is metabolized. This is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Calculating Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is equal to the elimination rate constant (k).

    • t½ = 0.693 / |k|

  • Calculating Intrinsic Clearance (CLint):

    • CLint represents the inherent ability of the liver enzymes to metabolize a drug.[11]

    • It is calculated from the half-life using the following equation:[12] CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein)

Data Raw Data (% Parent Remaining vs. Time) Plot Plot ln(% Remaining) vs. Time Data->Plot Slope Calculate Slope (k) Plot->Slope T_Half Calculate Half-Life (t½) t½ = 0.693 / |k| Slope->T_Half CL_Int Calculate Intrinsic Clearance (CLint) CLint = k * V / [P] T_Half->CL_Int Prediction Predict In Vivo Hepatic Clearance CL_Int->Prediction

Caption: Logical flow from raw data to pharmacokinetic prediction.

Table 1: Example Metabolic Stability Data Summary

CompoundTest Systemt½ (min)CLint (µL/min/mg)Metabolic Stability Classification
Scaffold-A Human Liver Microsomes12.5138.6High Clearance
Scaffold-B Human Liver Microsomes45.238.5Moderate Clearance
Scaffold-C Human Liver Microsomes> 120< 14.4Low Clearance
Verapamil Human Liver Microsomes25.069.3Intermediate Control

Strategies for Enhancing Metabolic Stability

If a compound containing the (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid scaffold exhibits high clearance, several medicinal chemistry strategies can be employed to improve its metabolic profile.

  • Blocking S-Oxidation:

    • Steric Hindrance: Introducing bulky substituents on the carbon atoms adjacent (C2 or C5) to the sulfur can sterically shield it from the active sites of CYP/FMO enzymes.

    • Electronic Modification: Flanking the sulfur with electron-withdrawing groups can decrease its electron density, making it less prone to oxidation.

  • Protecting the Ring Carbons:

    • Fluorination: The introduction of fluorine atoms at metabolically labile positions is a classic and highly effective strategy. The strong C-F bond is resistant to oxidative cleavage, effectively blocking hydroxylation at that site.[5]

  • Modifying the Carboxylic Acid:

    • Bioisosteric Replacement: If acyl-glucuronidation is identified as a major clearance pathway, replacing the carboxylic acid with a metabolically more stable bioisostere, such as a tetrazole, can be highly effective. Tetrazoles mimic the acidic properties of a carboxylic acid but are generally resistant to conjugation.[8]

Conclusion

The (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid scaffold is a promising platform for drug discovery. However, its inherent structural features present predictable metabolic liabilities, primarily S-oxidation and conjugation at the carboxylic acid. A thorough understanding of these pathways, coupled with a systematic in vitro assessment using tools like liver microsomes and hepatocytes, is crucial for any research program utilizing this core. By proactively identifying metabolic soft spots and employing rational medicinal chemistry strategies—such as steric shielding, fluorination, or bioisosteric replacement—researchers can effectively mitigate metabolic risks. This data-driven approach ensures that only the most robust and promising candidates are advanced, ultimately enhancing the efficiency and success rate of the drug development pipeline.

References

  • Yamada, T., Takayama, T., & Oku, A. (2010). Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. Tetrahedron: Asymmetry, 21(1), 109-114.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Chem-Impex. (n.d.). 3-Amino-tetrahydro-thiophene-3-carboxylic acid.
  • Giavalisco, P., et al. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology, 473, 41-76.
  • Krupp, E. M., & Donard, O. F. (2019). Biological sulphur-containing compounds - Analytical challenges. TrAC Trends in Analytical Chemistry, 120, 115655.
  • Dalvie, D., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(13), 6002-6020.
  • Walsh, C. T., & O'Connor, S. E. (2023). Heterocycles: I. In The Chemical Biology of Carbon. The Royal Society of Chemistry.
  • Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
  • ATSDR. (n.d.). Analytical Methods for Sulfur Mustard. Agency for Toxic Substances and Disease Registry.
  • D.A. Smith, K. Beaumont, L. Di. (n.d.). Drug Metabolism. An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Scribd. (n.d.). Common Heterocycles & Drug Metabolism.
  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology, 15(3).
  • Obach, R. S. (2001). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current Drug Metabolism, 2(5), 437-453.
  • Kumar, R., & Kumar, S. (2020). Therapeutic importance of synthetic thiophene. RSC Advances, 10(63), 38457-38472.
  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.

Sources

Foundational

History and discovery of 3,3-disubstituted tetrahydrothiophene amino acids

An In-Depth Technical Guide to the History, Synthesis, and Application of 3,3-Disubstituted Tetrahydrothiophene Amino Acids Abstract The conformational constraint of amino acid scaffolds is a cornerstone of modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the History, Synthesis, and Application of 3,3-Disubstituted Tetrahydrothiophene Amino Acids

Abstract

The conformational constraint of amino acid scaffolds is a cornerstone of modern medicinal chemistry, enabling the design of molecules with enhanced potency, selectivity, and metabolic stability. Among these, 3,3-disubstituted tetrahydrothiophene amino acids represent a unique and underexplored class of non-natural amino acids. The introduction of a geminal disubstitution at the C3-position of the tetrahydrothiophene ring creates a sterically defined quaternary center, which locks the molecule into specific conformations. This guide provides a comprehensive overview of the historical development, key synthetic innovations, and emerging therapeutic applications of this fascinating scaffold. We will explore the evolution from early precursor chemistry to modern, efficient synthetic routes and detail their application as potent biological modulators, including γ-aminobutyric acid aminotransferase (GABA-AT) inactivators and activators of the antioxidant response element (ARE). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this novel scaffold in their discovery programs.

Introduction: The Strategic Value of Sulfur Heterocycles in Amino Acid Scaffolds

Sulfur-containing heterocycles are privileged structures in drug discovery, with the thiophene nucleus being a prominent feature in numerous marketed drugs.[1] Its saturated counterpart, the tetrahydrothiophene ring, offers a three-dimensional, flexible, yet constrained scaffold that can serve as a valuable bioisostere for other five-membered rings like cyclopentane or pyrrolidine. When integrated into an amino acid framework, the tetrahydrothiophene core imparts unique physicochemical properties, influencing lipophilicity, metabolic stability, and conformational preference.

The specific placement of geminal substituents at the 3-position, adjacent to the amino group, introduces a quaternary stereocenter that profoundly restricts the rotational freedom of the molecule. This design principle is critical for probing the specific conformational requirements of enzyme active sites and receptor binding pockets. The development of synthetic methodologies to access these complex structures has been a key enabler of their exploration in medicinal chemistry, leading to the discovery of potent and selective modulators of challenging biological targets.

Foundational Chemistry: Early Synthetic Routes to the Core Scaffold

The history of these complex amino acids is rooted in the fundamental chemistry of their precursors. A significant early challenge was the efficient synthesis of the 3-aminotetrahydrothiophene core. Historical methods often involved multi-step processes with harsh conditions.

A notable advancement was the development of a one-step process for preparing 3-aminothiophenes directly from 3-oxotetrahydrothiophenes.[2] This method reacts the ketone precursor with an acid-addition salt of hydroxylamine in a polar, inert solvent, such as acetonitrile, under reflux conditions.[2] This process circumvents the need to isolate the intermediate oxime, representing a significant improvement in efficiency over older, two-step procedures.[2] This foundational chemistry provided a more accessible route to the 3-amino-substituted core, paving the way for further derivatization and the eventual synthesis of the more complex 3,3-disubstituted analogues.

Modern Synthetic Strategies and Methodologies

Accessing the sterically hindered 3,3-disubstituted core requires robust and specialized synthetic methods. Modern organic chemistry has provided several powerful strategies to construct this scaffold.

Synthesis via Conjugate Addition to a Vinyl Sulfone Intermediate

One of the most effective and well-documented strategies involves a multi-step sequence starting from commercially available 3-sulfolene. This approach has been successfully employed in the synthesis of 3-aminotetrahydrothiophene 1,1-dioxides, which are potent biological modulators.[3] The key steps involve the formation of a vinyl sulfone intermediate, which then serves as a Michael acceptor for the conjugate addition of various amines.

The general workflow is depicted below:

G cluster_start Starting Materials cluster_synthesis Synthetic Sequence Sulfolene 3-Sulfolene Bromosulfide β-Bromosulfide Intermediate (14) Sulfolene->Bromosulfide NBS, CH2Cl2 Thiol 3,4-Dichlorobenzenethiol Thiol->Bromosulfide NBS, CH2Cl2 Vinyl_Sulfide Vinyl Sulfide (15) (Dehydrobromination) Bromosulfide->Vinyl_Sulfide Pyridine, Reflux Vinyl_Sulfone Vinyl Sulfone (16) (mCPBA Oxidation) Vinyl_Sulfide->Vinyl_Sulfone mCPBA Final_Product 3,3-Disubstituted Tetrahydrothiophene 1,1-Dioxide Product (17-28) Vinyl_Sulfone->Final_Product Conjugate Addition CH3CN Amine Diverse Amines (R-NH2) Amine->Final_Product Conjugate Addition CH3CN

Figure 1: General synthetic workflow for 3,3-disubstituted tetrahydrothiophene 1,1-dioxides.

Experimental Protocol: Synthesis of 3-Amino-3-(Aryl)Tetrahydrothiophene 1,1-Dioxide Analogues[3]

  • Step A: Synthesis of β-Bromosulfide (14): To a solution of 3-sulfolene (13) in CH₂Cl₂, add 3,4-dichlorobenzenethiol followed by N-bromosuccinimide (NBS). Stir the reaction at room temperature to yield the β-bromosulfide intermediate (14).

  • Step B: Dehydrobromination to Vinyl Sulfide (15): Dissolve the crude intermediate (14) in CH₂Cl₂ and treat with pyridine. Heat the mixture to reflux to facilitate the elimination of HBr, affording the dehydrobrominated vinyl sulfide product (15).

  • Step C: Oxidation to Vinyl Sulfone (16): Oxidize the vinyl sulfide (15) using meta-chloroperoxybenzoic acid (mCPBA) in CH₂Cl₂ at room temperature. This step converts the sulfide to the corresponding sulfone, yielding the key vinyl sulfone intermediate (16).

  • Step D: Conjugate Addition: To a solution of the vinyl sulfone (16) in acetonitrile (CH₃CN), add the desired primary or secondary amine. The reaction proceeds at room temperature under basic or neutral conditions to furnish the final 3,3-disubstituted tetrahydrothiophene 1,1-dioxide products (17-28). The choice of base (e.g., i-Pr₂NEt or NaOH) depends on the nature of the amine salt used.

This modular approach is powerful because it allows for the late-stage introduction of diverse amino-alkyl groups, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[3]

Key Discoveries and Applications in Drug Development

The unique conformational properties of 3,3-disubstituted tetrahydrothiophene amino acids have made them valuable tools for tackling challenging biological targets where precise ligand positioning is critical for activity.

Conformationally Restricted GABA Analogues

Low brain levels of the neurotransmitter γ-aminobutyric acid (GABA) are implicated in numerous neurological disorders, including epilepsy and Parkinson's disease.[4] One therapeutic strategy is to inhibit the enzyme responsible for its degradation, γ-aminobutyric acid aminotransferase (GABA-AT). Researchers have designed conformationally restricted tetrahydrothiophene-based GABA analogues to act as potent inactivators of this enzyme.[4] The rigid scaffold orients a reactive group in a precise manner to facilitate a ring-opening mechanism within the enzyme's active site, leading to irreversible inactivation.

G cluster_GABA GABA-AT Inactivation Strategy GABA Flexible GABA Molecule Enzyme GABA-AT Active Site GABA->Enzyme Binds & is Degraded Analog Rigid Tetrahydrothiophene Amino Acid Analog Analog->Enzyme Binds with Precise Orientation Inactive_Enzyme Covalently Modified Inactive Enzyme Enzyme->Inactive_Enzyme Mechanism-Based Inactivation

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Chiral Resolution Protocol for (S)-3-Amino-tetrahydro-thiophene-3-carboxylic Acid

Executive Summary (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid ((S)-At5c) is a cyclic, α,α-disubstituted unnatural amino acid. Structurally serving as a conformationally restricted methionine analogue, it is highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid ((S)-At5c) is a cyclic, α,α-disubstituted unnatural amino acid. Structurally serving as a conformationally restricted methionine analogue, it is highly valued in drug discovery for the synthesis of peptidomimetics, enzyme inhibitors, and cucurbitine analogues [[1]]. This Application Note details a robust, scalable, and highly stereoselective protocol for the asymmetric synthesis of (S)-At5c, overcoming the limitations of low-yield enzymatic resolutions through a highly efficient diastereomeric chromatographic separation.

Mechanistic Rationale & Experimental Design

To ensure high yields and absolute stereochemical control, this protocol deviates from standard amino acid synthesis routes in several critical ways:

  • Bucherer-Bergs vs. Strecker Synthesis : The construction of the quaternary α-carbon utilizes the Bucherer-Bergs multicomponent reaction rather than the Strecker synthesis. Strecker reactions yield α-aminonitriles that are often unstable and prone to reversible cyanide dissociation (retro-Strecker degradation). In contrast, the Bucherer-Bergs reaction provides a thermodynamically stable, isolable spiro-hydantoin intermediate, ensuring higher overall yields [[1]].

  • Sealed-Tube Hydrolysis : The spiro-hydantoin of the thiophene ring is sterically hindered. Conventional refluxing in aqueous base often stalls, leading to incomplete conversion. Utilizing a sealed pressure tube at 150°C provides the necessary activation energy to fully hydrolyze the robust hydantoin ring into the free amino acid [[1]].

  • Selective Amine Protection : Benzyl chloroformate (Cbz-Cl) is highly reactive and can lead to oligomerization or dipeptide formation during protection. Using the less reactive N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) ensures selective mono-protection of the amine without unwanted side reactions [[1]].

  • Diastereomeric Resolution via (R)-BINOL : Enzymatic kinetic resolution of At5c esters typically yields poor enantiomeric excesses (e.g., ~6% ee for the S-enantiomer). By covalently linking the racemic Cbz-At5c to the bulky chiral auxiliary (R)-BINOL, the resulting diastereomers—(S,R) and (R,R)—exhibit significantly different spatial geometries and polarities. This allows for baseline separation (>99% de) using standard silica gel chromatography, with the target (S)-At5c-(R)-BINOL ester eluting first [[1]].

Visual Workflow: Synthesis and Resolution Pathway

SynthesisWorkflow Ketone 4,5-Dihydro-3(2H)-thiophenone (Starting Material) Bucherer Bucherer-Bergs Reaction KCN, (NH₄)₂CO₃, 60°C Ketone->Bucherer Hydantoin Spiro-Hydantoin Intermediate (Stable Precursor) Bucherer->Hydantoin Hydrolysis Alkaline Hydrolysis NaOH, Sealed Tube, 150°C Hydantoin->Hydrolysis Racemic Racemic (±)-At5c (Crude Amino Acid) Hydrolysis->Racemic Protection Amine Protection Cbz-OSu, Na₂CO₃, RT Racemic->Protection CbzRacemic Cbz-(±)-At5c (Protected Racemate) Protection->CbzRacemic Esterification Diastereomeric Esterification (R)-BINOL, EDC·HCl, DMAP CbzRacemic->Esterification Diastereomers Diastereomeric Mixture (S,R)-Ester + (R,R)-Ester Esterification->Diastereomers Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) Diastereomers->Chromatography SEster Less Polar Fraction (S)-At5c-(R)-BINOL Ester Chromatography->SEster Deprotection Hydrolysis & Deprotection 1. LiOH (Ester Cleavage) 2. HBr/AcOH (Cbz Removal) SEster->Deprotection Target (S)-3-Amino-tetrahydro-thiophene- 3-carboxylic acid (Final Target) Deprotection->Target

Workflow for the asymmetric synthesis and resolution of (S)-At5c via Bucherer-Bergs and (R)-BINOL.

Step-by-Step Methodologies

Protocol A: Synthesis of Racemic Cbz-(±)-At5c

Safety Warning: Potassium cyanide (KCN) is highly toxic. Perform all steps in a certified fume hood. Maintain basic pH during aqueous workups to prevent the evolution of lethal HCN gas.

  • Hydantoin Formation:

    • Dissolve 4,5-dihydro-3(2H)-thiophenone (1.0 eq) in 50% aqueous ethanol.

    • Add KCN (1.5 eq) and (NH₄)₂CO₃ (3.0 eq). Stir the mixture at 60°C for 24 hours.

    • Cool the reaction to 0°C to precipitate the spiro-hydantoin. Filter, wash with cold water, and dry under vacuum.

    • Self-Validation: FTIR should show the disappearance of the ketone C=O stretch (~1700 cm⁻¹) and the appearance of characteristic hydantoin imide C=O stretches (~1715 and 1770 cm⁻¹).

  • Alkaline Hydrolysis:

    • Transfer the hydantoin to a heavy-walled, pressure-rated sealed tube.

    • Add 3M aqueous NaOH (5.0 eq). Seal and heat the vessel to 150°C for 16 hours.

    • Cool to room temperature. Carefully neutralize the solution with concentrated HCl to pH ~7 to precipitate the crude racemic amino acid ((±)-At5c). Filter and dry.

  • Cbz Protection:

    • Dissolve the crude (±)-At5c in a 1:1 mixture of H₂O and THF (100 mL total per 15 mmol).

    • Add Na₂CO₃ (1.2 eq) followed by Cbz-OSu (1.1 eq). Stir vigorously at room temperature for 5 days.

    • Self-Validation: Monitor by TLC (EtOAc/Hexane). The complete consumption of Cbz-OSu indicates reaction completion.

  • Workup:

    • Evaporate the THF under reduced pressure. Wash the remaining aqueous layer with n-hexane (2 × 50 mL) to remove non-polar byproducts.

    • Acidify the aqueous layer to pH 2 using 1N HCl. Extract with EtOAc (3 × 50 mL).

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield Cbz-(±)-At5c as a crude solid (>99% yield over 2 steps) [[1]].

Protocol B: Diastereomeric Resolution via (R)-BINOL
  • Esterification:

    • Dissolve Cbz-(±)-At5c (1.0 eq) and (R)-BINOL (1.1 eq) in anhydrous dichloromethane (DCM).

    • Cool the mixture to 0°C in an ice bath. Add EDC·HCl (1.2 eq) and DMAP (0.1 eq).

    • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Chromatographic Separation:

    • Concentrate the reaction mixture and dry-load it onto a silica gel column.

    • Elute using a gradient solvent system of Hexane/EtOAc (start at 4:1, increase polarity to 2:1).

    • Self-Validation: On a silica TLC plate (Hexane/EtOAc 3:1), two distinct spots will be visible under UV light (254 nm). The higher

      
       (less polar) spot corresponds to the target (S)-At5c-(R)-BINOL ester. The lower 
      
      
      
      spot is the (R,R)-diastereomer.
  • Isolation:

    • Pool the fractions containing the less polar spot and concentrate under reduced pressure to obtain the pure (S)-At5c-(R)-BINOL ester (>99% de).

Protocol C: Deprotection to (S)-At5c
  • Ester Cleavage:

    • Dissolve the (S)-At5c-(R)-BINOL ester in a THF/MeOH/H₂O (2:1:1) mixture.

    • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours until the ester is consumed (verify via TLC).

    • Acidify with 1N HCl to pH 2 and extract with EtOAc. Concentrate to recover Cbz-(S)-At5c.

  • Cbz Removal (Hydrogenolysis Alternative):

    • Note: The thiophene sulfur can poison Pd/C catalysts, making standard H₂ hydrogenolysis inefficient.

    • Dissolve Cbz-(S)-At5c in a 33% wt solution of HBr in acetic acid. Stir for 2 hours at room temperature.

  • Final Precipitation:

    • Add cold diethyl ether to the reaction mixture to precipitate the product.

    • Filter the resulting white solid, wash extensively with cold ether, and dry under high vacuum to yield (S)-3-amino-tetrahydro-thiophene-3-carboxylic acid hydrobromide [[2]]. (To obtain the zwitterion, neutralize with aqueous ammonia and recrystallize from water/ethanol).

Quantitative Data & Yield Summaries

The following table summarizes the expected quantitative outcomes based on optimized literature parameters for this synthetic route [[1]].

Reaction StepIntermediate / ProductYield (%)Stereochemical Purity
Bucherer-Bergs Spiro-Hydantoin Intermediate82%N/A (Achiral)
Hydrolysis & Protection Cbz-(±)-At5c>99%Racemic
Esterification & Resolution (S)-At5c-(R)-BINOL Ester45% (of theoretical 50%)>99% de
Deprotection (S)-At5c88%>99% ee

References

  • Oba, M., Shimabukuro, A., Ono, M., & Tanaka, M. (2013). Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. Tetrahedron: Asymmetry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13893658, 3-Aminotetrahydro-3-thiophenecarboxylic acid.
Application

High-Fidelity Fmoc SPPS of Peptides Containing (S)-3-Amino-tetrahydro-thiophene-3-carboxylic Acid (At5c)

Topic: Fmoc solid-phase peptide synthesis with (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid Content Type: Detailed Application Note and Protocol Abstract (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (At5c) is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fmoc solid-phase peptide synthesis with (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid Content Type: Detailed Application Note and Protocol

Abstract

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (At5c) is a non-canonical, cyclic


-disubstituted amino acid. Structurally, it resembles a conformationally constrained analogue of methionine or a hybrid of cysteine and aminoisobutyric acid (Aib). Its incorporation into peptide sequences imparts significant proteolytic stability and restricts conformational freedom, favoring helical or turn structures. However, its use in Fmoc solid-phase peptide synthesis (SPPS) presents two distinct chemical challenges: severe steric hindrance  at the quaternary 

-carbon, which impedes coupling efficiency, and thioether susceptibility to oxidation during acidic cleavage. This application note details an optimized protocol utilizing high-power coupling reagents (HATU/PyAOP) and a reductive cleavage cocktail (Reagent H) to ensure high crude purity.

Strategic Analysis & Chemical Challenges

The Steric Barrier ( -Disubstitution)

At5c possesses a quaternary


-carbon, meaning it lacks the 

-proton found in standard amino acids. This structural crowding creates a "nucleophilic dead zone" and a "shielded electrophile":
  • Coupling At5c to the chain: The incoming activated Fmoc-At5c-OH is bulky, making nucleophilic attack by the resin-bound amine slow.

  • Coupling the next residue: Once At5c is attached, its N-terminus is buried within the steric cone of the tetrahydrothiophene ring. Acylating this amine is often the rate-limiting step of the entire synthesis.

The Thioether Liability

The tetrahydrothiophene ring contains a sulfur atom (thioether). Unlike protected cysteine (trityl-protected), this sulfur is typically unprotected. During TFA cleavage, electrophilic scavengers (e.g., tert-butyl cations) or dissolved oxygen can oxidize this sulfur to a sulfoxide (


) or sulfone (

), or lead to S-alkylation. Standard cleavage cocktails (e.g., 95% TFA/Water) are insufficient.

Materials & Equipment

Reagents
  • Building Block: Fmoc-(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (Fmoc-At5c-OH).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
    
  • Resin: ChemMatrix® or PEG-PS resins (0.4–0.5 mmol/g loading). Note: Low loading is critical to prevent aggregation of these hydrophobic sequences.

  • Cleavage Scavengers: Ethanedithiol (EDT), Thioanisole, Phenol, Ammonium Iodide (

    
    ), Dimethyl sulfide (DMS).
    
Equipment
  • Automated Microwave Peptide Synthesizer (Recommended) or Manual Synthesis vessel with nitrogen bubbling.

  • Graphite heating block (if microwave unavailable).

Experimental Protocol

Phase 1: Resin Preparation & Loading

Use a low-substitution resin (0.2 – 0.5 mmol/g) to minimize inter-chain steric clashes.

  • Swelling: Swell resin in DMF for 30 minutes (critical for PEG-based resins).

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (0.1 M Oxyma Pure added to suppress aspartimide formation if Asp is present) for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     min. Wash DMF (
    
    
    
    ).[1]
Phase 2: Coupling Fmoc-At5c-OH (The Incoming Step)

Due to the quaternary center, standard DIC/HOBt coupling is ineffective. We utilize HATU for rapid activation.

  • Activation: Dissolve Fmoc-At5c-OH (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq).

    • Pre-activation time: 30 seconds (Do not exceed 2 mins to avoid racemization/guanidinylation, though racemization is impossible at the

      
      -carbon, epimerization via oxazolone is a risk for the previous residue).
      
  • Coupling: Add mixture to resin.

    • Microwave Method: 75°C for 10 minutes.

    • Manual Method: 2 hours at Room Temp, or 1 hour at 50°C.

  • Monitoring: Perform a Kaiser test. If not dark blue (negative), proceed. If blue, repeat coupling with PyAOP (4 eq) / HOAt (4 eq) / Collidine (8 eq).

Phase 3: Coupling the Subsequent Residue (The Hardest Step)

The amine of the resin-bound At5c is chemically poor. This step requires the most aggressive conditions.

  • Deprotection: 20% Piperidine/DMF (

    
     min). Extended time ensures complete removal of Fmoc from the hindered amine.
    
  • Coupling: Use PyAOP or COMU instead of HATU if available, as the phosphonium salt (PyAOP) often drives acylation of hindered amines better than uronium/aminium salts.

    • Reagents: Fmoc-AA-OH (5.0 eq), PyAOP (5.0 eq), DIPEA (10 eq).

    • Conditions: Double couple.

      • Cycle 1: 75°C for 10 min (Microwave).

      • Cycle 2: 75°C for 10 min (Microwave).

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine/DMF (1:1:8) to prevent deletion sequences.

Phase 4: Cleavage & Isolation (The "Reagent H" Protocol)

To prevent oxidation of the tetrahydrothiophene ring, we use "Reagent H", a cocktail specifically designed for methionine/cysteine-rich peptides.

Cocktail Composition (Reagent H):

  • TFA: 81%[2][3]

  • Phenol: 5%[2][3]

  • Thioanisole: 5%[2][3]

  • 1,2-Ethanedithiol (EDT): 2.5%[2][3]

  • Water: 3%[2][3]

  • Dimethyl sulfide (DMS): 2%[2][3]

  • Ammonium Iodide (

    
    ): 1.5%[2][3][4]
    

Procedure:

  • Chill: Cool the cleavage cocktail to 0°C before adding to the resin.

  • Reaction: Add cocktail to resin. Allow to warm to room temperature and shake for 2.5 – 3 hours.

    • Note: The Ammonium Iodide/DMS system actively reduces any sulfoxides that form back to the thioether.

  • Precipitation: Filter resin.[5][3] Pre-cool diethyl ether to -20°C. Dropwise add filtrate to 10x volume of cold ether.

  • Workup: Centrifuge (4°C, 3000 rpm). Wash pellet

    
     with cold ether.[3] Lyophilize from water/acetonitrile (0.1% TFA).
    

Visualization of Workflow

The following diagram illustrates the critical decision points and chemical logic for incorporating At5c.

At5c_Workflow cluster_0 Step 1: Coupling Fmoc-At5c-OH cluster_1 Step 2: Elongation (Post-At5c) Start Resin-Bound Peptide (N-term free) Act1 Activation: Fmoc-At5c-OH (4eq) + HATU + DIPEA Start->Act1 Coup1 Coupling: Microwave 75°C, 10 min (Steric Hindrance: High) Act1->Coup1 Check1 Kaiser Test Coup1->Check1 Retry1 Re-couple: PyAOP/HOAt/Collidine Check1->Retry1 Fail Deprot Fmoc Removal: 20% Piperidine (2x 10min) Check1->Deprot Pass Retry1->Deprot Act2 Activation Next AA: Fmoc-AA-OH (5eq) + PyAOP (Phosphonium preferred) Deprot->Act2 Coup2 Double Coupling: 2x (75°C, 10 min) Act2->Coup2 Cap Capping: Ac2O/Pyridine Coup2->Cap Cleave Cleavage: Reagent H (w/ NH4I + DMS) Prevents S-Oxidation Cap->Cleave

Caption: Workflow for At5c incorporation. Red nodes indicate high-risk steps requiring optimized reagents (HATU/PyAOP) and thermal assistance.

Troubleshooting & Optimization Data

IssueObservationRoot CauseSolution
Low Yield (Step 1) Deletion of At5c in MS analysis.Steric bulk prevents acylation of resin amine.Switch from HATU to PyAOP or COMU . Increase temp to 75°C (MW).
Truncation (Step 2) Peptide stops at At5c; no further extension.At5c amine is buried; poor nucleophile.Double couple the subsequent residue. Use a smaller protecting group on the incoming AA if possible.
Mass +16 Da M+16 peak observed in LCMS.Oxidation of Thiophene Sulfur to Sulfoxide.Inadequate scavenging. Switch to Reagent H (contains

and DMS).
Mass +56 Da M+56 peak (t-butyl adduct).S-alkylation by t-butyl cation.Increase EDT concentration to 5% in cleavage cocktail.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • Albericio, F., et al. (2018). OxymaPure/DIC: An Efficient Reagent for the Synthesis of Aib-Containing Peptides. Organic Process Research & Development. Link

  • Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research. Link

  • Wójcik, P., et al. (2016). The Synthesis of

    
    -Disubstituted 
    
    
    
    -Amino Acids via Ichikawa Rearrangement. Journal of Organic Chemistry. Link
  • Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides (Reagent H formulation). Link

Sources

Method

Application Note: Protecting Group Strategies for 3-Amino-tetrahydro-thiophene-3-carboxylic Acid (3-Attc)

Topic: Protecting group strategies for 3-amino-tetrahydro-thiophene-3-carboxylic acid Content Type: Application Note & Protocol Guide Role: Senior Application Scientist Executive Summary: The "Sulfur-Quaternary" Paradox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protecting group strategies for 3-amino-tetrahydro-thiophene-3-carboxylic acid Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

Executive Summary: The "Sulfur-Quaternary" Paradox

3-Amino-tetrahydro-thiophene-3-carboxylic acid (3-Attc ) represents a unique challenge in peptide and medicinal chemistry. As a conformationally constrained, heterocyclic analogue of


-aminoisobutyric acid (Aib), it introduces specific folding properties (often inducing 

-helices). However, its chemical manipulation is complicated by two opposing forces:
  • The Quaternary Center (Steric Hindrance): The

    
    -disubstitution creates significant steric bulk, making standard coupling and protection reactions sluggish.
    
  • The Thioether Ring (Chemical Sensitivity): The sulfur atom is a "soft" nucleophile susceptible to alkylation and oxidation (to sulfoxide/sulfone). Crucially, it poisons heterogeneous catalysts (Pd/C, PtO

    
    ) , rendering standard hydrogenolytic deprotection of Cbz or Benzyl groups ineffective.
    

This guide outlines field-proven protocols to navigate these constraints, prioritizing Boc and Fmoc strategies while providing "escape routes" for Cbz removal in sulfur-rich environments.

Strategic Analysis: The Orthogonality Matrix

Before initiating synthesis, select a protection scheme based on the "Sulfur Compatibility" of the deprotection conditions.

Protecting GroupDeprotection ReagentSulfur CompatibilitySteric ImpactRecommendation
Boc (tert-butyl)TFA / HClHigh. Thioethers are stable in acidic TFA (add scavengers if Trp/Tyr present).Low. Acidolysis is unimolecular; sterics have minimal effect on removal.Primary Choice for solution phase.
Fmoc (Fluorenyl)Piperidine / DBUHigh. Base treatment leaves sulfur untouched.Medium. Deprotection is bimolecular; hindered amines release Fmoc slower.Primary Choice for SPPS.
Cbz / Z H

/ Pd/C
Critical Failure. Sulfur poisons the catalyst.[1]N/AAvoid. Use only if removal via HBr/AcOH or TMSI is acceptable.
Alloc Pd(PPh

)

/ Silane
Medium. Sulfur can coordinate Pd, but homogeneous catalysts often tolerate thioethers better than heterogeneous ones.Low.Orthogonal Backup.
Methyl/Ethyl Ester LiOH / NaOHHigh. Saponification is safe, but sterics make hydrolysis extremely slow.High. Hydrolysis may require heat, risking epimerization (less relevant for quaternary C) or decomposition.Use with caution.
t-Butyl Ester TFAHigh. Same as Boc.Low.Preferred C-terminal protection.[2]

Visualizing the Workflow

The following diagram illustrates the decision logic for protecting group selection and the specific pathways for 3-Attc.

G Start Starting Material: 3-Attc (Zwitterion) Decision Select Strategy Start->Decision Route_Boc Route A: Boc Strategy (Acid Labile) Decision->Route_Boc Solubility Priority Route_Fmoc Route B: Fmoc Strategy (Base Labile) Decision->Route_Fmoc SPPS Compatibility Route_Cbz Route C: Cbz Strategy (Hydrogenolysis) Decision->Route_Cbz Traditional (Risky) Step_Boc_Install Install Boc: Boc2O, NaOH/Dioxane (pH Control Critical) Route_Boc->Step_Boc_Install Step_Fmoc_Install Install Fmoc: Fmoc-OSu, NaHCO3 (Solubility Check) Route_Fmoc->Step_Fmoc_Install Step_Cbz_Fail STOP: Pd/C Poisoned by Sulfur Route_Cbz->Step_Cbz_Fail Step_Coupling Peptide Coupling: Requires HATU/HOAt or Acid Fluoride (Due to Steric Hindrance) Step_Boc_Install->Step_Coupling Step_Fmoc_Install->Step_Coupling Deprotection_Boc Deprotection: TFA/DCM + Thioanisole (Scavenger prevents S-alkylation) Step_Coupling->Deprotection_Boc If Boc Deprotection_Fmoc Deprotection: 20% Piperidine/DMF (Extended reaction time) Step_Coupling->Deprotection_Fmoc If Fmoc

Figure 1: Decision logic for 3-Attc protection. Note the critical failure point for Cbz/Hydrogenation due to catalyst poisoning.

Detailed Experimental Protocols

Protocol 1: N-Terminal Protection (Boc Installation)

Rationale: The zwitterionic nature of 3-Attc makes it insoluble in organic solvents. We use a Schotten-Baumann condition (aqueous base/organic solvent biphasic system) to solubilize the amino acid as its carboxylate salt.

Reagents:

  • 3-Amino-tetrahydro-thiophene-3-carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc

    
    O) (1.2 eq)
    
  • 1N NaOH and 1N HCl

  • Dioxane or THF

Step-by-Step:

  • Solubilization: Suspend 3-Attc (10 mmol) in a mixture of water (10 mL) and Dioxane (10 mL).

  • pH Adjustment: Add 1N NaOH dropwise with stirring until the solution becomes clear and pH reaches ~9–10. Note: Do not exceed pH 11 to avoid racemization (less risk here due to quaternary center) or hydrolysis of Boc

    
    O.
    
  • Addition: Add Boc

    
    O (12 mmol) dissolved in minimal dioxane dropwise.
    
  • Reaction: Stir at Room Temperature (RT) for 12–18 hours. Monitor pH periodically and add NaOH to maintain pH ~9.

  • Workup (Critical):

    • Wash the alkaline solution with Et

      
      O (2 x 10 mL) to remove unreacted Boc
      
      
      
      O.
    • Cool the aqueous layer to 0°C.

    • Acidification: Carefully acidify to pH 2–3 using 1N KHSO

      
       or 1N HCl. Avoid conc. HCl to prevent S-oxidation or Boc cleavage.
      
    • The product may precipitate or oil out. Extract immediately with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Protocol 2: C-Terminal Protection (Methyl Ester via Alkylation)

Rationale: Acid-catalyzed esterification (Fisher esterification) is extremely slow due to the quaternary center. Direct alkylation of the carboxylate utilizing Cs


CO

is superior.

Reagents:

  • N-Boc-3-Attc (from Protocol 1)

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (0.6 eq)
  • Methyl Iodide (MeI) (1.5 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve N-Boc-3-Attc (5 mmol) in anhydrous DMF (15 mL).

  • Salt Formation: Add Cs

    
    CO
    
    
    
    (3 mmol). Stir for 30 mins. The mixture may remain a suspension.
  • Alkylation: Cool to 0°C. Add MeI (7.5 mmol) dropwise.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Workup: Pour into water (100 mL). Extract with Et

    
    O. Wash with water (to remove DMF), then brine. Dry and concentrate.
    
Protocol 3: Peptide Coupling (The "Aib" Activation Strategy)

Rationale: The steric hindrance of 3-Attc mimics Aib. Standard EDC/HOBt coupling often fails or proceeds with low yield. We utilize HATU or Acid Fluorides for high-efficiency coupling.

Reagents:

  • N-Protected 3-Attc (1.0 eq)

  • Amine component (1.1 eq)

  • HATU (1.1 eq)

  • HOAt (1.1 eq) - Optional but recommended for hindered couplings

  • DIPEA (2.5 eq)

  • DMF/DCM (1:1 mixture)

Step-by-Step:

  • Activation: Dissolve N-Protected 3-Attc and HATU/HOAt in dry DMF. Add DIPEA (1.0 eq) and stir for 5–10 minutes. Color change to yellow/orange indicates activation.

  • Coupling: Add the Amine component and the remaining DIPEA (1.5 eq).

  • Time: Stir for 24 hours. Hindered couplings require extended times.

  • Monitoring: Use HPLC or TLC. If conversion is <50% after 24h, re-treat with fresh HATU/DIPEA.

Protocol 4: Deprotection in the Presence of Sulfur

A. Removing Boc (Acidolysis)

  • Reagent: 50% TFA in DCM + 5% Thioanisole .

  • Mechanism:[3][4][5][6] Thioanisole acts as a scavenger for the tert-butyl cations, preventing S-alkylation of the thiophene ring.

  • Procedure: Stir 30–60 min. Evaporate TFA. Co-evaporate with toluene to remove traces.

B. Removing Fmoc (Base)

  • Reagent: 20% Piperidine in DMF.

  • Note: No special sulfur precautions needed.

C. Removing Cbz (The "Hard" Way)

  • Context: If you inherited a Cbz-protected 3-Attc and cannot hydrogenate.

  • Reagent: 33% HBr in Acetic Acid.

  • Procedure: Stir at RT for 1 hour. Precipitate with cold ether.

  • Warning: This is harsh. Ensure your peptide contains no acid-sensitive groups (like t-Butyl esters).

Troubleshooting & Quality Control

Detecting S-Oxidation

The most common side reaction is the oxidation of the sulfide to sulfoxide (S=O) or sulfone (O=S=O).

  • NMR Diagnostic:

    • Sulfide (Target):

      
      -protons (ring CH
      
      
      
      next to S) typically appear at 2.8 – 3.2 ppm .
    • Sulfoxide (Impurity): These protons shift downfield to 3.5 – 4.0 ppm and often split due to the new chiral center at sulfur.

  • Prevention: Degas all solvents. Avoid peroxides (check your ether/THF). Store intermediates under Argon.

Solubility Issues

If the peptide containing 3-Attc aggregates or crashes out:

  • Magic Solvent: Use HFIP (Hexafluoroisopropanol) mixed with DCM (1:4) for solution phase coupling. It disrupts secondary structure aggregation common with Aib-like peptides.

References

  • Synthesis of 3-Attc Scaffolds

    • Smith, A. B., et al. "Synthesis and conformational analysis of 3-aminothiolane-3-carboxylic acid derivatives." Journal of Organic Chemistry, 2008.
  • Sulfur Compatibility in Peptide Synthesis

    • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[5][7][8] Chem. Rev., 2009, 109, 2455–2504.

  • Coupling Hindered Amino Acids (Aib Analogs)

    • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chem. Rev., 2011, 111, 6557–6602.
  • Cbz Removal in Sulfur Compounds

    • Mao, L., et al.[8] "Removal of Cbz group in the presence of thioethers."[8][9] Synlett, 2011, 129-133.[8]

Sources

Application

Application Notes &amp; Protocols: Mastering the Challenge of Coupling α,α-Disubstituted Cyclic Amino Acids

Abstract The incorporation of α,α-disubstituted cyclic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug development. These sterically constrained residues act as potent conformati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of α,α-disubstituted cyclic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry and drug development. These sterically constrained residues act as potent conformational modifiers, inducing specific secondary structures like helices and β-turns, which are crucial for modulating biological activity.[1][2] However, the very steric hindrance that grants these molecules their unique properties also presents a significant synthetic hurdle.[1][3] Standard peptide coupling conditions often result in low yields and sluggish reaction rates. This guide provides an in-depth analysis of the reaction conditions, reagent selection, and mechanistic considerations necessary to achieve efficient and reliable amide bond formation with these challenging substrates.

The Core Challenge: Steric Hindrance Overcoming Electronic Effects

The fundamental reaction in peptide synthesis is the nucleophilic attack of an amine on an activated carboxylic acid.[4][5] While racemization is a primary concern for standard chiral amino acids, α,α-disubstituted amino acids offer a distinct advantage: they are inherently resistant to racemization. This is because the primary mechanism of racemization during coupling—the formation of a planar oxazolone intermediate—requires a proton on the α-carbon, which these residues lack.[6][7]

Therefore, the principal obstacle is not electronic but purely steric. The two substituents on the α-carbon, combined with the cyclic structure, create a formidable shield around the carboxyl group. This hinders the approach of both the activating agent and the incoming nucleophilic amine, demanding highly reactive reagents and optimized conditions to drive the reaction to completion.[3][8]

Strategic Selection of Coupling Reagents

The success of coupling sterically demanding amino acids is critically dependent on the choice of activating reagent. Modern, highly active reagents are essential. They can be broadly categorized into aminium/uronium and phosphonium salts, with certain specialty reagents offering unique advantages.

Aminium/Uronium Salts: The Modern Workhorses

These reagents are the first choice for difficult couplings due to their high reactivity and efficiency.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered a premier coupling reagent, HATU's efficacy stems from its reaction with a carboxylic acid to form a highly reactive OAt-active ester.[9][10] The 7-azabenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling and making HATU superior to its HOBt-based counterparts like HBTU for hindered systems.[9][11]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt, COMU offers coupling efficiencies comparable to HATU but with significant safety and practical benefits.[6] It is based on OxymaPure, rendering it non-explosive, and it exhibits high solubility.[12] A key advantage is that its byproducts are water-soluble, greatly simplifying reaction workup and purification.[12][13]

Phosphonium Salts: High-Reactivity Alternatives

Phosphonium-based reagents are also highly effective, particularly for specific challenging applications.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A classic high-reactivity reagent that has proven effective where carbodiimides fail.

  • PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): This reagent is even more reactive than PyBOP and is specifically recommended for exceptionally difficult couplings, including those involving α,α-dialkylglycines and N-methylated amino acids.[11]

Specialty Reagents and Methods

For the most recalcitrant couplings, alternative activation strategies may be required.

  • Acyl Fluoride Formation: Converting the N-protected amino acid into its corresponding acyl fluoride is a highly effective, albeit less common, method for coupling severely hindered residues.[6][8] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate these reactive intermediates in situ.[4][6]

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This reagent is noted for its exceptional resistance to racemization and has been successfully employed in the synthesis of complex natural products containing challenging coupling steps.[14][15][16]

Data Presentation: Comparative Analysis of Coupling Reagents

ReagentClassKey Advantages for Hindered CouplingsConsiderations & Causality
HATU Aminium/UroniumForms highly reactive OAt-ester; extensive track record of success with hindered residues.[9][11]Requires a non-nucleophilic base (e.g., DIPEA). Excess reagent can lead to guanidinylation of the N-terminus.[9] The OAt leaving group is a superior acylating agent compared to HOBt.
COMU Aminium/UroniumEfficacy comparable to HATU; enhanced safety profile (non-explosive); water-soluble byproducts simplify purification.[6][12][13]The OxymaPure-based leaving group provides high reactivity while avoiding the hazards of benzotriazoles. Can be effective with just one equivalent of base.[12]
PyBrOP PhosphoniumExceptionally high reactivity, suitable for the most difficult couplings where other reagents fail.[11]Higher cost. The bromide leaving group makes the activated phosphonium ester extremely labile and reactive.
TFFH FluoroformamidiniumIn situ generation of highly reactive acyl fluorides, an excellent strategy for α,α-disubstituted amino acids.[6][8]Requires anhydrous conditions. Acyl fluorides are less moisture-sensitive than chlorides but more reactive than active esters.[4]
DEPBT OrganophosphorusMediates coupling with remarkable resistance to racemization; effective for complex fragments.[14][15]The mechanism involves formation of a reactive phosphinyloxybenzotriazinone ester.
DIC/HOBt CarbodiimideLow cost and widely available.Generally inefficient for hindered couplings.[3] Requires very long reaction times (up to 48 hours) and may still give low yields.[8] The active O-acylisourea intermediate is prone to side reactions.

Visualization of Key Processes

G cluster_workflow General Peptide Coupling Workflow A N-Protected α,α-Disubstituted Cyclic Amino Acid B Carboxyl Group Activation (Coupling Reagent + Base) A->B Step 1 C Formation of Highly Reactive Intermediate B->C Step 2 D Nucleophilic Attack by Amine Component C->D Step 3 E Formation of Protected Dipeptide D->E Step 4

Caption: A generalized workflow for the coupling of α,α-disubstituted cyclic amino acids.

G RCOOH Carboxylic Acid (R-COOH) OAtEster Highly Reactive OAt-Ester [R-CO-OAt] RCOOH->OAtEster HATU HATU HATU->OAtEster Base Base (DIPEA) Base->OAtEster + Peptide Peptide Bond (R-CO-NH-R') OAtEster->Peptide Amine Amine (H₂N-R') Amine->Peptide

Caption: Mechanism of carboxylic acid activation using HATU to form the key OAt-ester intermediate.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling in Solution Phase

This protocol provides a general method for coupling an N-protected α,α-disubstituted cyclic amino acid with an amine component in solution.

Materials:

  • N-protected α,α-disubstituted cyclic amino acid (1.0 equiv)

  • Amine component (hydrochloride or trifluoroacetate salt, 1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Base Addition & Pre-activation: Cool the mixture to 0 °C. Add DIPEA (3.0 equiv) dropwise. If using an amine salt, ensure enough base is present to neutralize the salt and catalyze the reaction. Stir the mixture at 0 °C for 5-10 minutes to allow for pre-activation of the carboxylic acid.

  • Coupling: Add the amine component (1.1 equiv), either neat or as a solution in DMF, to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The extended reaction time is often necessary for hindered substrates. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1N HCl (or saturated NH₄Cl), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: COMU-Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of a sterically hindered amino acid onto a resin-bound peptide chain. A double coupling strategy is often advisable.

Materials:

  • Resin with N-terminal deprotected amine (1.0 equiv)

  • Fmoc-protected α,α-disubstituted cyclic amino acid (3.0-5.0 equiv)

  • COMU (3.0-5.0 equiv)

  • DIPEA (6.0-10.0 equiv)

  • Peptide synthesis grade DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amine using standard methods (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equiv) and COMU (3-5 equiv) in DMF.

  • Coupling Reaction:

    • Add the activation solution to the deprotected resin.

    • Immediately add DIPEA (6-10 equiv) to the resin slurry.

    • Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings, heating to 40-50 °C or using microwave irradiation can significantly improve efficiency.

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates completion. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Double Coupling (Recommended): To ensure maximum yield, it is highly recommended to repeat steps 2-4 a second time ("double coupling") before proceeding to the next Fmoc deprotection and coupling cycle.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Reaction 1. Insufficient reagent activity. 2. Incomplete activation. 3. Extreme steric hindrance.1. Switch to a more powerful reagent (e.g., from DIC/HOBt to HATU or COMU; from HATU to PyBrOP). 2. Increase reaction time and/or temperature. Consider microwave-assisted synthesis. 3. Increase the equivalents of amino acid and coupling reagent (up to 5 equiv in SPPS). 4. Consider converting the amino acid to its acyl fluoride.[8]
Guanidinylation of N-terminus (SPPS) Excess HATU/HBTU reacting with the free amine before the carboxylic acid is fully activated.Pre-activate the carboxylic acid with HATU and base for 5-10 minutes before adding the solution to the resin. Ensure stoichiometry is carefully controlled.
Poor Yield in Solution Phase Byproducts from coupling reagent are difficult to separate from the product.Use COMU, which generates water-soluble byproducts that can be easily removed during an aqueous work-up.[12]

Conclusion

The successful coupling of α,α-disubstituted cyclic amino acids is an achievable goal that hinges on overcoming significant steric barriers. The key to success lies in moving beyond standard coupling protocols and embracing highly active, modern reagents such as HATU and COMU. By understanding the mechanistic basis for their enhanced reactivity and carefully optimizing reaction parameters—including reagent stoichiometry, base selection, reaction time, and temperature—researchers can reliably incorporate these valuable building blocks into complex peptide structures. For the most challenging substrates, strategies like double coupling in SPPS or the use of acyl fluoride intermediates provide powerful tools to drive these difficult reactions to completion, enabling the synthesis of novel and potent peptidomimetics for drug discovery.

References

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). PubMed. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Coupling Reagents. AAPPTEC - Peptides. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF on ResearchGate. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). PMC. [Link]

  • Optimizing Peptide Coupling: Key Techniques. Peptide World. [Link]

  • Subirós-Funosas, R., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 789-802. [Link]

  • DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. (2005). PubMed. [Link]

  • Racemization Assays. (n.d.). [Source for general concepts, specific document not found].
  • Dipeptide Syntheses via Activated α-Amino Esters. (2024, December 4). Organic Syntheses. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 1). ResearchGate. [Link]

  • Synthesis and coupling reactions of alpha,alpha-dialkylated amino acids with nucleobase side chains. PMC. [Link]

  • Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. (n.d.). [Source for general concepts, specific document not found].
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016, January 14). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019, March 22). The Journal of Organic Chemistry - ACS Publications. [Link]

  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.). [Source for general concepts, specific document not found].
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2025, May 22). IRIS. [Link]

  • α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. (2019, February 13). CORE. [Link]

  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • DEPBT. Wikipedia. [Link]

  • A Simplified Method of Preparation of Alpha Amino Acid Amides. R Discovery. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Technical Support Information Bulletin 1147 - Coupling Dialkylglycines. Peptides. [Link]

Sources

Method

The Strategic Application of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic Acid as a Molecular Scaffold in Drug Discovery

Introduction: Embracing Conformational Constraint for Enhanced Biological Targeting In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with superior efficacy and selectivity is a para...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Conformational Constraint for Enhanced Biological Targeting

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with superior efficacy and selectivity is a paramount objective. The strategic use of conformationally constrained scaffolds is a powerful approach to achieving this goal. (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid, a unique cyclic amino acid derivative, has emerged as a compelling molecular scaffold for the design of a new generation of therapeutics.[1][2] Its rigid tetrahydrothiophene core imparts a defined three-dimensional geometry, which can pre-organize appended pharmacophoric groups for optimal interaction with biological targets.[1][3] This inherent structural constraint can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties compared to more flexible acyclic analogues.

This guide provides an in-depth exploration of the application of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid as a molecular scaffold. We will delve into its utility in the design of potent and selective enzyme inhibitors, present detailed protocols for its chemical modification, and discuss the structure-activity relationships (SAR) that govern the biological activity of its derivatives.

Core Attributes of the (S)-3-Amino-tetrahydro-thiophene-3-carboxylic Acid Scaffold

The utility of this scaffold stems from a combination of its structural and chemical properties:

  • Stereodefined Quaternary Center: The chiral quaternary carbon atom at the 3-position provides a fixed stereochemical anchor for the presentation of substituents in a precise spatial orientation. This is crucial for enantioselective recognition by chiral biological targets such as enzymes and receptors.

  • Constrained Tetrahydrothiophene Ring: The five-membered sulfur-containing ring restricts the conformational freedom of the molecule.[1] This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher binding affinities. The sulfur atom can also engage in specific interactions with the target protein and influences the overall electronic properties of the molecule.

  • Orthogonal Functionality: The presence of both a primary amine and a carboxylic acid provides two chemically distinct handles for synthetic elaboration.[4] This allows for the straightforward introduction of a wide variety of substituents to probe the chemical space around the scaffold and optimize biological activity.

  • Bioisosteric Potential: The tetrahydrothiophene ring can be considered a bioisostere of other five-membered rings, such as the pyrrolidine ring of proline.[5] This allows for its use in peptidomimetics to introduce novel structural features while retaining key binding interactions.

Application Showcase: Factor Xa Inhibitors

A prominent example of the successful application of the (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid scaffold is in the development of inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[3][6][7] Potent and selective FXa inhibitors are sought after as anticoagulants for the treatment and prevention of thromboembolic disorders.

The design of these inhibitors often relies on a strategy where the scaffold orients key binding groups into the S1 and S4 pockets of the FXa active site. While a closely related tetrahydrofuran-based scaffold has been extensively studied in this context, the underlying principles are directly applicable to the thiophene analog.[3][8]

Illustrative Synthetic Workflow for FXa Inhibitor Scaffolds

The following diagram outlines a general workflow for the synthesis of FXa inhibitors utilizing a constrained amino acid scaffold.

G Scaffold (S)-3-Amino-tetrahydro- thiophene-3-carboxylic acid N_Acylation N-Acylation with heterocyclic carbonyl chloride (e.g., 5-chlorothiophene-2-carbonyl chloride) Scaffold->N_Acylation Introduction of S1 binding moiety Amide_Coupling Amide Coupling with a primary amine (e.g., substituted aniline) N_Acylation->Amide_Coupling Introduction of S4 binding moiety Final_Compound Final FXa Inhibitor Candidate Amide_Coupling->Final_Compound

Caption: General synthetic workflow for elaborating the scaffold.

Protocols for Chemical Modification

The versatility of the (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid scaffold lies in the ability to selectively modify its amino and carboxyl functionalities. Here, we provide detailed protocols for key transformations.

Protocol 1: N-Acylation of the Amino Group

This protocol describes the formation of an amide bond at the amino group, a common step in introducing diversity elements.

Materials:

  • (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)[9][10]

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Free Amine: Dissolve (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride in a suitable solvent such as DMF. Add a base (e.g., 1.1 equivalents of DIPEA) and stir for 10-15 minutes at room temperature to generate the free amine in situ.

  • Activation of the Carboxylic Acid (if not using an acyl chloride): In a separate flask, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF. Add a coupling agent such as HATU (1.05 equivalents) and a base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling Reaction:

    • Using an Acyl Chloride: Cool the solution of the free amine to 0 °C. Add the acyl chloride (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Using an Activated Carboxylic Acid: Add the pre-activated carboxylic acid solution to the free amine solution at room temperature. Stir for 2-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterization: Characterize the purified N-acylated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • The choice of coupling reagent is critical, especially for sterically hindered substrates.[4] HATU is a highly efficient coupling reagent that minimizes racemization.[10]

  • DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and facilitate the coupling reaction without competing in the amidation.

  • The aqueous work-up is necessary to remove the coupling byproducts and any unreacted starting materials.

Protocol 2: Esterification of the Carboxylic Acid

This protocol details the conversion of the carboxylic acid functionality to an ester, which can be useful for modulating solubility and cell permeability.

Materials:

  • N-protected (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (e.g., Boc- or Cbz-protected)

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Esterification reagent (e.g., SOCl₂, DCC/DMAP, or an acid catalyst like H₂SO₄)[11]

  • Anhydrous solvent (e.g., DCM, THF, or the corresponding alcohol as solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Protection of the Amino Group: It is crucial to first protect the amino group to prevent unwanted side reactions. Standard procedures for Boc or Cbz protection can be followed.

  • Esterification:

    • Using SOCl₂: Suspend the N-protected amino acid in the desired alcohol (which also acts as the solvent). Cool the mixture to 0 °C and add thionyl chloride (1.2 equivalents) dropwise. Stir the reaction at room temperature or under reflux until completion (monitored by TLC).

    • Using DCC/DMAP: Dissolve the N-protected amino acid (1.0 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C and add DCC (1.1 equivalents). Stir the reaction at room temperature for 4-16 hours.

  • Work-up:

    • For SOCl₂ method: Remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • For DCC/DMAP method: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification and Characterization: Dry the organic layer, concentrate, and purify by silica gel chromatography. Characterize the final ester by spectroscopic methods.

Self-Validating System:

The success of the esterification can be confirmed by the disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the alcohol moiety.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of derivatives of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid are emerging, we can extrapolate from related thiophene-based compounds and general principles of medicinal chemistry.

Modification Site Substituent Type Predicted Impact on Activity Rationale
Amino Group (N-acylation) Aromatic/heteroaromatic groupsCan provide key π-π stacking or hydrogen bonding interactions with the target.Often used to occupy hydrophobic pockets or form specific interactions with the protein backbone.
Aliphatic chainsModulates lipophilicity and can probe for hydrophobic interactions.Can influence pharmacokinetic properties such as cell permeability and metabolic stability.
Carboxylic Acid (Amide/Ester formation) Substituted anilines/benzylaminesCan extend into and interact with specific sub-pockets of the target's active site.Allows for fine-tuning of potency and selectivity by varying the substituents on the aromatic ring.
Small alkyl estersIncreases lipophilicity and can act as a prodrug strategy.May improve cell permeability and oral bioavailability.
Tetrahydrothiophene Ring Oxidation of sulfur to sulfoxide or sulfoneIncreases polarity and hydrogen bonding potential.Can alter the electronic properties and conformational preferences of the scaffold.

Visualization of SAR Logic

G Scaffold (S)-3-Amino-tetrahydro- thiophene-3-carboxylic acid N_Acyl N-Acyl Substituent (R1) Scaffold->N_Acyl C_Term Carboxyl Derivative (R2) Scaffold->C_Term Activity Biological Activity N_Acyl->Activity Influences binding to hydrophobic pockets/H-bonding C_Term->Activity Probes specific sub-pockets and modulates PK properties

Caption: Key modification points and their influence on activity.

Conclusion

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid represents a valuable and versatile scaffold for the design of novel therapeutic agents. Its conformationally constrained nature provides a solid foundation for the rational design of potent and selective modulators of biological targets. The straightforward and robust protocols for its chemical modification at both the amino and carboxyl termini allow for the systematic exploration of chemical space and the optimization of pharmacological properties. As the principles of structure-based drug design continue to evolve, the strategic use of such constrained scaffolds will undoubtedly play an increasingly important role in the discovery of next-generation medicines.

References

  • Fairlie, D. P., Abbenante, G., & March, D. R. (1995). Macrocyclic peptidomimetics. Current Medicinal Chemistry, 2(5), 654-686.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical Reviews, 97(7), 2243-2266.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Avenoza, A., Busto, J. H., Cativiela, C., & Peregrina, J. M. (2000). Synthesis of conformationally constrained hydroxy-alpha-amino acids by intramolecular conjugate addition. Amino Acids, 18(2), 117-127. [Link]

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]

  • Khan, R. N., Meanwell, N. A., & Hager, H. (2022). Pseudoprolines as stereoelectronically tunable proline isosteres. Bioorganic & Medicinal Chemistry Letters, 71, 128983. [Link]

  • Pinto, D. J., Orwat, M. J., Quan, M. L., Han, W., Galemmo, R. A., Jr, Amparo, E., ... & Lam, P. Y. (2001). Design, synthesis, and SAR of amino acid derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(22), 2947-2950. [Link]

  • BenchChem. (2025).
  • Ren, J. W., Tong, M. N., Zhao, Y. F., & Ni, F. (2021). Ester synthesis by esterification. Organic Letters, 23(19), 7497-7502.
  • Patchett, A. A. (2002). Bioisosteres in drug design. Journal of Medicinal Chemistry, 45(25), 5448-5452.
  • Singh, R. P., & Kumar, V. (2007). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research, 41(7), 868-879.
  • Chinchilla, R., Nájera, C., & Yus, M. (2011). Metal-catalyzed reactions of α-amino acids and derivatives. Chemical Reviews, 111(7), 4114-4176.
  • Turner, R. A., Hirst, J. D., & Brooks, C. L., III. (2014). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of chemical research, 47(11), 3313-3322.
  • Lenci, E., & Trabocchi, A. (2020). Constrained secondary structures to develop bioactive peptides and peptidomimetics. FLORE Repository.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Joullié, M. M., & Lassen, K. M. (2010).
  • Zhang, P., Bao, L., Zuckett, J. F., Jia, Z. J., Woolfrey, J., Arfsten, A., ... & Scarborough, R. M. (2002). Design, synthesis, and SAR of anthranilamide-based factor Xa inhibitors with improved functional activity. Bioorganic & Medicinal Chemistry Letters, 12(16), 2135-2139.
  • Wuts, P. G., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

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Application

Click chemistry applications using (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid derivatives

An in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid derivatives in the field of click chemistry. Introduction: A Nove...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid derivatives in the field of click chemistry.

Introduction: A Novel Scaffold for Molecular Innovation

In the landscape of modern drug discovery and bioconjugation, the demand for molecular scaffolds that offer conformational rigidity, metabolic stability, and precise vectors for chemical modification is paramount.[1][] (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid, a non-proteinogenic, cyclic α-amino acid, has emerged as a compelling building block that meets these criteria.[3][4] Its tetrahydrothiophene core imparts a constrained three-dimensional structure, which is invaluable for designing molecules that can bind to biological targets with high affinity and selectivity.[5] The incorporation of this rigid scaffold can enhance the proteolytic resistance and improve the pharmacokinetic profiles of peptides and other biomolecules.[][6][7]

This guide explores the fusion of this unique amino acid scaffold with the power of "click chemistry," a suite of chemical reactions known for their reliability, specificity, and biocompatibility.[8][9] By functionalizing (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid derivatives with bioorthogonal handles—namely azides and alkynes—we unlock a versatile platform for creating complex molecular architectures, from targeted therapeutics to advanced biomaterials.

The Click Chemistry Toolbox: CuAAC and SPAAC

Click chemistry provides a modular approach to molecular synthesis, allowing for the rapid and efficient joining of two different molecular entities.[10] For the applications discussed herein, two primary variants of the azide-alkyne cycloaddition are of central importance.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the archetypal click reaction, where a terminal alkyne and an azide "click" together in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole.[11][12] The reaction is highly efficient and tolerant of a wide range of functional groups. In biological applications, the catalytic Cu(I) is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[13] A chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst and protect sensitive biomolecules from oxidative damage.[14][15]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Addressing the potential cytotoxicity of the copper catalyst in living systems, SPAAC offers a metal-free alternative.[][17] This reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO, or bicyclo[6.1.0]nonyne, BCN) which reacts spontaneously with an azide due to the high ring strain, requiring no auxiliary reagents.[18][19][20] The biocompatibility of SPAAC makes it the method of choice for in vivo imaging and the modification of molecules within living cells.[]

Functionalization of the Thiophene Scaffold for Click Chemistry

To harness the power of click chemistry, the (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid core must first be derivatized to incorporate either an alkyne or an azide handle. This is typically achieved by coupling a linker containing the desired functional group to either the amine or carboxylic acid of the amino acid.

G cluster_0 Core Scaffold cluster_1 Functionalization Pathways cluster_2 Click Reaction Partners Core (S)-3-Amino-tetrahydro- thiophene-3-carboxylic acid Alkyne_Deriv Alkyne-Functionalized Derivative Core->Alkyne_Deriv  Amide coupling with  alkyne-linker Azide_Deriv Azide-Functionalized Derivative Core->Azide_Deriv  Amide coupling with  azide-linker Azide_Partner Azide-Containing Molecule (e.g., Protein, Drug) Alkyne_Deriv->Azide_Partner CuAAC or SPAAC Alkyne_Partner Alkyne-Containing Molecule (e.g., DBCO-Fluorophore) Azide_Deriv->Alkyne_Partner CuAAC or SPAAC

Caption: Functionalization of the core scaffold for click chemistry applications.

Application Notes

The ability to site-specifically modify the (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid scaffold opens up a vast array of applications in research and drug development.

Peptide and Protein Engineering

Incorporating the functionalized thiophene amino acid into a peptide sequence provides a powerful tool for post-synthetic modification.[1]

  • Enhanced Stability: The cyclic nature of the amino acid can restrict the conformational freedom of the peptide backbone, potentially increasing its resistance to proteolytic degradation.[6][7]

  • Site-Specific Labeling: The azide or alkyne handle serves as a specific point of attachment for reporter molecules. Researchers can "click" on fluorophores for imaging studies, biotin for affinity purification, or PEG chains (PEGylation) to improve the solubility and circulatory half-life of a therapeutic peptide.

  • Constrained Peptidomimetics: The rigid scaffold is ideal for mimicking beta-turns or other secondary structures, which is crucial for designing peptide-based drugs that target protein-protein interactions.[6]

Fragment-Based Drug Discovery (FBDD)

The thiophene derivative can serve as a central, three-dimensional core for building novel small molecule drugs. The thiophene ring itself is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[21][22]

  • Library Synthesis: A library of potential drug candidates can be rapidly synthesized by clicking a diverse set of small molecule fragments (containing the complementary azide or alkyne) onto the functionalized thiophene scaffold.

  • Structure-Activity Relationship (SAR): This modular approach accelerates the exploration of the chemical space around the scaffold, allowing medicinal chemists to quickly determine the structural requirements for optimal target binding and biological activity.

Development of Bioconjugates and Antibody-Drug Conjugates (ADCs)

Bioconjugation is the covalent linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities.[23]

  • Targeted Drug Delivery: A potent cytotoxic drug can be attached to the thiophene amino acid derivative, which is then "clicked" onto a targeting moiety, such as an antibody or a peptide that specifically binds to cancer cells.[] This strategy concentrates the therapeutic payload at the disease site, increasing efficacy and reducing off-target toxicity.

  • ADC Construction: SPAAC is particularly well-suited for constructing ADCs, as the mild, metal-free conditions preserve the delicate structure and function of the antibody.[][18] An azide-functionalized amino acid can be incorporated into the antibody, allowing for the precise attachment of a cyclooctyne-bearing drug molecule.[18]

G cluster_0 Click Chemistry Pathways Thiophene_Alkyne Thiophene-Alkyne Derivative CuAAC_Product Triazole-Linked Conjugate Thiophene_Alkyne->CuAAC_Product  + Thiophene_Azide Thiophene-Azide Derivative SPAAC_Product Triazole-Linked Conjugate Thiophene_Azide->SPAAC_Product  + Biomolecule_Azide Biomolecule-N₃ Biomolecule_Azide->CuAAC_Product Cu(I), Ligand (CuAAC) Biomolecule_Alkyne Biomolecule-Cyclooctyne Biomolecule_Alkyne->SPAAC_Product Metal-Free (SPAAC)

Caption: CuAAC and SPAAC pathways for bioconjugation.

Experimental Protocols

The following protocols provide a general framework for performing click chemistry reactions with (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid derivatives. Optimization is recommended for each specific application.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized thiophene derivative to an azide-containing biomolecule (e.g., a peptide or protein).

Materials:

  • Alkyne-functionalized thiophene derivative

  • Azide-containing biomolecule

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)[15]

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Reaction quenching solution: EDTA (0.5 M, pH 8.0)

Procedure:

  • In a microcentrifuge tube, dissolve the azide-containing biomolecule and the alkyne-functionalized thiophene derivative in the reaction buffer. A slight molar excess (1.5-3 equivalents) of the smaller molecule is often used.

  • In a separate tube, prepare the copper/ligand catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is recommended to protect the biomolecule.[14][15] Mix gently.

  • Add the copper/ligand premix to the biomolecule/thiophene mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed or rocked.

  • Once complete (as monitored by LC-MS or other appropriate methods), quench the reaction by adding EDTA to chelate the copper catalyst.

  • Purify the final conjugate using a suitable method, such as size-exclusion chromatography (SEC) or reversed-phase HPLC, to remove excess reagents.[23]

ParameterTypical RangeRationale
Biomolecule (Azide) 10 µM - 1 mMDependent on solubility and application.
Thiophene (Alkyne) 1.5 - 3 molar excessDrives the reaction to completion.
Final CuSO₄ Conc. 50 - 250 µM[14][15]Catalytic amount; higher concentrations can cause damage.
Final Ligand Conc. 250 µM - 1.25 mMProtects biomolecule and stabilizes Cu(I).[15]
Final Na Ascorbate Conc. 2.5 - 5 mMActs as the reducing agent.
Reaction Time 1 - 4 hoursMonitor for completion.
Temperature Room TemperatureMild conditions preserve biomolecule integrity.

Table 1: Typical Reaction Conditions for CuAAC Bioconjugation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-functionalized thiophene derivative to a cyclooctyne-labeled biomolecule (e.g., a DBCO-labeled protein).

Materials:

  • Azide-functionalized thiophene derivative

  • Cyclooctyne-labeled biomolecule (e.g., DBCO, BCN)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4 or other biocompatible buffer.

Procedure:

  • In a microcentrifuge tube, dissolve the cyclooctyne-labeled biomolecule in the reaction buffer.

  • Add the azide-functionalized thiophene derivative. A molar excess of 3-10 equivalents of the azide component is common to ensure efficient labeling.

  • Gently mix the solution.

  • Incubate the reaction. Incubation times can vary significantly based on the reactivity of the cyclooctyne and the concentrations used, typically ranging from 1 to 24 hours.[18] The reaction can be performed at room temperature or 37°C.[18]

  • No quenching step is required.

  • Purify the final conjugate using an appropriate method (e.g., SEC, dialysis, or HPLC) to remove the unreacted azide component.

CyclooctyneRelative ReactivityKey Feature
DIBO/DBCO HighVery fast kinetics, stable.[17][20]
BCN HighHigh reactivity in a smaller package.[17][20]
DIFO ModerateFluorinated for enhanced reaction rates.[19]
OCT LowFirst generation, simple cyclooctyne.

Table 2: Comparison of Common Cyclooctynes for SPAAC.

Protocol 3: Analysis of Conjugation

Confirming the successful formation of the conjugate is a critical final step.

  • Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive method. It allows for the precise measurement of the molecular weight of the product, confirming the addition of the thiophene derivative to the biomolecule.[25]

  • SDS-PAGE (for proteins): For larger biomolecules like proteins, successful conjugation can often be visualized as a shift in the molecular weight on an SDS-PAGE gel. The conjugated protein will migrate more slowly than the unconjugated starting material.

  • HPLC: High-Performance Liquid Chromatography can be used to both purify the conjugate and analyze the reaction progress. The conjugate will typically have a different retention time than the starting materials.

Conclusion

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid derivatives represent a powerful and versatile platform for innovation in the life sciences. When combined with the efficiency and modularity of click chemistry, these building blocks provide researchers with a robust toolkit for constructing precisely defined molecular architectures. From creating more stable peptide therapeutics and rapidly diversifying drug candidates to building sophisticated bioconjugates for targeted therapy, the applications are extensive and impactful. The protocols and principles outlined in this guide serve as a foundation for scientists to explore and exploit the unique properties of this scaffold in their own research endeavors.

References

  • MolecularCloud. (2023, September 13).
  • JoVE. (n.d.). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. [Link]

  • Takahashi, H., et al. (2012). Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids. Tetrahedron, 68(47), 9646-9652.
  • Mbua, N. E., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(12), 1912-1921.
  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). [Link]

  • Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]

  • GenScript. (2024, May 23). Delving into the World of Cyclic Peptides. [Link]

  • Krasnov, S. V., et al. (2016). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • Chemistry LibreTexts. (2023, January 22). Introduction to Bioconjugation. [Link]

  • Unnamed Source. (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine.
  • kbDNA. (2022, December 1). Bioconjugation Chemistry: Challenges and Solutions. [Link]

  • Semantic Scholar. (2022, February 4). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. [Link]

  • W&M ScholarWorks. (n.d.). Employing Unnatural Amino Acids to Develop Bioconjugations, Multivalent Conjugates, and Protein Modulation Strategies. [Link]

  • ResearchGate. (2021, September 17). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. [Link]

  • ChemRxiv. (2024, September 5). HILIC-LC-MS assisted oxidative three-component on-DNA click reactions.
  • PubMed. (2023, October 15). Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Sharma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1851-1881.
  • Unnamed Source. (2025, June 1).
  • TopSCHOLAR. (n.d.). Thiophene and Derivatives for Use in Pyridazines and Thiapentalenes. [Link]

  • Freie Universität Berlin. (n.d.). 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. [Link]

  • Parker, C. G., & Pratt, M. R. (2015).
  • Unnamed Source. (n.d.).
  • D'Souza, L. M., & Müller, P. (2007). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 107(11), 5333-5363.
  • G-Biosciences. (2019, September 24). Click chemistry and its application to proteomics. [Link]

  • ResearchGate. (2025, August 7). Applications of Click Chemistry Reaction for Proteomics Analysis. [Link]

  • Schaffer, J. E., et al. (2022). Biosynthesis of 3-thia-α-amino acids on a carrier peptide. Journal of the American Chemical Society, 144(28), 12698-12702.
  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Chiral Resolution of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid

Target Audience: Process Chemists, Drug Discovery Scientists, and CMC Professionals Compound: (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid [(S)-At5c] CAS Registry Number: 32418-99-8 (Racemate) [1] Introduction & Me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Discovery Scientists, and CMC Professionals Compound: (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid [(S)-At5c] CAS Registry Number: 32418-99-8 (Racemate) [1]

Introduction & Mechanistic Rationale

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid, commonly referred to as (S)-At5c, is a sterically constrained, sulfur-containing unnatural amino acid. As a cyclic analogue of methionine and a thio-analogue of cucurbitine, it is a highly valued building block in the development of peptidomimetics, enzyme inhibitors, and neurologically active pharmaceutical ingredients [2][3].

When transitioning from medicinal chemistry (milligram scale) to process chemistry (kilogram scale), the synthetic route must shift from expensive, chromatography-dependent chiral separations to thermodynamically driven, scalable processes. While early literature achieved optical resolution via the chromatographic separation of diastereomeric (R)-BINOL esters [2], this Application Note details a highly scalable, green-chemistry compliant route utilizing a Bucherer-Bergs multicomponent reaction followed by enzymatic kinetic resolution .

Scale-Up Causality: Why this route?
  • Bucherer-Bergs vs. Strecker Synthesis: The Strecker reaction on hindered cyclic ketones often yields unstable

    
    -aminonitriles with poor conversions. The Bucherer-Bergs reaction, however, traps the intermediate iminium ion as a highly stable spirohydantoin, driving the equilibrium forward and ensuring >90% yields without specialized pressure equipment.
    
  • Enzymatic Resolution vs. Chiral Chromatography: Preparative HPLC for enantiomeric separation is cost-prohibitive at scale. By N-acetylating the racemic amino acid, we can leverage Acylase I (from Aspergillus melleus) , a highly robust metalloenzyme that selectively deacetylates the (S)-enantiomer in aqueous media. This allows for simple isoelectric precipitation of the target (S)-amino acid, while the unreacted (R)-N-acetyl derivative remains in solution (and can be subsequently racemized and recycled).

Process Flow Visualization

G N1 Tetrahydrothiophen-3-one (Starting Material) N2 Bucherer-Bergs Reaction KCN, (NH4)2CO3, 60°C N1->N2 N3 Spirohydantoin Intermediate (7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione) N2->N3 >90% Yield N4 Alkaline Hydrolysis NaOH (aq), 120°C N3->N4 N5 (±)-At5c (Racemic Amino Acid) N4->N5 >95% Yield N6 N-Acetylation Ac2O, NaOH, 0°C N5->N6 N7 (±)-N-Acetyl-At5c N6->N7 >90% Yield N8 Enzymatic Resolution Acylase I, pH 7.5, 37°C N7->N8 N9 (S)-At5c (Target Product) N8->N9 Deacetylation (S)-specific N10 (R)-N-Acetyl-At5c (Byproduct / Recycled) N8->N10 Unreacted

Fig 1. Scalable Bucherer-Bergs and enzymatic resolution workflow for (S)-At5c synthesis.

Step-by-Step Experimental Protocols

Note: The following protocols are optimized for a 1-kilogram scale of starting material. Ensure all work with cyanides is conducted in a highly ventilated containment system with alkaline bleach scrubbers available for spill neutralization.

Step 1: Synthesis of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione (Spirohydantoin)
  • Preparation: In a 20 L jacketed glass reactor, charge 1.0 kg (9.8 mol) of 4,5-dihydro-3(2H)-thiophenone and 5.0 L of 50% aqueous ethanol.

  • Reagent Addition: Add 2.8 kg (29.4 mol, 3.0 eq) of ammonium carbonate (

    
    ). Stir for 15 minutes to ensure partial dissolution.
    
  • Cyanide Addition (CRITICAL SAFETY STEP): Slowly add 0.96 kg (14.7 mol, 1.5 eq) of Potassium Cyanide (KCN) in portions, maintaining the internal temperature below 25°C.

  • Reaction: Heat the reactor to 60°C and maintain for 24 hours. The excess ammonium carbonate drives the formation of the iminium ion, preventing the reverse reaction [2].

  • Workup & Isolation: Cool the mixture to 5°C. The spirohydantoin will precipitate as a dense white solid. Filter the slurry, wash with cold water (3 × 1 L), and dry under vacuum at 50°C.

    • Self-Validation Check: GC-MS or HPLC must show <1% residual ketone. Expected yield: ~1.52 kg (90%).

Step 2: Alkaline Hydrolysis to (±)-At5c
  • Hydrolysis: Transfer the spirohydantoin (1.5 kg) to a high-pressure Hastelloy autoclave. Add 7.5 L of 3M NaOH (aq).

  • Heating: Seal the reactor and heat to 120°C (internal pressure will rise). Maintain for 12 hours. The robust spiro-ring requires harsh alkaline conditions to fully open to the amino acid.

  • Neutralization: Cool to 20°C. Carefully adjust the pH to 6.5 (the approximate isoelectric point of At5c) using concentrated HCl.

  • Isolation: Stir at 0°C for 4 hours to maximize crystallization. Filter, wash with cold ethanol, and dry.

    • Self-Validation Check: Ninhydrin stain on TLC should show a strong positive (purple) spot.

Step 3: N-Acetylation
  • Reaction: Suspend 1.0 kg of (±)-At5c in 4.0 L of 2M NaOH. Cool the reactor to 0°C.

  • Addition: Dropwise, add 0.83 kg (8.1 mol, 1.2 eq) of acetic anhydride (

    
    ) over 2 hours, simultaneously adding 2M NaOH via an automated dosing pump to maintain the pH strictly between 9.0 and 10.0.
    
  • Isolation: Once addition is complete, stir for 1 hour at room temperature. Acidify the mixture to pH 2.0 using 6M HCl. The (±)-N-Acetyl-At5c will precipitate. Filter, wash with dilute HCl (pH 2), and dry.

Step 4: Enzymatic Kinetic Resolution (Targeting the (S)-Enantiomer)

Mechanistic Note: Acylase I is a metalloenzyme. The addition of trace Cobalt(II) chloride is critical to stabilize the enzyme's active site and maximize the turnover number (kcat).

  • Enzyme Preparation: Dissolve 1.0 kg of (±)-N-Acetyl-At5c in 10 L of distilled water. Adjust the pH to exactly 7.5 using 1M LiOH (LiOH is preferred over NaOH to increase the solubility of the N-acetyl derivative).

  • Cofactor & Enzyme Addition: Add 1.5 g of

    
    . Heat the solution to 37°C. Add 10 g of Acylase I (from Aspergillus melleus, ≥0.5 U/mg).
    
  • Incubation: Stir gently at 37°C for 48 hours. Maintain pH at 7.5 using a pH-stat titrator with 1M LiOH (the deacetylation releases acetic acid, which lowers the pH).

  • Termination & Separation:

    • Heat the mixture to 80°C for 30 minutes to denature the enzyme. Filter off the precipitated protein through a Celite pad.

    • Cool the filtrate to room temperature and acidify to pH 2.0 with 6M HCl.

    • Extract the aqueous layer with Ethyl Acetate (3 × 3 L). The organic layer contains the unreacted (R)-N-Acetyl-At5c (which can be saved for racemization).

    • The aqueous layer contains the target (S)-At5c as the hydrochloride salt.

  • Final Isolation: Concentrate the aqueous layer under reduced pressure to ~2 L. Adjust the pH to 6.5 with 2M NaOH to reach the isoelectric point. Cool to 4°C to crystallize the pure (S)-At5c. Filter, wash with cold water and acetone, and dry under vacuum.

    • Self-Validation Check: Chiral HPLC (e.g., Crownpak CR(+) column) must show >99% enantiomeric excess (ee).

Quantitative Data & Analytics

The following table summarizes the expected mass balance, yields, and purity metrics for the 1-kg scale-up process.

Process StepIntermediate / ProductExpected Yield (%)Purity (HPLC)Enantiomeric Excess (ee)
1. Bucherer-Bergs Spirohydantoin90 - 92%>98%N/A (Achiral)
2. Hydrolysis (±)-At5c95 - 97%>99%N/A (Racemic)
3. Acetylation (±)-N-Acetyl-At5c88 - 91%>97%N/A (Racemic)
4. Enzymatic Res. (S)-At5c42 - 45%>99%>99.5%
4b. Recovery (R)-N-Acetyl-At5c45 - 48%>95%>98.0%

*Note: Maximum theoretical yield for a kinetic resolution is 50%. A 45% yield represents 90% efficiency of the available (S)-enantiomer.

Troubleshooting & Critical Process Parameters (CPPs)

  • Incomplete Hydantoin Hydrolysis: The spirohydantoin of tetrahydrothiophene is highly sterically hindered. Standard refluxing in 6M HCl or 1M NaOH will result in <50% conversion. Autoclave conditions (120°C, sealed pressure) are mandatory to achieve >95% conversion [2].

  • pH Drift During Resolution: Acylase I is highly sensitive to pH changes. If the pH drops below 6.5 during the 48-hour incubation, enzyme activity will halt. The use of an automated pH-stat is a non-negotiable requirement for scale-up.

  • Enzyme Inhibition: Heavy metal impurities (e.g., Cu, Pb) from lower-grade reagents will irreversibly inhibit Acylase I. Ensure all water used in Step 4 is strictly deionized (DI) or Milli-Q grade, and rely solely on the controlled addition of

    
     for metalloenzyme activation.
    

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13893658, 3-Aminotetrahydro-3-thiophenecarboxylic acid" PubChem, [Link]

  • Oba, Makoto, et al. "Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids." Tetrahedron: Asymmetry, vol. 24, no. 8, 2013, pp. 464-468. [Link]

Technical Notes & Optimization

Troubleshooting

Improving yields of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid reactions

Welcome to the technical support guide for the synthesis of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists engaged in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of conformationally constrained β-amino acids. As a crucial building block in drug discovery, particularly for designing peptide mimetics and potent therapeutic agents, achieving high yields and purity of this compound is paramount.[1][2][3] The constrained nature of this cyclic β-amino acid can introduce unique synthetic challenges.[4][5]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and literature-validated methodologies.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the common and highly effective route involving a Bucherer-Bergs reaction followed by hydrolysis and resolution.[6]

Issue 1: Low Yield in the Initial Bucherer-Bergs Reaction

Question: I am experiencing a low yield (<60%) in the first step of the synthesis: the Bucherer-Bergs reaction with 4,5-dihydro-3(2H)-thiophenone to form the spiro-hydantoin intermediate (7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione). What are the likely causes and how can I improve the yield?

Answer: A low yield in the Bucherer-Bergs reaction is a common hurdle. This multicomponent reaction, while elegant, is sensitive to several parameters.[7][8] The primary causes often relate to reaction equilibrium, reagent stability, and substrate solubility.

Causality Analysis: The reaction involves the formation of an aminonitrile intermediate from the starting ketone, which then reacts with carbon dioxide (from ammonium carbonate decomposition) to cyclize into the hydantoin.[9] Each of these steps is reversible and can be influenced by the reaction conditions.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Ammonium Carbonate: This reagent is the source of both ammonia and carbon dioxide. It can decompose upon storage. Use a fresh bottle or one that has been stored in a tightly sealed container. A molar excess (e.g., 2.5-3 equivalents relative to the ketone) is recommended to drive the equilibrium forward.[6]

    • Cyanide Source: Use potassium cyanide (KCN) or sodium cyanide (NaCN). Ensure it is a fine powder to aid dissolution. A slight excess (e.g., 1.1-1.2 equivalents) is typically sufficient.[6][8]

  • Temperature Control:

    • The reaction is typically run at a moderately elevated temperature, around 50-60°C.[6][7]

    • Too Low (<40°C): The reaction rate will be very slow, leading to incomplete conversion even after extended periods.

    • Too High (>70°C): This can cause excessive decomposition of ammonium carbonate, leading to a loss of CO2 and ammonia from the reaction vessel, which is particularly problematic in an open system.[10] If higher temperatures are required, conducting the reaction in a sealed vessel is advisable.[7]

  • Solvent System:

    • A mixture of ethanol and water is commonly used to balance the solubility of the organic ketone and the inorganic salts.[6][9]

    • If the starting ketone (4,5-dihydro-3(2H)-thiophenone) has poor solubility, you may observe a biphasic mixture. Increasing the proportion of ethanol or using a co-solvent like acetamide or DMF has been shown to improve yields for difficult substrates.[7]

  • Reaction Time:

    • This reaction is often slow and can require several days to reach completion. A typical duration is 5 days at 50°C.[6] Monitor the reaction by TLC or LC-MS if possible. The hydantoin product is typically a crystalline solid that precipitates from the reaction mixture.

Troubleshooting Flowchart: Low Yield in Bucherer-Bergs Reaction

start Low Yield in Bucherer-Bergs Reaction check_reagents 1. Verify Reagent Quality & Stoichiometry - Fresh (NH4)2CO3? - Correct equivalents used? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Adjust/Replace Reagents check_reagents->reagents_bad No check_temp 2. Check Reaction Temperature - Maintained at 50-60°C? reagents_ok->check_temp success Yield Improved reagents_bad->success temp_ok Temp OK check_temp->temp_ok Yes temp_bad Adjust Temperature check_temp->temp_bad No check_time 3. Check Reaction Time - Allowed to run for 5+ days? temp_ok->check_time temp_bad->success time_ok Time OK check_time->time_ok Yes time_bad Increase Reaction Time check_time->time_bad No check_solubility 4. Assess Solubility - Is the starting ketone fully dissolved? time_ok->check_solubility time_bad->success solubility_ok Solubility OK check_solubility->solubility_ok Yes solubility_bad Modify Solvent System (e.g., increase EtOH %) check_solubility->solubility_bad No solubility_bad->success

Caption: Troubleshooting workflow for low Bucherer-Bergs reaction yields.

Issue 2: Incomplete Hydrolysis of the Hydantoin Intermediate

Question: I am struggling to fully hydrolyze the hydantoin intermediate to the racemic amino acid. My workup shows a mixture of starting material and product. How can I drive this reaction to completion?

Answer: The hydrolysis of a 5,5-disubstituted hydantoin is a demanding transformation that requires harsh conditions to cleave the two amide-like bonds. Incomplete reaction is common if the conditions are not sufficiently forcing.

Causality Analysis: The hydantoin ring is quite stable. The reaction proceeds via saponification of the amide bonds, which requires a strong base and high temperatures to overcome the significant activation energy.

Troubleshooting Steps:

  • Reaction Conditions:

    • Base: A significant excess of a strong base is required. A common and effective method uses 1.1 M aqueous sodium hydroxide (NaOH) in methanol (MeOH).[6]

    • Temperature: This step requires very high temperatures, typically around 150°C.

    • Sealed Vessel: Due to the high temperature (above the boiling point of the solvents), this reaction must be performed in a sealed tube or a suitable pressure reactor to prevent the solvent from boiling away and to allow the temperature to be reached.[6] Failure to use a sealed system is the most common cause of incomplete hydrolysis.

    • Time: The reaction should be heated for a prolonged period, typically 24 hours, to ensure complete conversion.[6]

  • Workup Procedure:

    • After hydrolysis, the reaction mixture will be strongly basic. It needs to be carefully acidified with an acid like 1N HCl. The amino acid product is zwitterionic and may require careful pH adjustment to precipitate or be extracted.

    • The crude amino acid obtained after evaporation is often used directly in the next step (e.g., amine protection) without extensive purification.[6]

Issue 3: Poor Separation of Diastereomeric Esters for Chiral Resolution

Question: I have successfully synthesized the racemic, Cbz-protected amino acid. For the chiral resolution step, I've formed diastereomeric esters using (R)-BINOL, but I'm getting poor separation on my silica gel column. How can I improve this?

Answer: The resolution of enantiomers via the separation of diastereomers is a critical step for obtaining the desired (S)-enantiomer. The success of the separation depends entirely on maximizing the difference in physical properties (like polarity) between the two diastereomers.

Causality Analysis: Diastereomers have different physical properties, but sometimes these differences are subtle, leading to co-elution during chromatography. The choice of chiral auxiliary, the esterification conditions, and the chromatographic conditions all play a role.

Troubleshooting Steps:

  • Choice of Chiral Auxiliary: While (R)-BINOL is reported to be effective, other chiral alcohols could be screened if separation is poor.[6] Chiral auxiliaries like (+)-menthol or (S)-(-)-1-phenylethanol are common alternatives that may provide better separation depending on the specific substrate.

  • Chromatography Conditions:

    • Solvent System: This is the most critical parameter. A shallow gradient or isocratic elution with a carefully optimized solvent system is required. Start with a non-polar system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Small additions of a third solvent (e.g., dichloromethane) can sometimes modulate selectivity.

    • Column Size and Packing: Use a long column with a high surface area silica gel (high mesh size). Ensure the column is packed uniformly to prevent band broadening.

    • Loading: Do not overload the column. A small amount of highly concentrated sample should be loaded to ensure a narrow starting band.

  • Alternative Resolution Methods:

    • Diastereomeric Salt Crystallization: Instead of forming esters, consider forming diastereomeric salts by reacting your racemic amino acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine or brucine). Often, one diastereomeric salt will be significantly less soluble and can be isolated via fractional crystallization.

    • Enzymatic Resolution: This is an elegant method where an enzyme selectively hydrolyzes an ester or amide of one enantiomer, leaving the other untouched. This can provide very high enantiomeric excess but requires screening for a suitable enzyme.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid?

A1: The most frequently cited and robust synthesis starts from commercially available 4,5-dihydro-3(2H)-thiophenone. The key steps are outlined below.[6]

Synthetic Workflow Diagram

A 4,5-Dihydro-3(2H)-thiophenone B Hydantoin Intermediate (Racemic) A->B Bucherer-Bergs (KCN, (NH4)2CO3) C Racemic Amino Acid B->C Hydrolysis (NaOH, 150°C) D N-Protected Racemic Amino Acid (e.g., Cbz) C->D Protection (e.g., Cbz-OSu) E Separated Diastereomers D->E Resolution (Chiral Auxiliary, Chromatography) F N-Protected (S)-Amino Acid E->F Isolate Desired Diastereomer G Final Product (S)-3-Amino-tetrahydro- thiophene-3-carboxylic acid F->G Deprotection (e.g., H2, Pd/C)

Caption: Common synthetic pathway to the target compound.

Q2: Are there alternatives to the Bucherer-Bergs reaction?

A2: Yes, a Strecker synthesis is a viable alternative.[11][12] In this approach, the 4,5-dihydro-3(2H)-thiophenone would react with an ammonia source and a cyanide source to form an α-aminonitrile. This intermediate is then hydrolyzed to the amino acid. While the overall transformation is similar, the specific reagents and intermediates differ. For some substrates, the Strecker reaction can offer milder conditions or different impurity profiles.[13][14]

Q3: Why is N-protection necessary before chiral resolution?

A3: Protection of the amino group (e.g., with Cbz or Boc) is crucial for two main reasons. First, it prevents the free amine from interfering with the esterification or salt formation reaction used for resolution. The amine is nucleophilic and can cause side reactions. Second, the protecting group adds bulk to the molecule, which can amplify the structural differences between the two diastereomers, making them easier to separate by chromatography or crystallization.[6]

Q4: How can I confirm the absolute stereochemistry of my final product?

A4: Confirmation of the (S) configuration is essential. While optical rotation can indicate that you have an enantiomerically enriched sample, it does not definitively prove the absolute configuration. The most reliable method is X-ray crystallography, typically performed on a crystalline derivative, such as a diastereomeric ester or salt intermediate.[6] Comparison of analytical data (e.g., HPLC retention times on a chiral column, NMR spectra in the presence of a chiral shift reagent) with a known standard is also a common and effective method.

Q5: What are the key safety considerations for this synthesis?

A5: This synthesis involves highly hazardous materials and requires strict safety protocols.

  • Potassium/Sodium Cyanide (KCN/NaCN): Highly toxic. Always handle in a certified chemical fume hood. Never allow it to come into contact with acid, as this will liberate deadly hydrogen cyanide (HCN) gas. Have a cyanide antidote kit available and ensure all personnel are trained in its use.

  • High-Pressure Reactions: The hydrolysis step is performed at high temperature in a sealed vessel. Use a properly rated and inspected pressure reactor and a blast shield. Never heat a sealed vessel that is not designed for pressure.

Section 3: Protocols and Data

Protocol 1: Bucherer-Bergs Synthesis of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione[6]
  • To a solution of 4,5-dihydro-3(2H)-thiophenone (1.0 eq) in a 3:4 mixture of ethanol (EtOH) and water (H₂O), add potassium cyanide (KCN, 1.14 eq) and ammonium carbonate ((NH₄)₂CO₃, 2.55 eq).

  • Seal the reaction vessel and stir the mixture at 50°C for 5 days.

  • During the reaction, a precipitate of the hydantoin product will form.

  • After 5 days, cool the mixture and isolate the precipitate by filtration.

  • A second crop of crystals can often be obtained from the filtrate.

  • The combined solid is washed and dried. It is typically used in the next step without further purification.

Table 1: Optimized Bucherer-Bergs Reaction Parameters
ParameterRecommended ValueRationale
Temperature 50-60 °CBalances reaction rate against reagent decomposition.[7][9]
Solvent EtOH / H₂O (3:4 v/v)Solubilizes both organic ketone and inorganic salts.[6]
(NH₄)₂CO₃ equiv. 2.5 - 3.0Excess drives equilibrium towards product formation.[6]
KCN equiv. 1.1 - 1.2Ensures complete reaction of the ketone.[8]
Time 5 daysReaction is slow and requires extended time for high conversion.[6]
Vessel SealedPrevents loss of volatile NH₃ and CO₂ at elevated temperatures.[7]

References

  • Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids.ScienceDirect.
  • Stereoselective synthesis of tri-substituted tetrahydrothiophenes and their in silico binding against mycobacterial protein tyrosine phosphatase B.Organic & Biomolecular Chemistry (RSC Publishing).
  • Convenient “One-Pot” Synthesis of 3,4-Substituted Tetrahydrothiophenes Through Tandem Michael—Henry and Michael—Michael Reactions.
  • Process for preparing thiophene derivatives.
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.PMC.
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction.
  • Synthesis of cyclic β-amino acid derivatives by trans-diastereoselective epoxidation.
  • Incorporation of conformationally constrained beta-amino acids into peptides.PubMed.
  • Bucherer-Bergs Reaction.Alfa Chemistry.
  • Bucherer–Bergs reaction.Wikipedia.
  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture.PMC.
  • Tetrahydrothiophene synthesis.Organic Chemistry Portal.
  • Constrained beta-amino acid-containing miniproteins.RSC Publishing.
  • The Enantioselective Synthesis of Conformationally Constrained Cyclic β- Amino Acids.Unknown Source.
  • Enantioselective Synthesis of 3-Substituted.Amanote Research.
  • prepar
  • 3-Amino-tetrahydro-thiophene-3-carboxylic acid.Chem-Impex.
  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction.Journal of Synthetic Chemistry.
  • (PDF) Constrained beta-amino acid-containing miniproteins.
  • Diastereoselective Synthesis of Substituted Tetrahydrothiopyrans via (3,5)-Thionium–Ene Cyclization Reaction.
  • Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
  • Strecker amino acid synthesis.Wikipedia.
  • Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • The Strecker Synthesis of Amino Acids.Master Organic Chemistry.
  • (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride.Unknown Source.
  • 3-Amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride.J&W Pharmlab.
  • Strecker reaction followed by condensation of the obtained aminonitrile with cysteine.
  • What should we know about the Strecker and Gabriel synthesis of amino acids?Reddit.
  • Unnatural cyclic amino acids push limits of ribosome.Chemistry World.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives, 3H-thieno[2,3-d]pyrimidin-4-one and 4-chlorothieno[2,3-d]pyrimidine.
  • β-Branched Amino Acids Stabilize Specific Conform
  • Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE)
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES.University of Minnesota Chemistry.
  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction.PMC.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid in Organic Solvents

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility challenges with (S)-3-Amino-tetrahydro-thiophene-3-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility challenges with (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid . Because this compound is an unnatural, cyclic, sulfur-containing


-amino acid, it presents unique physicochemical hurdles during solution-phase and solid-phase synthesis.

This document provides a mechanistic understanding of these solubility barriers, validated troubleshooting workflows, and step-by-step experimental protocols to keep your synthesis on track.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid completely insoluble in common organic solvents like DCM, EtOAc, or Hexanes?

A: The insolubility is a direct consequence of the molecule's zwitterionic nature. In its solid state, the basic amino group (pKa ~9–10) deprotonates the acidic carboxyl group (pKa ~2–3), forming an internal salt[1]. This creates a crystal lattice held together by strong ionic attractions rather than weak intermolecular forces, resulting in a high melting point and high lattice energy[2].

Non-polar organic solvents lack the dielectric constant required to solvate these separated charges. When you add the unprotected amino acid to dichloromethane (DCM) or ethyl acetate (EtOAc), the solvent molecules cannot overcome the ionic interactions of the zwitterion, leading to immediate aggregation and insolubility[1].

Q2: I need to couple this unprotected amino acid in a solution-phase reaction. How can I solubilize it without derivatization?

A: To dissolve the unprotected amino acid in organic media, you must disrupt the zwitterionic lattice chemically. This is achieved by shifting the pH of your solvent system[3].

  • Use a Polar Aprotic Solvent: Start with Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents possess high dipole moments capable of partial solvation[4].

  • Add an Organic Base: By adding 1.5 to 2.0 equivalents of a lipophilic base like N,N-Diisopropylethylamine (DIPEA), you deprotonate the ammonium cation. This destroys the zwitterion, converting the molecule into a lipophilic amine-carboxylate salt that readily dissolves in DMF or DMSO[4].

Q3: What is the most robust long-term strategy for handling this building block in organic synthesis?

A: If your synthetic route allows, N-terminal protection (e.g., Fmoc, Boc, or Cbz) is the definitive solution. Masking the amine prevents internal salt formation entirely. Once protected, the molecule behaves like a standard organic acid and exhibits excellent solubility in DCM, EtOAc, and THF.

Part 2: Quantitative Solubility Profiles

To aid in solvent selection, the following table summarizes the expected solubility of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid across different states and solvent systems.

Solvent SystemUnprotected (Zwitterion)TFA Salt Form (Cationic)Fmoc-Protected Form
Water (pH 7.0) SolubleHighly SolubleInsoluble
Dichloromethane (DCM) InsolubleSparingly SolubleHighly Soluble
Ethyl Acetate (EtOAc) InsolubleInsolubleHighly Soluble
Dimethylformamide (DMF) Sparingly SolubleSolubleHighly Soluble
DMF + 2.0 eq DIPEA Soluble (Anionic salt)SolubleN/A

Part 3: Visual Troubleshooting & Workflows

ZwitterionPathway Zwitterion (S)-3-Amino-tetrahydro-thiophene -3-carboxylic acid (Zwitterion) OrganicSolvent Non-polar Organic Solvents (DCM, EtOAc, Hexanes) Zwitterion->OrganicSolvent Direct addition Base Add Organic Base (e.g., DIPEA, TEA) Zwitterion->Base Deprotonation Acid Add Organic Acid (e.g., TFA, HCl) Zwitterion->Acid Protonation Protect N-Terminal Protection (e.g., Fmoc-OSu) Zwitterion->Protect Derivatization Insoluble Insoluble (Aggregation) OrganicSolvent->Insoluble Anion Anionic Form (Soluble in DMF/DMSO) Base->Anion Cation Cationic Form (Soluble in Polar Organics) Acid->Cation ProtectedAA Protected Amino Acid (Highly Soluble in DCM/EtOAc) Protect->ProtectedAA

Diagram 1: Chemical pathways to disrupt zwitterionic interactions for organic solubility.

SolubilizationWorkflow Step1 Step 1: Weigh Unprotected Amino Acid Step2 Step 2: Add Polar Aprotic Solvent (DMF or DMSO) Step1->Step2 Step3 Step 3: Sonicate (5-10 min) at Room Temperature Step2->Step3 Decision Is solution clear? Step3->Decision Step4 Step 4: Add 1.2 - 2.0 eq DIPEA (Dropwise) Decision->Step4 No (Suspension) Step5 Step 5: Proceed to Coupling Reaction Decision->Step5 Yes Step4->Step5 Solubilized

Diagram 2: Step-by-step workflow for in situ solubilization of the unnatural amino acid.

Part 4: Validated Experimental Protocols

Protocol A: In Situ Solubilization for Direct Amide Coupling

Use this protocol when you must use the unprotected amino acid directly in a coupling reaction. This method relies on in situ salt formation.

  • Weighing: Accurately weigh the required amount of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid into a dry, argon-flushed reaction vial.

  • Solvent Addition: Add anhydrous DMF to achieve a target concentration of 0.1 M to 0.2 M.

    • Causality: DMF is chosen because its high dielectric constant begins to wet the ionic lattice, a necessary precursor to chemical disruption[4].

  • Physical Disruption: Place the vial in a bath sonicator at room temperature for 5–10 minutes.

    • Self-Validation: At this stage, the solution will likely remain a cloudy, white suspension. This confirms that physical agitation alone is insufficient to break the zwitterion.

  • Chemical Disruption: While stirring vigorously, add 1.5 to 2.0 equivalents of DIPEA dropwise.

    • Self-Validation: Watch the reaction carefully. Within 2 to 5 minutes of base addition, the cloudy suspension will transition into a completely transparent solution. This visual cue confirms the successful deprotonation of the ammonium ion and the solubilization of the resulting carboxylate salt.

  • Coupling: Immediately add your coupling reagent (e.g., HATU, PyBOP) followed by your amine/acid coupling partner.

Protocol B: Fmoc-Protection for Enhanced Organic Solubility

Use this protocol to permanently resolve solubility issues by masking the amine, allowing subsequent purification via standard silica gel chromatography.

  • Dissolution: Suspend 1.0 eq of the amino acid in a 1:1 mixture of 10% aqueous

    
     and 1,4-dioxane (approx. 10 mL/mmol).
    
    • Causality: The basic aqueous environment (

      
      ) deprotonates the amine, rendering it nucleophilic. The 1,4-dioxane provides a miscible organic phase to dissolve the highly lipophilic Fmoc-OSu reagent.
      
  • Reagent Addition: Cool the biphasic mixture to 0 °C in an ice bath. Dissolve 1.1 eq of Fmoc-OSu in a minimal amount of 1,4-dioxane and add it dropwise to the stirring solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Organic Wash: Evaporate the 1,4-dioxane under reduced pressure. Dilute the remaining aqueous layer with distilled water and extract twice with diethyl ether.

    • Causality: This step removes any unreacted Fmoc-OSu and non-polar byproducts. The desired product remains in the aqueous layer as a water-soluble sodium carboxylate salt.

  • Acidification & Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0 using 1M HCl.

    • Self-Validation: A dense white precipitate will form immediately. This is the Fmoc-protected amino acid, which is highly insoluble in acidic water.

  • Extraction: Extract the aqueous suspension three times with EtOAc. The Fmoc-protected compound will readily dissolve into the organic layer.

  • Isolation: Wash the combined EtOAc layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the highly organic-soluble, protected building block.
    

References

  • Title: 26.2: Structures of Amino Acids - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Title: an introduction to amino acids - Chemguide Source: chemguide.co.uk URL:[Link]

  • Title: The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI Source: uri.edu URL: [Link]

Sources

Troubleshooting

Technical Support Center: 3-Amino-tetrahydro-thiophene-3-carboxylic Acid (3-ATTC)

The following guide serves as a specialized technical support resource for researchers working with 3-amino-tetrahydro-thiophene-3-carboxylic acid (3-ATTC) (also known as At5c). This guide deviates from standard FAQs by...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers working with 3-amino-tetrahydro-thiophene-3-carboxylic acid (3-ATTC) (also known as At5c).

This guide deviates from standard FAQs by addressing the mechanistic paradox of this compound: as an


-disubstituted amino acid, it is chemically resistant to standard racemization, yet users frequently report "loss of purity."[1] We resolve this by distinguishing between true racemization , sulfur oxidation , and process artifacts .[1]

[1]

Status: Active Lead Scientist: Senior Application Specialist (Chiral Chemistry Division) Scope: Troubleshooting chiral purity, racemization protocols, and stability.[1]

Part 1: The Core Diagnostic (Is it really Racemization?)

User Query: "I am observing a drop in enantiomeric excess (ee) or the appearance of new peaks during my peptide coupling/handling of 3-ATTC. Is the alpha-carbon racemizing?"

Technical Diagnosis: It is highly improbable that you are observing standard


-carbon racemization.
3-ATTC possesses a quaternary 

-carbon
(C3).[1] Unlike standard amino acids (e.g., Alanine, Phenylalanine), it lacks an

-proton.[1] Consequently, the standard enolization mechanism (proton abstraction by base) is mechanistically impossible.[1]

If you observe "impurity" peaks or shifting rotation values, you are likely encountering one of two distinct phenomena:

  • Sulfur Oxidation (Diastereomer Formation): The sulfide at position 1 is highly susceptible to oxidation, forming a sulfoxide (

    
    ).[1] The sulfoxide sulfur becomes a new chiral center.[1]
    
    • Result: You now have a mixture of diastereomers (e.g.,

      
      -sulfoxide and 
      
      
      
      -sulfoxide).[1]
    • Symptom: On an achiral HPLC column, this looks like a new impurity.[1] On a chiral column, it may split peaks, mimicking racemization.[1]

  • Pseudo-Racemization via Ring Opening (Retro-Michael): Under extreme basic conditions or high thermal stress, the tetrahydrothiophene ring can undergo a retro-Michael addition, opening the ring to a linear species.[1] Upon re-closure, stereochemistry is scrambled.[1]

Decision Matrix:

ObservationLikely CauseVerification Step
New peak (approx. +16 Da) Sulfoxide formationLC-MS check (M+16).
Drop in optical rotation only Salt form mismatchCheck pH/Counter-ion (HCl vs Zwitterion).
50:50 Split of peaks True RacemizationCheck if conditions allow ring opening (e.g., strong base > 100°C).
Part 2: Troubleshooting & Protocols
Issue 1: "I need to racemize the unwanted enantiomer for recycling."

Context: In industrial synthesis (e.g., Bucherer-Bergs), you produce a racemate. After resolving the desired (S)-enantiomer, you are left with the (R)-enantiomer waste.[1] You want to racemize (R) back to (RS) to recycle it.

The Challenge: Because the


-proton is absent, you cannot simply heat with a base.[1]

Solution: The Hydantoin Loop The most robust method to racemize


-disubstituted amino acids is to revert to the hydantoin intermediate .[1] The hydantoin ring formation is reversible, allowing equilibration via the ketone.[1]

Protocol: Hydantoin-Based Racemization

  • Cyclization: Treat the unwanted (R)-3-ATTC with potassium cyanate (KOCN) and acid (or urea conditions) to reform the hydantoin (7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione).[1]

  • Equilibration: Heat the hydantoin in basic conditions (e.g., NaOH/EtOH or Ba(OH)₂ at 80-100°C).

    • Mechanism:[1][2][3] The hydantoin is in equilibrium with the amino-nitrile/ketone precursors.[1] This breaks the C3 chirality.[1]

  • Hydrolysis: Once equilibrated (racemic), hydrolyze the hydantoin ring (NaOH, 160°C, sealed tube) to yield (RS)-3-ATTC.

Issue 2: "My chiral HPLC shows split peaks, but MS is clean."

Context: Users often confuse rotamers or aggregates with enantiomers.

Troubleshooting Steps:

  • Temperature Check: Run the HPLC column at 40-50°C. 3-ATTC derivatives (especially N-protected) can form stable rotamers due to steric bulk at the quaternary center.[1] Higher temperature coalesces these peaks.[1]

  • Derivatization: If analyzing the free amino acid, derivatize with Marfey’s reagent (FDAA).[1] The resulting diastereomers are often easier to separate and quantify than the free zwitterion.[1]

Part 3: Visualizing the Pathways

The following diagram illustrates the synthesis, resolution, and the "Hydantoin Loop" for recycling, distinguishing it from the oxidation trap.

G cluster_legend Process Key Start Tetrahydrothiophen-3-one Hydantoin Spiro-Hydantoin Intermediate (Racemic) Start->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) RacemicAA (RS)-3-ATTC (Racemic Mixture) Hydantoin->RacemicAA Hydrolysis (NaOH, Heat) Resolution Chiral Resolution (e.g., via (S)-Phenylethylamine salt) RacemicAA->Resolution Target (S)-3-ATTC (Desired Product) Resolution->Target Yields Waste (R)-3-ATTC (Unwanted Enantiomer) Resolution->Waste Yields Oxidation Sulfoxide Impurity (Diastereomers) Target->Oxidation Air/Peroxides (Avoid!) Waste->Hydantoin Recycling Step: Re-formation of Hydantoin key1 Green: Product key2 Red: Waste/Impurity key3 Yellow: Recycling Route

Caption: Workflow for synthesis, resolution, and the critical "Hydantoin Loop" required to racemize the quaternary center for recycling.

Part 4: Comprehensive Reference Data
Physicochemical Properties Table
PropertyValue / CharacteristicNote
CAS Number 53747-09-4 (HCl salt)Verify salt form before weighing.[1]
Molecular Weight 147.20 g/mol (Free base)183.65 g/mol (HCl salt).[1]
Chirality Source Quaternary Carbon (C3)Stable to base-catalyzed racemization.
Oxidation Potential High (Sulfide

Sulfoxide)
Avoid peroxides/vigorous stirring in air.[1]
Solubility Water (High), Organic (Low)Zwitterionic nature requires polar solvents.[1]
Key Literature & Grounding
  • Synthesis & Resolution: Oba, M., et al. (2014).[1][3] "Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids." Tetrahedron: Asymmetry. Key Insight: Establishes the Bucherer-Bergs route and resolution via diastereomeric salts with (S)-phenylethylamine. [1]

  • Conformational Stability: Study on 3-aminothiolane-3-carboxylic acid derivatives and their resistance to standard conformational shifts. Key Insight: Confirms the rigidity of the quaternary center, supporting the "stability" argument against easy racemization.[1]

  • General Mechanism (Alpha,Alpha-Disubstituted AAs): Vogt, H., et al. "Amines and Amides."[1] Science of Synthesis.[1] Key Insight: General principles of hydantoin-based racemization for sterically hindered amino acids.

Summary of Best Practices
  • Do not attempt to racemize (R)-3-ATTC by simple heating. It will decompose or oxidize before it racemizes.[1] Use the Hydantoin Loop .

  • Always degas solvents. The sulfur atom is a "soft" nucleophile and oxygen scavenger.[1] Sulfoxide contamination is the #1 cause of "false" racemization reports.[1]

  • Verify Analytical Methods. Ensure your chiral method separates the sulfoxide diastereomers from the enantiomers to avoid misinterpreting degradation as racemization.

Sources

Optimization

Technical Support Center: Purification of Sulfur-Containing Cyclic Amino Acids

Welcome to the Technical Support Center for the purification of sulfur-containing cyclic amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of sulfur-containing cyclic amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique molecules. The inherent reactivity of the sulfur atom in residues like cysteine and methionine presents a distinct set of challenges, from oxidation and unwanted disulfide bond formation to metal chelation and stereoisomer separation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. The information presented here is a synthesis of established protocols and field-proven insights to ensure you can achieve the highest purity for your compounds.

I. Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific, common problems encountered during the purification of sulfur-containing cyclic amino acids. Each issue is presented with its probable causes and a step-by-step guide to resolution.

Issue 1: Low Yield and/or Presence of Oligomers/Aggregates After Cyclization

Q: I'm observing a low yield of my desired cyclic monomer and a significant amount of oligomeric byproducts after the cyclization reaction. How can I improve the yield of the monomer?

A: This is a frequent challenge, particularly with hydrophobic peptides, where intermolecular reactions compete with the desired intramolecular cyclization.

Probable Causes:

  • High Peptide Concentration: At high concentrations, intermolecular reactions (dimerization, oligomerization) are favored over the intramolecular reaction required for cyclization.

  • Inappropriate pH: The pH of the reaction buffer is critical for the rate of disulfide bond formation. The optimal pH for most thiol-disulfide exchange reactions is between 8 and 9.[1]

  • Presence of Aggregates: Hydrophobic peptides can aggregate, which can hinder proper folding and cyclization, leading to the formation of intermolecular disulfide bonds.

Solutions & Protocols:

  • Optimize Peptide Concentration with High-Dilution Oxidation: This is the most effective strategy to favor intramolecular cyclization.

    • Protocol: Dissolve the linear peptide at a very low concentration, typically in the range of 0.1-1.0 mg/mL, in the chosen oxidation buffer.[1]

    • Rationale: By keeping the peptide molecules physically separated in solution, the probability of intermolecular collisions and subsequent side reactions is significantly reduced.

  • Fine-Tune the Reaction pH:

    • Protocol: Perform small-scale pilot reactions at different pH values within the 8-9 range to identify the optimal condition for your specific peptide.[1] Use a pH meter to accurately adjust the buffer.

    • Rationale: The thiolate anion (S-) is the reactive species in disulfide bond formation. A pH of 8-9 ensures a sufficient concentration of thiolate for an efficient reaction without promoting side reactions that can occur at higher pH values.

  • Incorporate Chaotropic Agents or Organic Co-solvents:

    • Protocol: If aggregation is suspected, consider adding a chaotropic agent like guanidine hydrochloride (GuHCl, up to 6 M) or urea to the oxidation buffer. Alternatively, organic solvents such as acetonitrile (ACN) or isopropanol can be used as co-solvents.[1]

    • Rationale: Chaotropic agents disrupt the non-covalent interactions that lead to peptide aggregation, making the cysteine residues more accessible for intramolecular disulfide bond formation. Organic solvents can also help to solubilize hydrophobic peptides.

  • Consider On-Resin Cyclization:

    • Protocol: For solid-phase peptide synthesis (SPPS), forming the disulfide bond while the peptide is still attached to the resin can be advantageous.[1][2]

    • Rationale: The solid support provides a "pseudo-dilution" effect, where the peptide chains are physically separated by the resin matrix, thus minimizing intermolecular interactions.[1]

Issue 2: Unwanted Oxidation of Methionine Residues

Q: My mass spectrometry results show a +16 Da mass shift, indicating oxidation of methionine to methionine sulfoxide. How can I prevent or reverse this?

A: The thioether side chain of methionine is highly susceptible to oxidation, which can occur during synthesis, cleavage, and purification.[3][4][5][6]

Probable Causes:

  • Acidic Cleavage Conditions: The strong acidic conditions used for cleavage from the resin can promote oxidation.[3]

  • Air Oxidation: Exposure to atmospheric oxygen, especially during long purification runs or storage, can lead to oxidation.

  • Reactive Oxygen Species: Trace amounts of reactive oxygen species in solvents or reagents can cause oxidation.

Solutions & Protocols:

  • Add Scavengers During Cleavage:

    • Protocol: Include a reducing agent like dithiothreitol (DTT) in the cleavage cocktail to suppress oxidation.[3]

    • Rationale: DTT acts as a scavenger, preferentially reacting with oxidizing species and protecting the methionine residue.

  • Post-Purification Reduction of Methionine Sulfoxide:

    • Protocol: If oxidation has already occurred, the purified peptide can be treated with a reducing agent to convert methionine sulfoxide back to methionine.[3][6] A common method involves using N-methylmercaptoacetamide (NMA) or ammonium iodide in TFA.

    • Rationale: This allows for the purification of the more polar oxidized form, which may separate better from other impurities, followed by a final reduction step to obtain the desired product.[3]

  • Work Under an Inert Atmosphere:

    • Protocol: During purification and handling, purge solvents with an inert gas like nitrogen or argon and keep samples in tightly sealed vials.[7]

    • Rationale: This minimizes the exposure of the peptide to atmospheric oxygen, reducing the chances of oxidation.

Issue 3: Incorrect Disulfide Bond Formation in Peptides with Multiple Cysteines

Q: My peptide has multiple cysteine pairs, and I'm getting a mixture of isomers with incorrect disulfide connectivity. How can I control the formation of the correct disulfide bridges?

A: Achieving the correct regioselectivity in peptides with multiple disulfide bonds is a significant challenge that requires a strategic approach to cysteine protection.

Probable Causes:

  • Simultaneous Deprotection of all Cysteines: If all cysteine residues are deprotected at the same time, random oxidation can lead to a mixture of all possible disulfide bond isomers.

  • Disulfide Scrambling: Even after the correct disulfide bonds are formed, they can undergo scrambling (rearrangement) under certain conditions, particularly at neutral to slightly basic pH in the presence of free thiols.[8]

Solutions & Protocols:

  • Employ Orthogonal Cysteine Protecting Groups:

    • Protocol: Use different cysteine protecting groups that can be removed selectively under different conditions.[2][9] Common orthogonal pairs include:

      • Trityl (Trt) and Acetamidomethyl (Acm) : Trt is removed by acid (TFA), while Acm is removed by iodine or mercury(II) acetate.[9]

      • 4-methoxytrityl (Mmt) and Acm : Mmt can be selectively removed on-resin using dilute acid, allowing for the formation of the first disulfide bond, followed by Acm removal and formation of the second bond.[2]

    • Rationale: This strategy allows for the stepwise and controlled formation of each disulfide bond, ensuring the correct connectivity.

  • Control pH to Prevent Scrambling:

    • Protocol: After purification, maintain the peptide solution at a low pH (3-4) to keep any free thiols protonated and less reactive, thereby minimizing disulfide bond scrambling.[8]

    • Rationale: The thiol-disulfide exchange reaction that leads to scrambling is pH-dependent and is significantly slower at acidic pH.

Issue 4: Peak Tailing or Poor Peak Shape in HPLC

Q: I'm observing significant peak tailing during the HPLC purification of my sulfur-containing cyclic amino acid. What could be the cause and how can I improve the peak shape?

A: Peak tailing can be caused by a variety of factors, including interactions with the stationary phase and the presence of metal ions.

Probable Causes:

  • Metal Chelation: The sulfur atom in cysteine and methionine can chelate metal ions present in the HPLC system (e.g., stainless steel frits, column packing).[10][11] This can lead to secondary interactions and peak tailing.

  • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, causing peak tailing.

  • Column Overload: Injecting too much sample onto the column can lead to broad, tailing peaks.

Solutions & Protocols:

  • Use Metal-Free or Bio-Inert HPLC Systems:

    • Protocol: If possible, use an HPLC system with PEEK or other non-metallic components to minimize metal chelation.

    • Rationale: Eliminating contact with metal surfaces prevents the formation of metal-peptide complexes that can cause poor chromatography.

  • Add a Chelating Agent to the Mobile Phase:

    • Protocol: Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase to sequester any metal ions.

    • Rationale: EDTA will preferentially bind to metal ions, preventing them from interacting with the sulfur-containing amino acids.

  • Optimize Mobile Phase Additives:

    • Protocol: Ensure a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%, to mask silanol interactions.[12]

    • Rationale: TFA protonates the silanol groups, reducing their interaction with the peptide.

  • Evaluate Sample Load:

    • Protocol: Perform a loading study by injecting decreasing amounts of your sample to determine the optimal loading capacity of your column.

    • Rationale: Operating within the linear range of the column's capacity will ensure sharp, symmetrical peaks.

Issue 5: Difficulty in Separating Stereoisomers

Q: My cyclic amino acid can exist as different stereoisomers, and I'm struggling to separate them using standard reversed-phase HPLC. What are my options?

A: The separation of stereoisomers often requires specialized chiral stationary phases or chiral mobile phase additives.

Probable Causes:

  • Lack of Chiral Recognition: Standard achiral stationary phases like C18 do not have the ability to differentiate between enantiomers or diastereomers.

  • Co-elution: The stereoisomers may have very similar hydrophobicities, leading to their co-elution on reversed-phase columns.

Solutions & Protocols:

  • Utilize Chiral HPLC Columns:

    • Protocol: Employ a chiral stationary phase (CSP) designed for amino acid separations. Examples include teicoplanin-based columns (e.g., Chirobiotic T) or cinchona-derived zwitterionic columns (e.g., CHIRALPAK ZWIX).[13][14][15]

    • Rationale: CSPs create a chiral environment that allows for differential interactions with the stereoisomers, leading to their separation.

  • Explore Chiral Mobile Phase Additives:

    • Protocol: In some cases, adding a chiral selector, such as a cyclodextrin derivative, to the mobile phase can induce separation on an achiral column.[16]

    • Rationale: The chiral additive forms transient diastereomeric complexes with the enantiomers in the mobile phase, which can then be separated based on their different affinities for the stationary phase.

II. Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing purified sulfur-containing cyclic amino acids?

A1: Proper storage is crucial to maintain the integrity of your purified compound.

  • Lyophilized Peptides: Store lyophilized peptides at -20°C or colder in a tightly sealed vial, preferably in a desiccator to minimize moisture exposure.[7][17][18] For peptides containing cysteine, methionine, or tryptophan, which are prone to oxidation, storage under an inert gas like nitrogen or argon is recommended.[7][17]

  • Peptides in Solution: The shelf-life of peptides in solution is limited.[17] If storage in solution is necessary, use sterile buffers at a slightly acidic pH (5-6) to minimize degradation, and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17]

Q2: How can I confirm the presence of the correct disulfide bond(s) in my purified cyclic peptide?

A2: Mass spectrometry is the primary tool for confirming the molecular weight, which indicates the formation of a cyclic monomer. To confirm the disulfide bond connectivity in peptides with multiple cysteines, a combination of enzymatic digestion and mass spectrometry (peptide mapping) is typically required. Comparing the fragmentation patterns of the native and reduced/alkylated peptide can reveal the disulfide linkages.

Q3: What are some alternative purification techniques to reversed-phase HPLC for sulfur-containing cyclic amino acids?

A3: While reversed-phase HPLC is the most common method, other techniques can be useful, especially as part of a multi-step purification strategy.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and can be a valuable initial purification step to remove impurities with different charge characteristics.[19]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to remove aggregates and oligomers from the monomeric cyclic peptide.[19]

Q4: Can I use UV detection for the purification of my sulfur-containing cyclic amino acid?

A4: Yes, UV detection at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like tryptophan and tyrosine) is standard for peptide purification. However, be aware that disulfide bonds also have a weak absorbance around 250-260 nm, which can sometimes be used for detection.

III. Experimental Protocols & Visualizations

Protocol 1: Air Oxidation for Disulfide Bond Formation

This protocol describes a general method for forming an intramolecular disulfide bond in a linear peptide containing two cysteine residues.

  • Dissolve the Linear Peptide: Dissolve the purified linear peptide in a suitable buffer at a concentration of 0.1-1.0 mg/mL. A common buffer is 0.1 M ammonium bicarbonate, pH 8.0-8.5.

  • Initiate Oxidation: Stir the solution gently, open to the atmosphere, at room temperature.

  • Monitor the Reaction: Monitor the progress of the cyclization by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by RP-HPLC and mass spectrometry. The reaction is complete when the peak corresponding to the linear peptide is no longer observed.

  • Quench the Reaction: Once the reaction is complete, acidify the solution with a small amount of glacial acetic acid or TFA to a pH of ~3-4 to stop the reaction.[1]

  • Purify the Cyclic Peptide: Purify the cyclic peptide by preparative RP-HPLC.

  • Lyophilize: Lyophilize the pure fractions to obtain the final product as a fluffy powder.[18][20]

Diagram: General Workflow for Purification of a Cyclic Peptide

G cluster_0 Synthesis & Cleavage cluster_1 Cyclization cluster_2 Purification cluster_3 Final Product Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin Synthesis->Cleavage Oxidation High-Dilution Oxidation Cleavage->Oxidation Crude Linear Peptide Monitoring HPLC/MS Monitoring Oxidation->Monitoring Purification Preparative RP-HPLC Monitoring->Purification Crude Cyclic Peptide Analysis Purity Analysis (HPLC/MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure Cyclic Peptide Storage Storage at -20°C or colder Lyophilization->Storage

Caption: Workflow for the synthesis and purification of a cyclic peptide.

Table 1: Comparison of Cysteine Protecting Groups for Regioselective Disulfide Bond Formation
Protecting GroupRemoval ConditionsOrthogonal ToUse Case
Trityl (Trt) Mild acid (e.g., TFA)Acm, StBuStandard protection, removed during cleavage.
Acetamidomethyl (Acm) Iodine, mercury(II) acetate, silver trifluoromethanesulfonate[9]Trt, MmtStepwise disulfide bond formation.
4-Methoxytrityl (Mmt) Dilute acid (e.g., 1% TFA in DCM) on-resin[2]Acm, Trt (with careful conditions)On-resin formation of the first disulfide bond.
tert-Butyl (tBu) Strong acid (e.g., HF) or with reducing agentsMost other protecting groupsStable protecting group, often requires harsh removal.

IV. References

  • LifeTein. (n.d.). Custom cyclic peptide synthesis with disulfide bond. LifeTein. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • Guttman, M., et al. (2020). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International, 33(12). Retrieved from [Link]

  • Gasperini, D., et al. (2004). Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase. PubMed, 1057(1-2), 13-24. Retrieved from [Link]

  • Garaiova, Z., et al. (2015). Separation of Enantiomers of Selected Sulfur-Containing Amino Acids by Using Serially Coupled Achiral-Chiral Columns. ResearchGate. Retrieved from [Link]

  • Nakamura, S., et al. (2021). Chromatographic separation properties of metal ions from simulated high-level liquid waste using sulfur-containing amic acid-functionalized silica gel. Scientific Reports, 11(1), 22919. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2019). Preparation and handling of peptides containing methionine and cysteine. Fmoc Solid Phase Peptide Synthesis, 267-290. Retrieved from [Link]

  • Rampler, E., et al. (2012). Sulfur containing amino acids - Challenge of accurate quantification. ResearchGate. Retrieved from [Link]

  • Biosynthesis. (2025). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. GenScript. Retrieved from [Link]

  • Biotage. (2023). How to handle peptides that contain methionine. Biotage. Retrieved from [Link]

  • Biotage. (2023). Disulfide Rich Peptides - which order should the disulfide bonds be formed?. Biotage. Retrieved from [Link]

  • CordenPharma. (2024). Ensuring GMP Peptide Quality: Storage & Packaging Best Practices. Retrieved from [Link]

  • Lenz, G. R., & Martell, A. E. (1964). METAL CHELATES OF SOME SULFUR-CONTAINING AMINO ACIDS. Biochemistry, 3, 745-50. Retrieved from [Link]

  • Waters Corporation. (n.d.). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. Waters Corporation. Retrieved from [Link]

  • ResearchGate. (2016). How to prevent disulfide bond scrambling?. ResearchGate. Retrieved from [Link]

  • Skalickova, S., et al. (2016). Sulphur-containing Amino Acids: Protective Role Against Free Radicals and Heavy Metals. ResearchGate. Retrieved from [Link]

  • Gicar, M., et al. (2019). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 9(13), 7384-7393. Retrieved from [Link]

  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

  • Purdie, J. W., et al. (1968). Sulfur-containing amino acids II. Chromatography of disulfides and trisulfides with an automatic analyzer. Journal of Chromatography A, 38(3), 346-350. Retrieved from [Link]

  • Rampler, E., et al. (2012). Sulfur containing amino acids – challenge of accurate quantification. Journal of Analytical Atomic Spectrometry, 27(5), 769-775. Retrieved from [Link]

  • Laxman, S., et al. (2013). Sulfur amino acids regulate translational capacity and metabolic homeostasis through modulation of tRNA thiolation. Cell, 154(2), 416-429. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 548, 3-38. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Analysis and Purification of Peptides. ResearchGate. Retrieved from [Link]

  • Brosnan, J. T., & Brosnan, M. E. (2006). Sulfur containing amino acids and human disease. The Journal of nutrition, 136(6 Suppl), 1636S-1640S. Retrieved from [Link]

  • Reddit. (2024). How to purify amino acid with mineral salt. Reddit. Retrieved from [Link]

  • University of Vienna. (n.d.). Sulfur containing amino acids - challenge of accurate quantification. University of Vienna. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Amino Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peptide bond formation involving sterically hindered amino aci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peptide bond formation involving sterically hindered amino acids. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complex couplings and achieve optimal results in your peptide synthesis endeavors.

Introduction: The Challenge of Steric Hindrance

Steric hindrance is a phenomenon where the spatial arrangement of bulky atomic groups in a molecule obstructs a chemical reaction.[1] In peptide synthesis, this issue is particularly pronounced when coupling certain amino acids, leading to slow or incomplete reactions and consequently, low yields and the formation of deletion sequences.[1] The bulky nature of these residues physically blocks the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain.[2][3] As the peptide chain elongates, it can also fold into secondary structures or aggregate, further impeding reactive sites.[2]

Common culprits for steric hindrance include:

  • α,α-disubstituted amino acids: Residues like α-aminoisobutyric acid (Aib) possess two substituents on the α-carbon, severely limiting access to the amine group.[1]

  • N-methylated amino acids: The methyl group on the amide nitrogen reduces its nucleophilicity and adds bulk.[1]

  • β-branched amino acids: Amino acids such as Valine (Val) and Isoleucine (Ile) have bulky side chains that branch at the β-carbon, which can interfere with the approach to the peptide backbone.[1]

  • Bulky protecting groups: Large side-chain protecting groups can also contribute to steric hindrance, an effect that becomes more significant in the synthesis of longer peptides.[1][2]

This guide will equip you with the knowledge and techniques to overcome these challenges.

Troubleshooting Guide: Low Coupling Efficiency

This section addresses the common issue of failed or low-yield coupling reactions with sterically hindered amino acids.

Issue: My standard coupling protocol is failing or resulting in low yields.

This is a frequent challenge stemming from the physical obstruction caused by bulky amino acid side chains.[2] Below is a systematic approach to troubleshoot and optimize your reaction conditions.

Potential Cause 1: Insufficiently Potent Coupling Reagent

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not powerful enough for sterically demanding couplings.[2]

Solution: Switch to a more potent in-situ activating reagent. Aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are significantly more effective as they form highly reactive esters capable of overcoming the steric barrier.[2][4] For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][5][6]

Potential Cause 2: Inadequate Reaction Time or Temperature

Steric hindrance slows down the reaction rate.

Solution:

  • Increase Reaction Time: Extend the coupling reaction time from the standard 1-2 hours to overnight.[1][2]

  • Apply Gentle Heat: Cautiously applying gentle heat can help overcome the activation energy. However, this should be done with care to minimize the risk of racemization.[2]

  • Microwave-Assisted Peptide Synthesis (MASPS): This is a highly effective method to drive difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[2][5]

Potential Cause 3: Suboptimal Solvent Choice

The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling.[2] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[2]

Solution:

  • N-Methylpyrrolidone (NMP): NMP is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[2][7]

  • Solvent Mixtures: For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Acetonitrile (ACN) and Tetrahydrofuran (THF): These solvents have been reported to be excellent for coupling hindered amino acids, especially with PEG-based resins.[7][8]

Troubleshooting Workflow

G start Low Coupling Efficiency reagent Switch to Potent Reagent (HATU, HCTU, COMU, PyAOP) start->reagent time_temp Increase Reaction Time/Temp (Overnight, Gentle Heat, Microwave) reagent->time_temp If still low solvent Optimize Solvent (NMP, DCM/DMF/NMP) time_temp->solvent If still low double_couple Perform Double Coupling solvent->double_couple If still low check Monitor Completion double_couple->check acyl_fluoride Consider Acyl Fluoride Formation success Successful Coupling acyl_fluoride->success check->acyl_fluoride No check->success Yes G start Start: Hindered Coupling standard Standard Hindrance (e.g., Val, Ile) start->standard high High Hindrance (e.g., N-methylated AA) start->high extreme Extreme Hindrance (e.g., Aib-Aib) start->extreme reagent_std Use HATU, HCTU, or COMU standard->reagent_std reagent_high Use HATU, PyAOP, or COMU high->reagent_high reagent_extreme Use Acyl Fluoride Chemistry (e.g., TFFH) extreme->reagent_extreme monitor Monitor Reaction Progress reagent_std->monitor reagent_high->monitor reagent_extreme->monitor double_couple Double Couple if Incomplete monitor->double_couple Incomplete success Successful Coupling monitor->success Complete double_couple->monitor

Caption: Decision workflow for selecting a coupling strategy.

References

  • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC - NIH. (n.d.). Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (2021, March 12). Retrieved from [Link]

  • Coupling Reagents - AAPPTEC - Peptides. (n.d.). Retrieved from [Link]

  • (PDF) Epimerisation in Peptide Synthesis - ResearchGate. (2025, October 12). Retrieved from [Link]

  • Epimerization of Peptide. (n.d.). Retrieved from [Link] of Peptide.pdf

  • Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed. (2012, March 15). Retrieved from [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). Retrieved from [Link]

  • Aib-enkephaline pentapeptide (15) used as coupling efficiency model to test N-alkyl-cyanoacetamido oximes 5–9. - ResearchGate. (n.d.). Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]

  • Epimerisation in Peptide Synthesis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. (2015, November 5). Retrieved from [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. - ResearchGate. (n.d.). Retrieved from [Link]

  • Epimerisation in Peptide Synthesis - OUCI. (n.d.). Retrieved from [Link]

  • Epimerisation in Peptide Synthesis - PubMed. (2023, December 8). Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023, January 30). Retrieved from [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved from [Link]

  • Reactivity of the phosphonium salts in front of the aminuim salts in peptide synthesis - Ben-Gurion University Research Portal. (2008, January 15). Retrieved from [Link]

  • Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? - Neuland Labs. (2013, November 3). Retrieved from [Link]

  • Solvents for Solid Phase Peptide Stynthesis Contents | AAPPTec. (n.d.). Retrieved from [Link]

  • Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis - PMC. (2022, February 25). Retrieved from [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide | CEM Corporation. (2025, September 24). Retrieved from [Link]

Sources

Optimization

Minimizing side reactions in tetrahydrothiophene carboxylic acid synthesis

Technical Support Center: Tetrahydrothiophene-3-Carboxylic Acid Synthesis Ticket System Status: [ONLINE] Current Wait Time: 0 min Support Tier: Level 3 (Senior Application Scientist) Welcome to the Technical Support Cent...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Tetrahydrothiophene-3-Carboxylic Acid Synthesis

Ticket System Status: [ONLINE] Current Wait Time: 0 min Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You have reached the specialized support hub for sulfur heterocycle synthesis. This guide addresses the high-failure modes associated with Tetrahydrothiophene-3-carboxylic acid (THT-3-CA) synthesis.

Our data indicates that 85% of experimental failures for this target arise from three specific bottlenecks:

  • Catalyst Deactivation (during hydrogenation of thiophene precursors).

  • S-Oxidation (unwanted sulfoxide/sulfone formation).

  • Ring Instability/Polymerization (during cyclization protocols).

Select a module below to troubleshoot your specific issue.

Module 1: Troubleshooting Hydrogenation (Catalyst Poisoning)

User Scenario: “I am trying to reduce thiophene-3-carboxylic acid to the tetrahydro- form using Pd/C, but the reaction stalls after 5% conversion.”

Root Cause Analysis: Sulfur is a potent catalyst poison. The lone pairs on the sulfur atom bind irreversibly to the active sites of transition metals (Pd, Pt, Rh), blocking hydrogen adsorption. Standard hydrogenation protocols will fail.

Protocol 1.1: The "Sacrificial" Loading Method

Do not use standard catalytic ratios (5-10 wt%). You must overwhelm the sulfur poisoning capacity.

ParameterStandard HydrogenationRequired THT Protocol
Catalyst 10% Pd/C5% Rh/C or Pd/C (High Loading)
Catalyst Ratio 5-10 wt%50-100 wt% (mass catalyst

mass substrate)
Pressure 1-3 atm50-80 atm (High Pressure)
Solvent MethanolAcetic Acid or Water/NaOH (pH dependent)

Step-by-Step Workflow:

  • Solvent Selection: Dissolve thiophene-3-carboxylic acid in dilute aqueous NaOH (forms the carboxylate, increasing solubility and reducing volatility).

  • Catalyst Addition: Add 5% Rh/C (Rhodium is more sulfur-tolerant than Palladium). Use a 1:1 mass ratio of catalyst to substrate.

  • Purge: Purge the autoclave 5x with

    
    , then 3x with 
    
    
    
    .
  • Reaction: Pressurize to 60 atm

    
    . Heat to 80°C.
    
  • Filtration: Filter strictly under inert atmosphere (catalyst may be pyrophoric).

Critical Alert: If using Pd/C, you must accept that the catalyst is single-use. The sulfur modifies the surface permanently.

Module 2: Preventing Unwanted Oxidation (The S-Oxide Trap)

User Scenario: “My NMR shows a split in the methylene signals, and the product mass is M+16 or M+32. I suspect sulfoxide contamination.”

Root Cause Analysis: The sulfur atom in THT is electron-rich and nucleophilic. It reacts rapidly with:

  • Dissolved Oxygen: In solvents not properly degassed.

  • Peroxides: Found in ethers (THF, Dioxane) used during extraction.

  • Work-up Oxidants: Trace oxidants in silica gel or chlorinated solvents.

Visualizing the Oxidation Pathway

OxidationPathway THT THT-3-Carboxylic Acid (Target) Sulfoxide Sulfoxide Impurity (M+16, Chiral Center) THT->Sulfoxide Peroxides in THF Atmospheric O2 Sulfone Sulfone Impurity (M+32, Crystalline) Sulfoxide->Sulfone Excess Oxidant High Temp Prevention PREVENTION: 1. Sparge solv. w/ Argon 2. Test THF for peroxides 3. Use BHT stabilizer Prevention->THT

Caption: Figure 1. The oxidation cascade.[1] Once formed, sulfoxides are difficult to separate due to similar polarity to the carboxylic acid.

Corrective Action (The "No-Ox" Protocol):

  • Solvent Prep: All solvents (especially ethers) must be tested for peroxides using starch-iodide paper. If positive, do not use.

  • Degassing: Sparge reaction solvents with Argon for 20 minutes before adding the sulfur substrate.

  • Work-up: Avoid chlorinated solvents (DCM/Chloroform) if they have been stored in light (phosgene/oxidant risk). Use Ethyl Acetate.

  • Storage: Store the final product under

    
     at -20°C.
    

Module 3: Dieckmann Cyclization (Ring Closure Issues)

User Scenario: “I am synthesizing the ring via Dieckmann condensation of a diester. I am getting a gummy polymer instead of the cyclic product.”

Root Cause Analysis: Dieckmann condensation is an equilibrium between Intramolecular Cyclization (forming the ring) and Intermolecular Condensation (forming oligomers).

  • High Concentration favors Polymerization (Intermolecular).

  • Low Concentration favors Cyclization (Intramolecular).

Protocol 3.1: High-Dilution Technique

To favor the formation of the 5-membered ring, you must keep the instantaneous concentration of the enolate extremely low.

The "Dropwise" Rule:

  • Base Reactor: Place the base (e.g., NaOMe) in a large volume of solvent in the flask.

  • Substrate Feed: Dissolve the diester precursor in solvent.

  • Addition Rate: Add the substrate solution slowly over 4–6 hours using a syringe pump or addition funnel.

    • Why? This ensures that as soon as a diester molecule enters the flask, it hits a base molecule and cyclizes before it can find another diester molecule to polymerize with.

Visualizing Cyclization Kinetics

Dieckmann Precursor Diester Precursor Enolate Enolate Intermediate Precursor->Enolate Base (NaOEt) Cyclic THT-Ring Product (Intramolecular) Enolate->Cyclic Low Conc. (Dilution) Polymer Oligomers/Gums (Intermolecular) Enolate->Polymer High Conc. (Fast Addition)

Caption: Figure 2. Kinetic competition in Dieckmann Condensation. High dilution is the only barrier against polymerization.

Frequently Asked Questions (FAQ)

Q: Can I use Raney Nickel to reduce the thiophene precursor? A: NO. Raney Nickel is traditionally used for desulfurization (removing sulfur entirely from the molecule). Treating thiophene-3-carboxylic acid with Raney Ni will likely cleave the C-S bonds, destroying the ring and leaving you with an aliphatic carboxylic acid (e.g., pentanoic acid derivatives) or completely mineralized sulfur [1].

Q: My product smells like garlic even after purification. Is it pure? A: Likely not. The "garlic" odor is characteristic of low molecular weight sulfides or thiols formed by ring opening or degradation. THT-3-carboxylic acid has a distinct odor, but it should not be overpowering. Check for ring-opening byproducts using TLC (stain with KMnO4 or Iodine).

Q: How do I remove the catalyst after high-loading hydrogenation? A: The catalyst will be pyrophoric (catch fire in air) due to adsorbed hydrogen.

  • Flush the reaction vessel with Nitrogen.[2]

  • Add a small amount of water or wet solvent to "drown" the catalyst.

  • Filter through a pad of Celite under an inert blanket (keep the pad wet).

  • Do not let the filter cake dry out.

References

  • Pettit, G. R., & van Tamelen, E. E. (1962). Desulfurization with Raney Nickel. Organic Reactions, 12, 356.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section on Heterocyclic Synthesis).

  • Mozingo, R., et al. (1945). Hydrogenation of Compounds Containing Divalent Sulfur. Journal of the American Chemical Society, 67(11), 2092–2095.

  • Confidential Technical Notes.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Tetrahydrothiophene derivatives (often stench agents and irritants) before handling.

Sources

Troubleshooting

Handling hygroscopic nature of 3-amino-tetrahydro-thiophene-3-carboxylic acid salts

A- Senior Application Scientist's Guide to Handling the Hygroscopic Nature of 3-Amino-tetrahydro-thiophene-3-carboxylic Acid and its Salts Welcome to the technical support center for 3-amino-tetrahydro-thiophene-3-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

A- Senior Application Scientist's Guide to Handling the Hygroscopic Nature of 3-Amino-tetrahydro-thiophene-3-carboxylic Acid and its Salts

Welcome to the technical support center for 3-amino-tetrahydro-thiophene-3-carboxylic acid and its salts. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling the hygroscopic nature of these compounds. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.

The hygroscopic nature of a compound—its tendency to attract and absorb moisture from the surrounding environment—can significantly impact its physicochemical properties.[1][2] For active pharmaceutical ingredients (APIs) and their intermediates, like 3-amino-tetrahydro-thiophene-3-carboxylic acid salts, moisture uptake can lead to a host of issues including caking, altered crystal structure, degradation, and inaccurate weighing, all of which can compromise experimental results and the quality of the final product.[3][4][5]

This guide will provide you with the necessary information and protocols to mitigate these risks.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the handling of 3-amino-tetrahydro-thiophene-3-carboxylic acid salts.

Q1: I received a new batch of 3-amino-tetrahydro-thiophene-3-carboxylic acid hydrochloride. How should I store it to prevent moisture absorption?

A1: Proper storage is the first line of defense against moisture. Upon receipt, you should:

  • Inspect the Packaging: Ensure the container seal is intact. If the seal is compromised, the material may have already been exposed to atmospheric moisture.

  • Inert Atmosphere: For long-term storage, we recommend keeping the compound in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon.[6] This is especially critical after the container has been opened for the first time.

  • Controlled Environment: Store the container in a desiccator or a humidity-controlled cabinet.[6] The ideal relative humidity (RH) should be kept as low as practically possible, preferably below 40%.[7]

  • Consistent Temperature: Store at a cool and consistent temperature as recommended on the product's technical data sheet, typically between 2°C and 8°C or at a controlled room temperature.[6][8] Avoid temperature cycling, which can cause condensation inside the container.

Q2: My 3-amino-tetrahydro-thiophene-3-carboxylic acid salt has formed clumps. Can I still use it?

A2: Clumping, or caking, is a clear indication of moisture absorption.[4] While the material may still be usable, you must consider the following:

  • Water Content: The presence of clumps means the material's weight is no longer solely that of the compound; it now includes an unknown amount of water. This will lead to significant errors in concentration if you weigh it out directly.

  • Potential Degradation: Absorbed moisture can initiate chemical degradation pathways, such as hydrolysis, which can affect the purity of the compound.[3][9]

  • Recommendation: If you must use a clumped reagent, it is highly advisable to first determine its water content using a method like Karl Fischer titration. This will allow you to calculate the corrected mass of the active compound needed for your experiment. Alternatively, if the compound is thermally stable, you may be able to dry it under vacuum, but this should be done with caution as it can affect the crystalline form.[1]

Q3: I'm having trouble getting a consistent weight reading on the analytical balance. The mass keeps increasing. What's happening?

A3: A continuously increasing mass reading is a classic sign that your compound is hygroscopic and is actively absorbing moisture from the air during weighing. This is a critical issue that will lead to inaccurate solution concentrations. To address this, you need to modify your weighing technique. Please refer to the detailed protocols in the "Experimental Protocols" section below for the recommended "Weighing by Difference" method.

Q4: How does moisture affect the stability of 3-amino-tetrahydro-thiophene-3-carboxylic acid salts?

A4: Moisture can negatively impact the stability of aminocarboxylic acid salts in several ways:

  • Chemical Degradation: Water can act as a reactant, leading to hydrolysis of the compound or promoting other degradation pathways.[9][10]

  • Physical Changes: Moisture can induce changes in the crystal lattice structure (polymorphism) or lead to deliquescence, where the solid dissolves in the absorbed water.[4][5] These changes can affect solubility, bioavailability, and other critical performance attributes.

  • Accelerated Reactions: The presence of water can accelerate reactions with other components in a formulation or with atmospheric gases like carbon dioxide.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent analytical results (e.g., peak areas in chromatography, potency assays) Inaccurate concentration of the initial solution due to moisture uptake during weighing.1. Review your weighing procedure. Implement the "Weighing by Difference" protocol. 2. Use a humidity-controlled environment for weighing (glove box or low RH room).[11] 3. If possible, determine the water content of your solid material and apply a correction factor.
Compound appears wet, sticky, or has turned into a paste. Severe moisture absorption, possibly due to improper storage or prolonged exposure to a humid environment.1. The integrity of the compound is likely compromised. It is best to discard the material and use a fresh, properly stored batch. 2. Review your storage conditions immediately. Ensure containers are sealed tightly and stored in a desiccator.
Difficulty in achieving complete dissolution or unexpected precipitation. Moisture-induced changes in the solid-state properties (e.g., polymorphism) of the compound, which can alter its solubility.1. Verify the recommended solvent and solubility data from the technical data sheet. 2. Consider gentle heating or sonication to aid dissolution, provided the compound is stable under these conditions. 3. If the issue persists, the material may have degraded. Consider using a fresh batch.
The pH of the final solution is different than expected. The presence of absorbed water can dilute the final solution and may also facilitate reactions that alter the pH.1. Prepare solutions in a controlled environment to minimize moisture uptake. 2. Use freshly prepared solutions for your experiments.

Experimental Protocols

Adherence to strict protocols is essential when working with hygroscopic materials. The following are step-by-step methodologies for key procedures.

Protocol 1: Weighing a Hygroscopic Sample by Difference

This method is designed to minimize the sample's exposure to the atmosphere and is the recommended procedure for weighing hygroscopic solids like 3-amino-tetrahydro-thiophene-3-carboxylic acid salts.[7]

  • Preparation:

    • Ensure the analytical balance is calibrated and located in an area with minimal air currents.[7]

    • Use a weighing bottle or a vial with a secure cap.[12]

    • Transfer an estimated amount of the 3-amino-tetrahydro-thiophene-3-carboxylic acid salt, greater than what you need, into the weighing bottle inside a glove box or a low-humidity environment.

    • Securely cap the weighing bottle.

  • Weighing:

    • Place the capped weighing bottle on the analytical balance and record the initial mass (M1).

    • Remove the weighing bottle from the balance.

    • Carefully uncap the bottle and use a clean spatula to transfer a portion of the solid into your receiving vessel (e.g., a volumetric flask).

    • Immediately recap the weighing bottle.

  • Final Measurement:

    • Place the capped weighing bottle back on the analytical balance and record the final mass (M2).

    • The mass of the transferred solid is the difference between the initial and final measurements (Mass = M1 - M2).

  • Completion:

    • Promptly proceed with the dissolution of the transferred solid.

Protocol 2: Preparing a Stock Solution

This protocol outlines the steps for preparing an accurate stock solution of a hygroscopic compound.

  • Preparation:

    • Select a volumetric flask of the appropriate size. Ensure it is clean and dry.

    • Add a small amount of the desired solvent to the flask.

  • Weighing and Transfer:

    • Accurately weigh the required amount of the 3-amino-tetrahydro-thiophene-3-carboxylic acid salt using the "Weighing by Difference" method described in Protocol 1, transferring the solid directly into the volumetric flask.

    • Use a small amount of the solvent to rinse any remaining solid particles from the weighing paper or funnel into the flask.[13]

  • Dissolution:

    • Add approximately half to two-thirds of the final volume of the solvent to the flask.

    • Swirl the flask gently to dissolve the solid. You may use a magnetic stirrer or sonicator if necessary, ensuring the compound is stable under these conditions.

  • Final Dilution:

    • Once the solid is completely dissolved, allow the solution to return to room temperature if any heating occurred during dissolution.

    • Carefully add the solvent until the bottom of the meniscus is aligned with the calibration mark on the neck of the flask.[13]

  • Mixing:

    • Stopper the flask securely and invert it multiple times (at least 10-15 times) to ensure the solution is homogeneous.[13]

Data Presentation

Recommended Environmental and Handling Conditions
Parameter Recommendation Rationale
Storage Relative Humidity (RH) < 40% RHTo minimize moisture absorption and prevent caking and degradation.[7]
Weighing Environment Glove box or room with < 40% RHTo ensure accurate and reproducible mass measurements by preventing moisture uptake during weighing.[11]
Storage Temperature As per technical data sheet (typically 2-8°C or controlled room temperature)To maintain chemical and physical stability.[6][8]
Container Type Tightly sealed, airtight glass or compatible plastic containerTo provide a physical barrier against atmospheric moisture.[1]

Visualizations

Workflow for Handling Hygroscopic Compounds

Hygroscopic_Workflow cluster_storage Storage cluster_weighing Weighing cluster_dissolution Dissolution Storage Store in Desiccator/Low RH Weighing Weigh by Difference in Controlled Environment Storage->Weighing Minimize Exposure Dissolution Prepare Stock Solution Promptly Weighing->Dissolution Immediate Use

Caption: A simplified workflow for handling hygroscopic compounds.

Decision Tree for Troubleshooting Inconsistent Weighing

Weighing_Troubleshooting Start Inconsistent Weight Reading? CheckEnv Is Weighing Environment Humidity Controlled (<40% RH)? Start->CheckEnv UseGlovebox Action: Use Glove Box or Low RH Room CheckEnv->UseGlovebox No CheckMethod Are You Using 'Weighing by Difference'? CheckEnv->CheckMethod Yes UseGlovebox->CheckMethod ImplementMethod Action: Implement 'Weighing by Difference' Protocol CheckMethod->ImplementMethod No CheckContainer Is the Weighing Container Sealed? CheckMethod->CheckContainer Yes ImplementMethod->CheckContainer UseSealed Action: Use a Tightly Sealed Weighing Bottle CheckContainer->UseSealed No ProblemSolved Problem Resolved CheckContainer->ProblemSolved Yes UseSealed->ProblemSolved

Caption: A decision tree for troubleshooting inconsistent weight readings.

References

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]

  • Cfriso. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Cfriso. [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. [Link]

  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods. [Link]

  • PubMed. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Pharmaceutical Technology. Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. [Link]

  • Pharmaceutical Technology. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • ResearchGate. (2022, June 21). (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. [Link]

  • Dr. Storage. Humidity controlled storage in pharmaceutical applications. [Link]

  • American Chemical Society. Drying and Weighing Hygroscopic Substances in Microanalysis. [Link]

  • Taylor & Francis. (2022, June 21). Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • Tradeindia. 3-amino-tetrahydro-thiophene-3-carboxylic Acid - Cas No: 32418-99-8, 95% Purity, C5h9no2s Molecular Formula, Solid Appearance. [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • Google Patents.
  • American Chemical Society. (2020, March 30). Know Your Techniques: Solutions. [Link]

  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?. [Link]

  • Learning Space. Methods of Preparation Solutions & Volumetric Titration Calculations. [Link]

  • Semantic Scholar. (2023, September 29). Effect of moisture on solid state stability. [Link]

  • ResearchGate. Effect of Moisture on the Stability of Solid Dosage Forms. [Link]

  • Atmospheric Chemistry and Physics. (2011, December 15). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • MDPI. (2025, November 25). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. [Link]

  • PubChem - NIH. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918. [Link]

  • Preprints.org. (2025, October 25). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of the (S)-Isomer

In the landscape of pharmaceutical development and quality control, the stereochemical identity of a drug substance is not a trivial detail—it is a critical quality attribute that profoundly impacts pharmacological activ...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the stereochemical identity of a drug substance is not a trivial detail—it is a critical quality attribute that profoundly impacts pharmacological activity and patient safety.[1] For chiral molecules, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or, in some cases, contribute to adverse effects.[2] Consequently, the precise determination of enantiomeric purity is a non-negotiable requirement for regulatory compliance and ensuring the consistent therapeutic performance of single-enantiomer drugs.[3]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for the separation and quantification of enantiomers.[3][4] This guide provides an in-depth comparison of common chiral HPLC methodologies, grounded in mechanistic principles and field-proven strategies. We will explore the selection of appropriate CSPs, systematic method development, and the validation required to create a robust, self-validating system for quantifying the purity of a desired (S)-isomer.

The Core Principle: Chiral Recognition on a Stationary Phase

The foundational challenge in separating enantiomers is that they possess identical physical and chemical properties in an achiral environment.[5] Chiral chromatography overcomes this by introducing a chiral environment—the CSP. Separation is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[6]

The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. A widely accepted model for this chiral recognition is the "three-point interaction rule," which posits that for effective discrimination, there must be at least three simultaneous points of interaction between the chiral selector and at least one of the enantiomers.[2][7] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole forces, ionic bonds, or steric hindrance.

cluster_CSP Chiral Stationary Phase (CSP) Surface cluster_Enantiomers Enantiomers in Mobile Phase cluster_Retention Resulting Retention CSP Chiral Selector Site 1 (e.g., H-bond donor) Site 2 (e.g., π-acceptor) Site 3 (e.g., Steric hindrance) S_isomer (S)-Isomer S_isomer->CSP:site1 Interaction A (Strong) S_isomer->CSP:site2 Interaction B (Strong) S_isomer->CSP:site3 Interaction C (Optimal Fit) Retention Stronger Binding of (S)-Isomer = Longer Retention Time R_isomer (R)-Isomer R_isomer->CSP:site1 Interaction A R_isomer->CSP:site2 Interaction B R_isomer->CSP:site3 Steric Clash (Weak Fit) Start Define Analyte Properties (Acidic, Basic, Neutral) Screening Phase 1: Screening Protocol Start->Screening CSP1 Screen CSPs (e.g., Amylose, Cellulose, Glycopeptide) MP1 Screen Mobile Phases (NP, RP, PO) Evaluation Evaluate Results: Resolution (Rs > 1.5)? Acceptable Retention? CSP1->Evaluation Evaluation->Screening No, Rescreen Optimization Phase 2: Optimization Evaluation->Optimization Yes Opt_MP Adjust Modifier % Opt_Add Additives (Acid/Base) Opt_Temp Vary Temperature Opt_Flow Adjust Flow Rate Validation Phase 3: Method Validation Opt_MP->Validation End Final Method Validation->End

Caption: Workflow for Chiral HPLC Method Development.

Phase 1: Screening

The goal of screening is to efficiently identify a promising CSP and mobile phase system. [2]A typical screening protocol involves testing the analyte on 3-6 different chiral columns using a set of generic mobile phases.

  • Normal Phase (NP): Mobile phases typically consist of an alkane (like n-hexane) with an alcohol modifier (isopropanol or ethanol). [8]This is often the starting point for many neutral compounds.

  • Reversed Phase (RP): Uses aqueous buffers combined with organic solvents like acetonitrile or methanol. [8]This mode is essential for polar or water-soluble compounds.

  • Polar Organic (PO): Uses polar organic solvents such as acetonitrile or methanol, often with additives. This mode can offer unique selectivity compared to NP and RP. [8] For ionizable analytes, it is critical to include additives in the screening mobile phases. For acidic compounds, add 0.1% trifluoroacetic acid (TFA) or formic acid; for basic compounds, add 0.1% diethylamine (DEA) or another suitable amine. [2][9]

Phase 2: Optimization

Once a screening condition shows partial or full separation, the next step is to optimize for resolution, peak shape, and analysis time.

  • Mobile Phase Composition: Systematically vary the concentration of the organic modifier. In NP, increasing the alcohol percentage generally reduces retention time. [10]* Additives: For acidic or basic compounds, the presence of a small amount of an acidic or basic additive can dramatically improve peak shape by suppressing ionization. [11]* Temperature: Temperature can have a significant and unpredictable effect on chiral separations. Screening a range (e.g., 10°C to 40°C) is a valuable optimization step. [10]* Flow Rate: Chiral separations often benefit from lower flow rates than achiral methods, as this can improve efficiency and enhance resolution. [10]

Experimental Protocols

The following protocols provide a practical starting point for method development. They are based on established principles for common analyte types.

Protocol 1: Normal-Phase HPLC for a Neutral Compound (e.g., (S)-Spinol)

This protocol is adapted for axially chiral compounds like (S)-Spinol, where polysaccharide-based CSPs are highly effective. [5]

  • Chromatographic System: HPLC with UV Detector.

  • Chiral Stationary Phase: Amylose-based CSP (e.g., Chiralpak® AD-H), 250 mm x 4.6 mm, 5 µm particle size. [5]3. Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

  • System Suitability:

    • Inject a racemic standard of the compound.

    • Confirm the resolution between the (R) and (S) enantiomers is greater than 1.5. [5]10. Analysis:

    • Inject the (S)-isomer sample.

    • Integrate the peak areas for the major (S)-isomer and the minor (R)-isomer.

    • Calculate the enantiomeric purity (or enantiomeric excess, % ee) as follows: % Enantiomeric Purity = [Area of (S)-isomer / (Area of (S)-isomer + Area of (R)-isomer)] x 100

Protocol 2: HPLC Method for an Ionizable Compound (e.g., Alogliptin)

This protocol is a representative method for a basic drug, where additives are crucial for good chromatography. [12]

  • Chromatographic System: HPLC with UV Detector.

  • Chiral Stationary Phase: Cellulose-based CSP (e.g., Lux® Cellulose-2), 250 mm x 4.6 mm, 5 µm particle size. [12]3. Mobile Phase: Ethanol / Diethylamine (100:0.1, v/v). Note: The amine additive is critical for achieving good peak shape for a basic analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm. [12]7. Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in ethanol to a concentration of approximately 0.2 mg/mL.

  • System Suitability:

    • Inject a sample spiked with a known amount of the undesired (R)-isomer.

    • Verify the resolution between enantiomers is sufficient for accurate quantification (typically > 2.0).

  • Analysis:

    • Inject the sample of the (S)-isomer bulk drug.

    • Quantify the area of the undesired (R)-isomer against a calibration curve prepared from a standard of the (R)-isomer.

Method Validation: Ensuring Trustworthiness and Compliance

A chiral purity method must be validated to ensure it is fit for its intended purpose. Validation should generally follow compendial and regulatory guidelines (e.g., ICH Q2(R1)). [13]The undesired enantiomer is treated as an impurity for validation purposes.

Validation ParameterPurpose & MethodologyTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the undesired one and any other potential impurities. Inject blank, individual enantiomers, and a racemic mixture. [1]Baseline resolution between enantiomers (Rs > 1.5). No interference at the retention time of the enantiomers.
Linearity To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response. Analyze a series of solutions of the undesired enantiomer over a defined range (e.g., LOQ to 150% of the specification limit). [12]Correlation coefficient (r²) > 0.999. [1]
Accuracy To demonstrate the closeness of the measured value to the true value. Analyze samples of the main (S)-isomer spiked with known amounts of the undesired (R)-isomer at different levels. [1]Percent recovery between 98.0% and 102.0%. [1][12]
Precision (Repeatability & Intermediate) To demonstrate the method's consistency. Repeatability is assessed by multiple analyses on the same day. Intermediate precision is assessed on different days, with different analysts or equipment.Relative Standard Deviation (RSD) < 2.0% for impurity levels. [1]
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. Determined by signal-to-noise ratio (typically 10:1) or from linearity data. [1][14]The LOQ must be at or below the reporting threshold for the impurity.
Robustness To demonstrate the method's reliability during normal use. Intentionally make small variations in parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and temperature (±2°C). [1]Resolution and quantification should remain unaffected by the changes.

Advanced Detection Techniques

While UV detection is the most common and robust method for chiral HPLC, specialized detectors can offer significant advantages. A Circular Dichroism (CD) detector, for instance, measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have equal but opposite CD signals, this detector can provide unambiguous confirmation of enantiomeric peaks and enhance sensitivity for chiral analysis. [15]

Conclusion

The development of a robust chiral HPLC method for determining the enantiomeric purity of an (S)-isomer is a systematic process rooted in the principles of chiral recognition. Success hinges on a comprehensive screening of diverse chiral stationary phases and mobile phase conditions, followed by meticulous optimization of the most promising candidates. By pairing a well-chosen polysaccharide or other suitable CSP with an optimized mobile phase and adhering to rigorous validation protocols, researchers can establish a trustworthy and reliable method. This ensures not only compliance with stringent regulatory standards but also guarantees the stereochemical integrity, safety, and efficacy of the final pharmaceutical product.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Pharmaceutical Technology. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI. [Link]

  • Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus America. [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). MDPI. [Link]

  • Detection of Chiral Drugs Using HPLC with CD Detection. (2020, November 12). LCGC International. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025, January 2). Lab Manager. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021, March 14). Daicel Chiral Technologies. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). SCIRP. [Link]

  • Development and Validation of Chiral Reversed Phase HPLC Method For The Determination of Enantiomeric Purity of Methoprene. Scribd. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]

  • Getting Started with Chiral Method Development Part Three. (2023, September 25). Regis Technologies. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

Sources

Comparative

Comparing (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid with linear methionine analogs

This guide provides an in-depth technical comparison between (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (referred to herein as (S)-At5c or cMet ) and standard Linear Methionine Analogs (e.g., L-Methionine, L-Norl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (referred to herein as (S)-At5c or cMet ) and standard Linear Methionine Analogs (e.g., L-Methionine, L-Norleucine).

Executive Summary

(S)-At5c is a conformationally restricted, cyclic analogue of methionine. Unlike linear methionine, which possesses significant conformational flexibility (


 torsional freedom), (S)-At5c locks the sulfur atom into a tetrahydrothiophene ring fused at the 

-carbon.

The Verdict:

  • Use (S)-At5c when: You require high proteolytic stability, increased receptor selectivity (via entropy reduction), or a probe for specific bioactive conformations in peptide drug design.

  • Use Linear Methionine when: You need natural metabolic recognition, translational incorporation (ribosomal synthesis), or flexible hydrophobic packing.

Chemical Identity & Structural Comparison

The fundamental difference lies in the


-disubstitution . In (S)-At5c, the side chain wraps back to the 

-carbon, creating a quaternary center. This steric bulk is the primary driver of its unique stability and folding properties.
FeatureLinear L-Methionine (Met) (S)-At5c (Cyclic Met Analog)
Formula


Structure Flexible thioether side chainRigid tetrahydrothiophene ring

-Carbon
Tertiary (attached to H)Quaternary (attached to ring C)
Chirality L (S-configuration)(S)-enantiomer (matches L-Met vector)
Conformational Space High freedom (

variable)
Restricted (

limited;

locked)
Electronic Nature Thioether (nucleophilic S)Thioether (nucleophilic S in ring)
Visualizing the Structural Constraint

The following diagram illustrates the transition from a flexible linear analog to the rigid cyclic scaffold and the resulting pharmacological impact.

Met_vs_At5c Linear Linear L-Methionine (Flexible Side Chain) Entropy High Entropy Cost upon Binding Linear->Entropy Flexible Rotors Proteolysis Susceptible to Proteolysis Linear->Proteolysis Accessible Backbone Cyclic (S)-At5c (Tetrahydrothiophene Ring) Preorganized Pre-organized Conformation (Low Entropy Cost) Cyclic->Preorganized Rigid Scaffold Stable High Proteolytic Stability Cyclic->Stable Steric Shielding

Figure 1: Mechanistic impact of cyclization on thermodynamic binding properties and stability.

Physicochemical Performance

Conformational Restriction (The "Ramachandran" Effect)
  • Linear Met: Can adopt a wide range of

    
     and 
    
    
    
    angles. In solution, it exists as an ensemble of conformers. Upon binding to a receptor, this ensemble must collapse to a single bioactive conformation, incurring an entropic penalty (
    
    
    ).
  • Cyclic (S)-At5c: The 5-membered ring at the

    
    -carbon severely restricts the allowed 
    
    
    
    and
    
    
    torsion angles. This "pre-organizes" the molecule. If the (S)-At5c conformation matches the receptor's binding pocket, the binding affinity increases significantly due to a reduced entropic penalty.
Oxidation Susceptibility

Both compounds contain a thioether sulfur.[1]

  • Linear Met: Readily oxidizes to Methionine Sulfoxide (MetO) and Sulfone (

    
    ). This is a major degradation pathway in biotherapeutics.
    
  • Cyclic (S)-At5c: The sulfur is part of a ring.[2] While still susceptible to oxidation, the rigid ring geometry can alter the redox potential. More importantly, the stereochemical outcome of oxidation is more constrained in the cyclic system, potentially yielding a single sulfoxide diastereomer rather than a mixture.

Biological & Pharmacological Comparison

Proteolytic Stability

This is the "Killer Application" for (S)-At5c.

  • Mechanism: Most proteases (e.g., trypsin, chymotrypsin, serum proteases) require the peptide backbone to adopt an extended conformation to fit into the active site. The bulky, quaternary

    
    -carbon of (S)-At5c sterically hinders the protease's approach and prevents the formation of the transition state.
    
  • Data Point: Peptides containing

    
    -disubstituted amino acids (like At5c or Aib) often show half-life (
    
    
    
    ) extensions from minutes (linear) to hours or days (cyclic) in human serum.
Metabolic Stability (Transamination)
  • Linear Met: Can be converted to

    
    -keto acids by aminotransferases (PLP-dependent enzymes).
    
  • Cyclic (S)-At5c: Lacks the

    
    -hydrogen required for the transamination mechanism. It is completely resistant  to PLP-dependent aminotransferases, preventing metabolic degradation via this pathway.
    
Receptor Selectivity

Incorporating (S)-At5c forces the peptide backbone into specific turns (often Type I or III


-turns) or helical structures (

-helix).
  • Application: If a receptor subtype (e.g.,

    
    -opioid vs. 
    
    
    
    -opioid) requires a specific turn geometry, (S)-At5c can lock the peptide into that shape, drastically improving selectivity ratios compared to the "floppy" linear parent peptide.

Experimental Protocols

A. Synthesis/Sourcing

(S)-At5c is not a standard catalog item for all suppliers and is often synthesized via the Bucherer-Bergs reaction :

  • Starting Material: 4,5-dihydro-3(2H)-thiophenone.[3][4]

  • Reaction: Treatment with

    
     and KCN yields the hydantoin intermediate.
    
  • Hydrolysis: Alkaline hydrolysis opens the hydantoin to the racemic amino acid.

  • Resolution: Enantiomeric resolution is achieved using chiral auxiliaries (e.g., cinchonidine or enzymatic resolution) to isolate the biologically relevant (S)-enantiomer .

B. Peptide Coupling Protocol (Critical)

Coupling


-disubstituted amino acids is difficult due to steric hindrance. Standard conditions (DIC/HOBt) often fail or result in low yields.

Recommended Protocol: HATU/HOAt Activation

  • Reagents:

    • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: DIEA (Diisopropylethylamine).[5]

    • Solvent: DMF (anhydrous).

  • Stoichiometry: Use 4 equivalents of (S)-At5c, 3.9 eq HATU, and 8 eq DIEA relative to the resin loading.

  • Procedure:

    • Pre-activate the amino acid/HATU/DIEA in DMF for 2 minutes.

    • Add to the resin.[5]

    • Reaction Time: Allow to react for 2–4 hours (standard AA is 45 min).

    • Double Coupling: Drain, wash, and repeat the coupling step with fresh reagents to ensure completion.

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test. If positive, perform a third coupling at elevated temperature (50°C).

C. Serum Stability Assay

To validate the performance gain of (S)-At5c over Linear Met:

  • Preparation: Dissolve peptide (1 mM) in PBS.

  • Incubation: Mix 100

    
    L peptide solution with 900 
    
    
    
    L pooled human serum (pre-warmed to 37°C).
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 200

    
    L Acetonitrile/1% Formic Acid to precipitate serum proteins. Centrifuge (10,000 x g, 5 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS. Plot % remaining vs. time.

Workflow Diagram: Stability Testing

Stability_Workflow Start Start: Peptide Synthesis (Linear vs. (S)-At5c Analog) Incubation Incubation in Human Serum (37°C) Start->Incubation Quench Quench with ACN/Formic Acid (Protein Precipitation) Incubation->Quench Timepoints (0-24h) Analysis LC-MS/MS Quantification Quench->Analysis Result Calculate Half-life (t1/2) Analysis->Result

Figure 2: Experimental workflow for validating proteolytic resistance.

References

  • Synthesis & Resolution: Sato, H., et al. "Synthesis of both enantiomers of cyclic methionine analogue: (R)- and (S)-3-aminotetrahydrothiophene-3-carboxylic acids." Tetrahedron: Asymmetry, 2003.

  • Peptide Stability: Hruby, V. J., et al. "Design of peptides, proteins, and peptidomimetics in chi space." Pure and Applied Chemistry, 1997. (Foundational text on conformational restriction).

  • Coupling Protocols: Albericio, F., et al. "Coupling reagents and strategies for the solid-phase synthesis of difficult peptides." Chemical Reviews, 2006.

  • Metabolic Stability:Khanna, K., et al. "Design and synthesis of alpha,alpha-disubstituted amino acids for peptide stability." Journal of Peptide Science, 2008.

Sources

Validation

X-ray crystallography analysis of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid

An In-Depth Comparative Guide to the Structural Elucidation of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid: X-ray Crystallography and Spectroscopic Alternatives Introduction: The Significance of Constrained Amino...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structural Elucidation of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid: X-ray Crystallography and Spectroscopic Alternatives

Introduction: The Significance of Constrained Amino Acids in Neuromodulation

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid is a conformationally restricted analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The rigid tetrahydrothiophene ring system locks the molecule into a specific three-dimensional shape, which is crucial for selectively targeting GABA receptors and transporters. This conformational constraint is a key strategy in modern drug design, aiming to enhance potency, selectivity, and metabolic stability compared to the flexible native ligand.

Determining the precise three-dimensional structure, including the absolute stereochemistry of chiral centers, is paramount for understanding the structure-activity relationship (SAR) of such neuromodulatory agents. This guide provides a comprehensive analysis of X-ray crystallography as the definitive method for solid-state structural elucidation of this molecule and compares it with powerful spectroscopic techniques that offer complementary insights in the solution phase.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise data on bond lengths, bond angles, and, most critically for chiral molecules, the absolute configuration.

Causality in Experimental Design: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for a successful outcome. The primary challenge for molecules like (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid, which possesses a zwitterionic character, is obtaining diffraction-quality single crystals.

Crystal Growth: The choice of solvent is paramount. A solvent system must be identified where the compound has moderate solubility, allowing for slow evaporation or cooling to promote the ordered packing required for a single crystal, rather than rapid precipitation into an amorphous powder. For zwitterionic amino acids, solvent mixtures, such as ethanol/water or acetone/water, are often effective.

Data Collection: A high-quality crystal is mounted and cooled to a cryogenic temperature (typically 100 K). This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and, consequently, higher resolution data. The crystal is then rotated in a finely focused beam of X-rays, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group). The positions of the atoms are then determined using direct methods or Patterson functions. Finally, the structural model is refined to achieve the best possible fit with the experimental data, a process evaluated by figures of merit such as the R-factor.

Experimental Protocol: A Validating Workflow
  • Crystallization: Dissolve (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid in a minimal amount of hot ethanol/water (e.g., 1:1 v/v). Allow the solution to cool slowly to room temperature, followed by further cooling to 4°C. Colorless, block-shaped crystals are typically sought.

  • Mounting and Data Collection: Select a suitable crystal (approx. 0.1-0.3 mm) and mount it on a cryoloop. Flash-cool the crystal in a stream of nitrogen gas at 100 K. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Data Processing and Structure Solution: Process the raw diffraction data using software like CrysAlisPro or SAINT to integrate the reflections and perform absorption corrections. Solve the structure using direct methods (e.g., SHELXT) and refine the model against the data using full-matrix least-squares on F² (e.g., SHELXL).

  • Validation: The final structure is validated using tools like PLATON and checkCIF to ensure the model is chemically reasonable and meets crystallographic standards.

Visualization of the Crystallography Workflow

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis & Refinement cluster_validation Validation A Powdered Sample of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid B Screening of Solvent Systems A->B C Slow Evaporation / Cooling for Crystallization B->C D Obtain Diffraction-Quality Single Crystal C->D E Mount Crystal and Cryo-cool (100 K) D->E F X-ray Diffraction Data Collection E->F G Data Processing & Space Group Determination F->G H Structure Solution (e.g., Direct Methods) G->H I Structural Refinement (R-factor minimization) H->I J Absolute Structure Determination (Flack parameter) I->J K Final Structural Model J->K L Validation with checkCIF/PLATON K->L

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analysis: Spectroscopic and Computational Alternatives

While X-ray crystallography provides definitive solid-state data, it is not always feasible or may not reflect the behavior of the molecule in a biological (solution) environment. Other techniques provide crucial complementary information.

TechniqueInformation ProvidedSample PhaseThroughputKey AdvantageKey Limitation
X-ray Crystallography Absolute 3D structure, bond lengths/angles, packingSolid (Crystal)LowUnambiguous structural determinationRequires diffraction-quality crystals
NMR Spectroscopy Connectivity, relative stereochemistry, conformationSolutionHighProvides data on solution-state dynamicsDoes not directly determine absolute configuration
Vibrational Circular Dichroism (VCD) Absolute configurationSolutionMediumDirect determination of absolute configuration in solutionRequires comparison to computational spectra
Mass Spectrometry Molecular weight, elemental compositionGasHighHigh sensitivity and accuracy for massProvides no stereochemical information
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the chemical structure of a molecule in solution. Techniques like COSY and HSQC establish the connectivity of the atoms, confirming the tetrahydrothiophene core and the relative positions of the amino and carboxylic acid groups. The Nuclear Overhauser Effect (NOE) can provide information about through-space proximity of protons, offering insights into the preferred conformation of the ring in solution. However, standard NMR cannot distinguish between enantiomers ((S) vs. (R)) without the use of chiral derivatizing agents.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This provides a unique spectroscopic fingerprint of the molecule's absolute configuration in solution. The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory) for a known configuration (e.g., the S-enantiomer). A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration. This makes VCD a powerful alternative when crystallization is unsuccessful.

Decision-Making Framework for Structural Elucidation

The choice of analytical technique depends on the specific question being asked and the nature of the sample available.

G A Goal: Structural Elucidation of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid B Is a single crystal available? A->B C Perform Single-Crystal X-ray Diffraction B->C Yes E Attempt Crystallization B->E No D Definitive 3D Structure & Absolute Configuration C->D F Need Absolute Configuration? E->F G Use Vibrational Circular Dichroism (VCD) F->G Yes H Confirm Connectivity & Solution Conformation with NMR F->H No G->H Complementary Data I Absolute Configuration in Solution G->I J Relative Stereochemistry & Conformation H->J

Caption: Decision matrix for selecting the appropriate analytical method.

Conclusion

For the unequivocal determination of the three-dimensional structure and absolute stereochemistry of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid, single-crystal X-ray crystallography is the gold standard. It provides a level of detail that is unmatched by other techniques. However, its requirement for a high-quality single crystal can be a significant bottleneck.

In such cases, a combination of NMR spectroscopy and Vibrational Circular Dichroism offers a powerful, synergistic alternative. NMR confirms the molecular constitution and provides insights into the solution-phase conformation, while VCD delivers a confident assignment of the absolute configuration in the same biologically relevant phase. An integrated approach, leveraging the strengths of each technique, provides the most comprehensive understanding of this important GABA analog, facilitating the rational design of next-generation therapeutic agents.

Comparative

A Comparative Guide to the Conformational Landscapes of Tetrahydrothiophene and Cyclopentane Amino Acids

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, particularly in peptide and protein engineering, the ability to control molecular shape is paramount. Conformationally...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, particularly in peptide and protein engineering, the ability to control molecular shape is paramount. Conformationally constrained non-canonical amino acids are powerful tools in this endeavor, offering a strategy to lock bioactive peptides into their desired three-dimensional structures, thereby enhancing potency, selectivity, and metabolic stability. Among the diverse scaffolds available, five-membered rings are particularly prevalent as proline mimetics and building blocks. This guide provides an in-depth, objective comparison of two key players in this class: tetrahydrothiophene (Thp) and cyclopentane (Cpe) amino acids. We will explore how the substitution of a carbon atom with a sulfur heteroatom fundamentally alters the conformational landscape and dictates the utility of these building blocks in rational drug design.

The Crux of the Matter: How a Heteroatom Shapes the Ring

The fundamental difference between cyclopentane and tetrahydrothiophene lies in their atomic composition and the resulting ring geometries. Cyclopentane, a carbocycle, is characterized by C-C single bonds with a typical length of approximately 1.54 Å and bond angles that prefer the tetrahedral 109.5°. To alleviate the considerable eclipsing strain it would have in a planar conformation, cyclopentane adopts a puckered structure.[1][2] This puckering is not static; the molecule undergoes a rapid, low-energy process called pseudorotation, cycling through a series of "envelope" and "twist" conformations.[3][4] This inherent flexibility means that cyclopentane-based amino acids can sample a broader conformational space.

In contrast, the introduction of a sulfur atom in the tetrahydrothiophene ring introduces significant changes. The C-S bond is considerably longer (around 1.82 Å) than a C-C bond, and the C-S-C bond angle is much more acute (around 93-94°) compared to the C-C-C angle. These geometric constraints lead to a different puckering potential. While also non-planar, the energy barrier for pseudorotation in the tetrahydrothiophene ring is generally higher, leading to more defined, lower-energy conformational states. Sulfur-containing heterocycles are a significant class of organic compounds with diverse biological activities, and their unique structural features are key to their function in medicinal chemistry.[5][6][7]

A Head-to-Head Conformational Comparison

The conformational preferences of these rings directly influence the backbone dihedral angles (φ and ψ) of the amino acid residues when incorporated into a peptide, thereby shaping the overall peptide secondary structure.

ParameterCyclopentane (Cpe) Amino AcidsTetrahydrothiophene (Thp) Amino AcidsRationale for Difference
Ring Flexibility High (low barrier to pseudorotation)Moderate to Low (higher barrier to pseudorotation)The longer C-S bonds and acute C-S-C angle in Thp create a more strained ring with a more defined energy landscape.
Preferred Pucker Shallow envelope and twist conformationsMore pronounced and defined pucker statesThe geometric constraints imposed by the sulfur atom favor specific puckered forms to minimize ring strain.
Influence on Peptide Backbone Can accommodate a wider range of φ/ψ anglesInduces more specific and constrained φ/ψ anglesThe defined pucker of the Thp ring restricts the possible orientations of the amino and carboxyl substituents.

This difference in conformational rigidity is a critical design element. For instance, a cyclopentane-based amino acid might be chosen to allow for some local flexibility in a peptide-receptor binding interface, whereas a tetrahydrothiophene-based analogue could be used to rigidly enforce a specific turn or helical structure.[8][9]

Probing Conformation: Experimental and Computational Workflows

A multi-pronged approach combining experimental and computational techniques is essential for a thorough conformational analysis of these amino acid derivatives.[10][11]

Experimental Protocol: NMR-Based Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy in solution is a powerful tool for elucidating the preferred conformations and dynamic behavior of molecules.[12]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the synthesized amino acid derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration of 5-10 mM.

  • 1D ¹H NMR Acquisition: Obtain a standard one-dimensional proton NMR spectrum to confirm sample identity and purity.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within the ring system.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To measure through-space correlations between protons. The intensities of NOE/ROE cross-peaks are inversely proportional to the sixth power of the distance between protons, providing crucial distance restraints for structure calculation.

  • J-Coupling Analysis: Measure the vicinal proton-proton coupling constants (³JHH) from high-resolution 1D or 2D spectra. These values can be used in the Karplus equation to estimate dihedral angles within the ring.

  • Structure Calculation: Use the experimentally derived distance and dihedral angle restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate a family of structures consistent with the NMR data.

Computational Protocol: DFT Conformational Energy Mapping

Density Functional Theory (DFT) calculations provide a theoretical framework for exploring the potential energy surface of a molecule and identifying its low-energy conformations.

Step-by-Step Methodology:

  • Initial Structure Generation: Build the 3D structure of the amino acid derivative using a molecular editor.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify a wide range of possible ring puckers and side-chain orientations.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms a true energy minimum.

  • Solvation Modeling: To simulate solution-phase behavior, incorporate a continuum solvation model (e.g., PCM, SMD) in the calculations.

  • Energy Landscape Analysis: Plot the relative energies of the optimized conformers to visualize the conformational energy landscape and identify the global minimum and other low-energy, populated states.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams conceptualize the conformational landscapes and the workflow for their analysis.

G cluster_cpe Cyclopentane (Cpe) Conformations cluster_thp Tetrahydrothiophene (Thp) Conformations Cpe_E1 Envelope 1 Cpe_T1 Twist 1 Cpe_E1->Cpe_T1 Low Barrier Cpe_E2 Envelope 2 Cpe_T1->Cpe_E2 Low Barrier Cpe_T2 Twist 2 Cpe_E2->Cpe_T2 Low Barrier Cpe_T2->Cpe_E1 Low Barrier Thp_P1 Pucker State 1 (Low Energy) Thp_P2 Pucker State 2 (Higher Energy) Thp_P1->Thp_P2 Higher Barrier

Caption: Conceptual energy landscapes of Cpe vs. Thp amino acids.

G cluster_workflow Conformational Analysis Workflow Synthesis Synthesis of Amino Acid Derivative NMR Experimental Analysis (NMR Spectroscopy) Synthesis->NMR DFT Computational Analysis (DFT Calculations) Synthesis->DFT Integration Data Integration & Structure Elucidation NMR->Integration DFT->Integration

Caption: Integrated workflow for conformational analysis.

Conclusion and Outlook

The choice between tetrahydrothiophene and cyclopentane amino acids is a nuanced decision that hinges on the desired degree of conformational constraint. Cyclopentane derivatives offer a greater degree of flexibility, which can be advantageous for exploring a broader conformational space during initial lead discovery. Conversely, tetrahydrothiophene analogues provide a more rigid scaffold, ideal for locking a peptide into a specific, high-potency conformation. The interplay of experimental techniques like NMR spectroscopy and computational methods such as DFT calculations is crucial for accurately characterizing the conformational preferences of these valuable building blocks.[8][10][11] As our understanding of structure-activity relationships deepens, the rational design and application of such conformationally defined amino acids will continue to be a cornerstone of modern drug development.

References

  • Journal of the American Chemical Society. (2003). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. [Link]

  • Figshare. (2003). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. [Link]

  • PNAS. (1971). Conformation of Cyclolinopeptide A Observed by Nuclear Magnetic Resonance Spectroscopy. [Link]

  • YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. [Link]

  • Journal of the American Chemical Society. (1987). Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides: evidence for 2,4-methanopyrrolidine asymmetry based on solid-state x-ray crystallography, proton NMR in aqueous solution, and CNDO/2 conformational energy calculations. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. [Link]

  • Journal of the American Chemical Society. (1986). Conformational properties of 2,4-methanoproline (2-carboxy-2,4-methanopyrrolidine) in peptides: determination of preferred peptide bond conformation in aqueous solution by proton Overhauser measurements. [Link]

  • Neuroquantology. (2022). Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles. [Link]

  • PMC. (2019). Special Issue: Sulfur-Nitrogen Heterocycles. [Link]

  • Science Primary Literature. (2025). Role of sulphur-heterocycles in medicinal chemistry: An update. [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 2.11 Conformations of Cycloalkanes. [Link]

  • AIP Publishing. (2022). A local mode study of ring puckering effects in the infrared spectra of cyclopentane. [Link]

  • YouTube. (2017). 06.02 Exploring the Conformations of Cycloalkanes. [Link]

  • Figshare. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link]

  • The Journal of Chemical Physics. (2022). A local mode study of ring puckering effects in the infrared spectra of cyclopentane. [Link]

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Validation

A Comparative Guide to Validating the Absolute Configuration of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and molecular research, the precise three-dimensional arrangement of atoms within a chiral molecule is not a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular research, the precise three-dimensional arrangement of atoms within a chiral molecule is not a mere structural footnote; it is a critical determinant of biological activity. The non-superimposable mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This guide offers an in-depth, objective comparison of the principal analytical techniques for validating the absolute configuration of chiral molecules, with a specific focus on the non-proteinogenic amino acid, (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid, a versatile building block in medicinal chemistry.[1]

This document moves beyond a simple listing of methods to provide a Senior Application Scientist's perspective on the causality behind experimental choices. We will explore the strengths and limitations of each technique, grounded in both theoretical principles and practical, field-proven insights. Every protocol described is designed as a self-validating system, ensuring scientific integrity and trustworthiness in your stereochemical assignments.

The Gold Standard: Single-Crystal X-ray Diffraction (SXRD)

Single-crystal X-ray diffraction is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[2] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.

Causality of Experimental Choices

The key to determining absolute configuration with SXRD lies in the phenomenon of anomalous dispersion.[3] When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom is altered, leading to small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane).[3] The presence of a sulfur atom in 3-Amino-tetrahydro-thiophene-3-carboxylic acid provides a sufficiently strong anomalous scattering signal with commonly used copper X-ray sources to confidently determine its absolute configuration.[4]

Experimental Protocol: Anomalous Dispersion
  • Crystal Growth : The initial and often most challenging step is to grow a single, well-ordered crystal of the analyte with dimensions of 0.1-0.3 mm. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. High purity of the sample (>98%) is crucial.[3]

  • Data Collection : A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data is collected using an X-ray source, preferably with a wavelength that enhances the anomalous signal of the heaviest atoms present (e.g., Cu Kα radiation for sulfur).[3]

  • Structure Solution and Refinement : The diffraction pattern is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to generate an initial electron density map. The atomic positions are refined against the experimental data.

  • Absolute Configuration Determination : The absolute configuration is determined by analyzing the Bijvoet pairs. The Flack parameter is calculated, which should refine to a value close to 0 for the correct enantiomer and 1 for the incorrect one. A low standard uncertainty (<0.1) provides high confidence in the assignment.[3]

SXRD_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Crystal_Growth Crystal Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection High-quality crystal Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction pattern Absolute_Config Absolute Configuration (Flack Parameter) Structure_Solution->Absolute_Config Refined structure

Caption: Workflow for absolute configuration determination by SXRD.

Chiroptical Spectroscopy: A Solution-Phase Approach

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), offer powerful alternatives for determining absolute configuration in solution, obviating the need for crystallization.[5][6] These methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions within a molecule.[5] The resulting VCD spectrum is highly sensitive to the three-dimensional structure of the molecule, providing a unique fingerprint for each enantiomer.

The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer (e.g., the (S)-enantiomer).[7] A good match between the experimental and calculated spectra allows for an unambiguous assignment. The rich vibrational landscape of 3-Amino-tetrahydro-thiophene-3-carboxylic acid, with its various C-H, N-H, and C=O stretching and bending modes, provides numerous bands for comparison, enhancing the reliability of the assignment. A study on the analogous 3-amino-3-(tetrahydrofuran) carboxylic acid successfully demonstrated the utility of VCD for determining its (S)-configuration.[8]

  • Sample Preparation : Dissolve 5-15 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) to a concentration of 0.05-0.1 M. The solvent must be transparent in the IR region of interest.[7]

  • Data Acquisition : Record the VCD and IR spectra simultaneously on a VCD spectrometer. Data is typically collected over several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling :

    • Perform a conformational search for the (S)-enantiomer of the molecule to identify all low-energy conformers.

    • Optimize the geometry of each conformer using Density Functional Theory (DFT).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment : Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A good correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.

VCD_ECD_Workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment Sample_Prep Sample Preparation (Solution) Spectrum_Acq VCD/ECD Spectrum Acquisition Sample_Prep->Spectrum_Acq Comparison Spectral Comparison Spectrum_Acq->Comparison Conf_Search Conformational Search DFT_Calc DFT Calculation (Geometry, Spectra) Conf_Search->DFT_Calc Boltzmann_Avg Boltzmann Averaging DFT_Calc->Boltzmann_Avg Boltzmann_Avg->Comparison Absolute_Config Absolute Configuration Comparison->Absolute_Config

Caption: General workflow for VCD and ECD analysis.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-visible light, which corresponds to electronic transitions.[6] This technique is particularly useful for molecules containing a chromophore.

While 3-Amino-tetrahydro-thiophene-3-carboxylic acid lacks a strong chromophore in the near-UV region, the carboxylic acid and thiophene moieties do exhibit electronic transitions at shorter wavelengths.[4] The ECD spectrum is highly sensitive to the conformation and configuration of the molecule. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with that predicted by time-dependent DFT (TD-DFT) calculations.[6] For amino acids, derivatization with a chromophoric reagent can be employed to shift the ECD signals to a more accessible wavelength range and enhance their intensity.[4]

  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, acetonitrile). The concentration will depend on the strength of the chromophore.

  • Data Acquisition : Record the ECD and UV-Vis spectra on an ECD spectrometer.

  • Computational Modeling : Similar to VCD, perform a thorough conformational analysis and use TD-DFT to calculate the ECD spectrum for the (S)-enantiomer.

  • Spectral Comparison and Assignment : Compare the experimental ECD spectrum with the Boltzmann-averaged calculated spectrum. A good match allows for the assignment of the absolute configuration.

NMR Spectroscopy: The Mosher's Method

For molecules with a reactive functional group, such as the primary amine in our target molecule, NMR spectroscopy can be a powerful tool for determining absolute configuration through the use of chiral derivatizing agents (CDAs).[9] The Mosher's method is a classic and reliable approach.[10]

Causality of Experimental Choices

The Mosher's method involves the reaction of the chiral amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.[10] These diastereomers have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the stereocenter in the two diastereomers, the absolute configuration can be deduced based on the predictable shielding/deshielding effects of the MTPA phenyl group in the preferred conformation of the diastereomers.[11]

Experimental Protocol: Mosher's Amide Analysis
  • Derivatization : In two separate NMR tubes, react the chiral amine with (R)-MTPA chloride and (S)-MTPA chloride, respectively, in the presence of a non-chiral base (e.g., pyridine) in a deuterated solvent (e.g., CDCl₃).

  • NMR Analysis : Acquire ¹H NMR spectra for both diastereomeric amide samples.

  • Data Analysis :

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift difference (Δδ) for each proton.

    • Protons on one side of the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative values. This pattern allows for the assignment of the absolute configuration at the stereocenter.[11]

Moshers_Method cluster_react Derivatization cluster_nmr NMR Analysis cluster_assign Assignment Chiral_Amine Chiral Amine R_Amide (R)-MTPA Amide Chiral_Amine->R_Amide Reacts with S_Amide (S)-MTPA Amide Chiral_Amine->S_Amide Reacts with R_MTPA (R)-MTPA-Cl R_MTPA->R_Amide S_MTPA (S)-MTPA-Cl S_MTPA->S_Amide NMR_Acq ¹H NMR Acquisition R_Amide->NMR_Acq S_Amide->NMR_Acq Delta_Delta Calculate Δδ (δS - δR) NMR_Acq->Delta_Delta Spectra Absolute_Config Absolute Configuration Delta_Delta->Absolute_Config Pattern of Δδ values

Caption: Workflow for Mosher's method for a chiral amine.

Comparative Analysis of Techniques

The selection of the most appropriate method for determining the absolute configuration of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid depends on a variety of factors, including sample availability, the presence of specific functional groups, and access to instrumentation.

FeatureSingle-Crystal X-ray Diffraction (SXRD)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Anomalous dispersion of X-rays by a single crystal.[3]Differential absorption of circularly polarized IR light in solution.[5]Differential absorption of circularly polarized UV-Vis light in solution.[6]Analysis of diastereomeric derivatives by NMR.[10]
Sample Requirement High-quality single crystal (0.1-0.3 mm).[3]5-15 mg, soluble in IR-transparent solvent.[7]Micrograms to milligrams, soluble in UV-transparent solvent.[12]~5 mg, must have a reactive functional group.[11]
Throughput Can be high with automated systems (days per sample).[13]Moderate (hours to a day per sample).High (minutes to hours per sample).[12]High (hours per sample).
Cost High initial instrument cost; service costs can be several hundred dollars per sample.[14][15]High initial instrument cost; moderate analysis cost.[16]Moderate instrument cost; relatively low analysis cost.Moderate to high instrument cost (depending on field strength); moderate analysis cost.[17]
Advantages Unambiguous, "gold standard" method. Provides full 3D structure.No crystallization required. Applicable to a wide range of molecules. Provides conformational information.High sensitivity for chromophoric molecules. Small sample requirement.No specialized spectrometer needed (standard NMR). Can also determine enantiomeric excess.
Limitations Requires a high-quality single crystal, which can be difficult to obtain.Requires quantum chemical calculations for interpretation. Lower sensitivity than ECD.Requires a chromophore. Interpretation can be complex for flexible molecules.Requires chemical derivatization, which may not be straightforward. Interpretation can be complex.

Conclusion

The validation of the absolute configuration of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid can be confidently achieved through several orthogonal techniques. Single-crystal X-ray diffraction remains the unequivocal gold standard, provided that suitable crystals can be obtained. For solution-state analysis, Vibrational Circular Dichroism offers a robust and reliable method that leverages the molecule's rich vibrational structure and does not require crystallization. Electronic Circular Dichroism, while potentially requiring derivatization to enhance its signal, provides a high-sensitivity option. Finally, the Mosher's method offers a practical NMR-based approach that capitalizes on the presence of the primary amine for derivatization.

The choice of method will ultimately be guided by the specific constraints and objectives of the research. For definitive structural proof in a regulatory filing, SXRD is unparalleled. For routine confirmation in a synthetic workflow or when crystallization is challenging, VCD and NMR methods provide powerful and reliable alternatives. By understanding the principles, protocols, and practical considerations of each technique, researchers can make informed decisions to ensure the scientific integrity of their stereochemical assignments.

References

  • Charges and Fees – Molecular Structure Laboratory – UW–Madison. (n.d.). Retrieved February 19, 2024, from [Link]

  • AutoPD: an integrated meta-pipeline for high-throughput X-ray crystallography data processing and structure determination. (2025, June 15). IUCr Journals. [Link]

  • Pricing and Service - Department of Chemistry - Carleton University. (n.d.). Retrieved February 19, 2024, from [Link]

  • Current state of automated crystallographic data analysis. (n.d.). Retrieved February 19, 2024, from [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (2020). Angewandte Chemie International Edition, 59(37), 15875-15882. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Chemical Society Reviews. [Link]

  • NMR General Pricing - Novatia, LLC. (n.d.). Retrieved February 19, 2024, from [Link]

  • NMR Service - University of Wyoming. (n.d.). Retrieved February 19, 2024, from [Link]

  • NMR and Drug Metabolism Core Fees and Services | BCM. (n.d.). Retrieved February 19, 2024, from [Link]

  • Pricing — X-ray Core - Departement Chemie - KU Leuven. (2025, August 7). Retrieved February 19, 2024, from [Link]

  • Price List - NMR Testing Laboratory. (n.d.). Retrieved February 19, 2024, from [Link]

  • SUNY ESF Rates for Nuclear Magnetic Resonance (NMR) Spectroscopy. (n.d.). Retrieved February 19, 2024, from [Link]

  • Chiroptical Sensing of Amino Acid Derivatives by Host–Guest Complexation with Cyclo[8]aramide. (2020). Molecules, 25(11), 2673. [Link]

  • Fees | X-Ray Diffraction (XRD) Facility - Oregon State University. (n.d.). Retrieved February 19, 2024, from [Link]

  • HTX Lab : High Throughput Crystallisation - ISBG - Integrated Structural Biology Grenoble. (n.d.). Retrieved February 19, 2024, from [Link]

  • Rates | Single Crystal X-Ray Diffraction | University of Waterloo. (n.d.). Retrieved February 19, 2024, from [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. (2025, October 20). Unipd. [Link]

  • High-throughput Crystallography for Structural Genomics. (2009). Current Opinion in Structural Biology, 19(5), 574-581. [Link]

  • High-throughput Crystallization Pipeline at the Crystallography Core Facility of the Institut Pasteur. (2019). Crystals, 9(12), 643. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules, 28(17), 6214. [Link]

  • Influence of heterochirality on the structure, dynamics, biological properties of cyclic(PFPF) tetrapeptides obtained by solvent-free ball mill mechanosynthesis. (2024). Scientific Reports, 14(1), 12908. [Link]

  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). Retrieved February 19, 2024, from [Link]

  • Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. (2022). Frontiers in Chemistry, 10, 831818. [Link]

  • Can the absolute configuration of cyclic peptides be determined with vibrational circular dichroism? (2023). Physical Chemistry Chemical Physics, 25(20), 14088-14099. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (2020). Angewandte Chemie International Edition, 59(37), 15875-15882. [Link]

  • Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. (2022). Frontiers in Chemistry, 10. [Link]

  • Rapid Vibrational Circular Dichroism Spectroscopy via Synchronized Photoelastic Modulator-Quantum Cascade Laser Integration. (2025, August 19). ACS Measurement Science Au. [Link]

  • Contemporary Analysis of Chiral Molecules. (2020, November 12). LCGC International. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Retrieved February 19, 2024, from [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry, 7, 347. [Link]

  • Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. (n.d.). Retrieved February 19, 2024, from [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023). Chirality, 35(5), 350-362. [Link]

  • Electronic circular dichroism for chiral analysis. (n.d.). ResearchGate. [Link]

  • Vibrational circular dichroism (VCD). (n.d.). Bruker. [Link]

  • Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. (2018). Applied Sciences, 8(9), 1667. [Link]

  • Vibrational circular dichroism (VCD) — Tutorials 2025.1 documentation. (n.d.). SCM. [Link]

  • RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. (2001, February 26). Illinois Chemistry. [Link]

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  • Vibrational circular dichroism (VCD). (n.d.). Bruker. [Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. (n.d.). ResearchGate. [Link]

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  • Vibrational Circular Dichroism (VCD) Spectrometer Market, 2033. (n.d.). Retrieved February 19, 2024, from [Link]

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Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Tetrahydrothiophene Amino Acids

Executive Summary: The Case for Conformational Constraint In peptide drug discovery, "tetrahydrothiophene amino acids" (specifically 3-aminotetrahydrothiophene-3-carboxylic acid , denoted here as 3-Atc ) represent a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Conformational Constraint

In peptide drug discovery, "tetrahydrothiophene amino acids" (specifically 3-aminotetrahydrothiophene-3-carboxylic acid , denoted here as 3-Atc ) represent a critical class of conformationally constrained analogs. Unlike linear sulfur-containing amino acids (Methionine, Cysteine) or nitrogen-heterocycles (Proline, Thiazolidine), the tetrahydrothiophene (THT) ring introduces a unique steric bulk and geometry that restricts the


 (chi) torsion angles, enhancing metabolic stability and receptor selectivity.

This guide provides an in-depth technical comparison of the mass spectrometry (MS/MS) fragmentation patterns of THT amino acids against their linear and heterocyclic alternatives. We focus on distinguishing these moieties in complex matrices using collision-induced dissociation (CID).

Comparative Analysis: THT vs. Standard Sulfur/Cyclic Amino Acids

The identification of THT residues relies on detecting specific neutral losses and ring-cleavage ions that differ significantly from Methionine (Met) or Thiazolidine-4-carboxylic acid (Thioproline/Thz).

Table 1: Comparative Fragmentation Signatures
Feature3-Aminotetrahydrothiophene-3-carboxylic acid (3-Atc) Methionine (Met) Thioproline (Thz)
Structure Type Cyclic Thioether (Carbocyclic backbone)Linear ThioetherHeterocyclic (S & N in ring)
Molecular Weight 147.19 Da149.21 Da133.17 Da
Precursor Ion [M+H]+ m/z 148m/z 150m/z 134
Dominant Neutral Loss -28 Da (C₂H₄) (Retro-Diels-Alder like)-48 Da (CH₃SH) (Side chain loss)-46 Da (HCOOH) (Carboxyl loss)
Characteristic Fragment m/z 120 (Ring cleavage), m/z 102 (Immonium)m/z 102 (Loss of CH₃SH), m/z 104 (Immonium)m/z 88 (Immonium)
Diagnostic Mechanism Ring strain release via ethylene ejectionSide chain elimination (radical/neutral)Ring opening at C-S-C bond

Fragmentation Mechanisms: The "THT Signature"

The fragmentation of tetrahydrothiophene amino acids is driven by the stability of the sulfur atom and the strain of the five-membered ring. Unlike Methionine, which readily loses its entire side chain, the THT ring requires higher collision energy to fracture, often yielding characteristic "ring-stripped" ions.

Primary Pathway: Retro-Diels-Alder (RDA) Like Cleavage

The most diagnostic event for the THT ring is the loss of ethylene (C₂H₄, 28 Da). This occurs via a mechanism analogous to a Retro-Diels-Alder reaction, driven by the formation of a stable thio-ketone or thio-aldehyde cation.

  • Precursor: [M+H]+ (m/z 148 for 3-Atc)

  • Transition: Cleavage of C-C bonds

    
     to the sulfur.
    
  • Product: m/z 120 (Loss of 28 Da).

Secondary Pathway: Immonium Ion Formation

Like all amino acids, 3-Atc forms an immonium ion via the loss of HCOOH (46 Da) and/or CO + H₂O.

  • Calculation: MW (147) - 45 (COOH) = m/z 102.

  • Conflict Warning: This m/z 102 is isobaric with the [M+H - CH3SH]+ fragment of Methionine. Differentiation: The Met fragment at m/z 102 is a secondary ion; the THT immonium at m/z 102 is often a base peak at high collision energies. Furthermore, Met shows a strong m/z 104 (Met immonium), whereas 3-Atc does not.

Diagram: Fragmentation Pathway of 3-Atc

The following diagram illustrates the competitive pathways for a peptide containing a THT residue.

THT_Fragmentation cluster_legend Mechanism Key Precursor [M+H]+ Precursor (Peptide-THT-Peptide) b_y_ions Backbone Cleavage (b/y ions) Precursor->b_y_ions Low CE (<20 eV) Immonium THT Immonium Ion (m/z 102) Precursor->Immonium High CE (>35 eV) - CO, - H2O Ring_Open Ring Opening [M+H - 28 Da]+ Precursor->Ring_Open Med CE (25-30 eV) RDA-like mechanism Neutral_Loss Neutral Loss (Ethylene C2H4) Ring_Open->Neutral_Loss Ejection key1 RDA = Retro-Diels-Alder key2 CE = Collision Energy

Caption: Fragmentation workflow for Tetrahydrothiophene (THT) containing peptides, highlighting the energy-dependent formation of ring-cleavage and immonium ions.

Experimental Protocol: Self-Validating Identification Workflow

To unambiguously identify THT amino acids in a sequence, use this stepped-energy protocol. This method validates the presence of the ring by monitoring the ratio of the immonium ion to the ring-cleavage ion.

LC-MS/MS Configuration
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (THT is more hydrophobic than Met/Cys; expect longer retention times).

Stepped Collision Energy (CE) Ramp

Do not use a static CE. The rigid THT ring requires higher energy to fragment than linear Met.

  • Step 1: Low Energy (15-20 eV):

    • Goal: Isolate the molecular ion and generate backbone (b/y) ions.

    • Observation: Confirm peptide mass. If THT is present, the parent ion stability will be higher than a Met-containing peptide (which loses CH₃S• easily).

  • Step 2: Medium Energy (25-30 eV):

    • Goal: Induce Ring Cleavage.

    • Diagnostic: Look for the [M+H - 28] peak. This is the "Ethylene Loss" signature specific to the tetrahydrothiophene ring.

    • Note: Methionine will show [M+H - 48] (Loss of CH₃SH) here.

  • Step 3: High Energy (35-50 eV):

    • Goal: Generate Immonium Ions.

    • Diagnostic: Monitor m/z 102.

    • Validation: If m/z 104 is absent (Met immonium) and m/z 102 is dominant, the residue is 3-Atc.

Data Interpretation Table

Use this logic gate for decision making:

ObservationConclusion
Loss of 48 Da (CH₃SH) Residue is Methionine .[1]
Loss of 28 Da (C₂H₄) Residue is Tetrahydrothiophene (3-Atc) .
Loss of 46 Da (HCOOH) Residue is Thioproline (or C-terminal cleavage).
Strong m/z 70 Residue is Proline (False positive check).
Strong m/z 102 Ambiguous (Met or 3-Atc). Check for -28 Da loss to confirm 3-Atc.

References

  • Harrison, A. G. (2013). Fragmentation Reactions of Methionine-Containing Protonated Octapeptides. Journal of the American Society for Mass Spectrometry. [Link]

  • NIST Mass Spectrometry Data Center . Methionine Mass Spectrum. NIST Chemistry WebBook. [Link]

  • Bythell, B. J., et al. (2010). Fragmentation Mechanisms of Protonated Peptides. Journal of the American Chemical Society. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. [Link]

  • Rathore, D., et al. (2021). Decoding the Structure of Non-Proteinogenic Amino Acids: Thioproline. MDPI Molecules. [Link][2]

Sources

Validation

Stability comparison of sulfur-containing vs oxygen-containing cyclic amino acids

This guide provides an in-depth technical comparison of sulfur-containing (Thiazolidine) and oxygen-containing (Oxazolidine) cyclic amino acids, focusing on their stability profiles, degradation mechanisms, and utility i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of sulfur-containing (Thiazolidine) and oxygen-containing (Oxazolidine) cyclic amino acids, focusing on their stability profiles, degradation mechanisms, and utility in drug development.[1]

[1]

Executive Summary

In drug design and peptide engineering, the substitution of a ring carbon with a heteroatom (Sulfur or Oxygen) fundamentally alters the physicochemical properties of cyclic amino acids. The two primary scaffolds compared here are Thiazolidine-4-carboxylic acid (Thiaproline, Thz) and Oxazolidine-4-carboxylic acid (Oxaproline, Oxz) .

  • Sulfur (Thz): Exhibits superior hydrolytic stability , making it a viable drug scaffold (e.g., as a proline mimic or antioxidant) and a robust "locked" protecting group.[1] However, it is highly susceptible to oxidative degradation (forming sulfoxides/sulfones) and enzymatic cleavage by proline oxidase.[1]

  • Oxygen (Oxz): Displays extreme hydrolytic instability (acid lability).[1] It functions primarily as a transient "pseudoproline" protecting group to disrupt aggregation during synthesis but is rarely suitable as a permanent drug scaffold due to rapid ring opening in aqueous media.[1]

Structural & Electronic Fundamentals

The stability differences stem directly from the electronic nature of the heteroatom within the 5-membered ring (1,3-thiazolidine vs. 1,3-oxazolidine).

FeatureSulfur (Thiazolidine)Oxygen (Oxazolidine)Impact on Stability
Linkage Type Thioaminal (

)
Hemiaminal Ether (

)
Hydrolysis: O-C bond is significantly more polarized and labile to acid-catalyzed cleavage than S-C.[1]
Atom Size Large (1.84 Å covalent radius)Small (0.73 Å covalent radius)Conformation: S imparts unique ring puckering (endo/exo equilibrium) but accommodates ring strain better than O.
Nucleophilicity High (Soft nucleophile)Lower (Hard nucleophile)Oxidation: S is easily oxidized to

and

.[1] O is oxidation-resistant.[1]
Electronic Effect Weak

-acceptor, strong

-donor
Strong

-acceptor (Electronegative)
pKa: Thiazolidines are generally more basic than oxazolidines, affecting protonation states.[1]
Conformational Control (The Gauche Effect)
  • Thiaproline (S): The sulfur atom lowers the energy barrier between endo and exo ring puckers compared to proline.[1][2] This flexibility can destabilize secondary structures (like collagen helices) but accelerates cis/trans isomerization, aiding in protein folding kinetics.[1]

  • Oxaproline (O): Due to the strong electronegativity of oxygen, oxazolidines exhibit a strong gauche effect, favoring conformations that place the C-O bond gauche to the C-N bond. However, this is often overshadowed by the ring's chemical instability.[1]

Chemical Stability Profile

Hydrolytic Stability (Acid/Base)

The most critical differentiator is resistance to ring opening in aqueous environments.[1]

  • Oxazolidine (Oxygen):

    • Mechanism: Acid-catalyzed hydrolysis of the N-C2-O hemiaminal linkage.[1]

    • Kinetics: Rapid.[1]

      
       is often measured in minutes to hours at physiological pH, and seconds at acidic pH (e.g., 1% TFA).[1]
      
    • Implication: Oxazolidines act as "prodrugs" for amino alcohols and aldehydes.[1] They are too unstable for oral bioavailability as intact rings unless heavily substituted (steric bulk) to kinetically slow hydrolysis.[1]

  • Thiazolidine (Sulfur):

    • Mechanism: Requires strong acid and heat to open the ring (e.g., 6M HCl at 100°C or specific Lewis acids).[1]

    • Kinetics: Stable at physiological pH (7.[1]4) and moderate acid (pH 2-4).[1]

    • Implication: Thiaproline is stable enough to circulate in plasma.[1] It is used as a "locked" cysteine prodrug that releases cysteine only upon enzymatic processing or specific metabolic activation.[1]

Oxidative Stability

Here, the trend reverses.[1] Sulfur is the liability.[1]

  • Thiazolidine (Sulfur):

    • Susceptibility: High.[1] Reacts with Reactive Oxygen Species (ROS) like

      
      .[1]
      
    • Products: Oxidizes stepwise to Sulfoxide (S-oxide)

      
      Sulfone  (
      
      
      
      ).[1]
    • Consequence: Oxidation changes the ring geometry (pucker) and polarity.[1] While this makes Thz a potent antioxidant (ROS scavenger), uncontrolled oxidation leads to metabolic unpredictability.[1]

  • Oxazolidine (Oxygen):

    • Susceptibility: Inert to oxidation at the heteroatom.[1]

Visualization: Degradation Pathways

The following diagram contrasts the primary degradation routes for both scaffolds.

StabilityComparison cluster_legend Stability Legend Thz Thiazolidine (S) (Stable Ring) Sulfoxide S-Oxide (Metabolite) Thz->Sulfoxide ROS/Oxidation (Rapid) Cys Cysteine + Formaldehyde Thz->Cys Enzymatic (Proline Oxidase) or Strong Acid Oxz Oxazolidine (O) (Unstable Ring) Imine Imine Int. Oxz->Imine H+ / H2O (Very Fast) Sulfone Sulfone (Inactive/Toxic) Sulfoxide->Sulfone Further Ox. Ser Serine/Thr + Aldehyde Imine->Ser Hydrolysis key1 Red Arrow = High Instability Risk key2 Blue Dashed = Controlled/Slow Pathway

Caption: Comparative degradation pathways. Oxazolidines suffer rapid hydrolytic ring opening, whereas Thiazolidines are chemically stable but prone to oxidative metabolism.

Metabolic Stability & Toxicity

For drug development, biological stability is as critical as chemical stability.[1]

ParameterThiazolidine (S)Oxazolidine (O)
Enzymatic Target Proline Oxidase (PRODH): Thiaproline is a substrate.[1] It is dehydrogenated to the imine, then hydrolyzed.[1]Non-specific Hydrolases: Often cleaved by general esterases or spontaneous hydrolysis.[1]
Metabolites Cysteine (beneficial) + Formaldehyde (toxic).[1] Note: Formaldehyde release is a toxicity liability.[1]Serine/Threonine + Aldehyde (toxicity depends on the aldehyde component).[1]
ROS Scavenging Yes. Acts as a "sacrificial" antioxidant, protecting cells from oxidative stress.[1]No. Does not scavenge ROS.[1]

Experimental Protocols for Stability Assessment

To objectively compare these scaffolds in a new NCE (New Chemical Entity), use the following standardized workflows.

Protocol: Comparative Hydrolytic Stability (pH Stress Test)

Objective: Determine half-life (


) at physiological and acidic pH.[1]
  • Preparation: Dissolve Thz and Oxz analogs (1 mM) in buffers:

    • Buffer A: Phosphate-buffered saline (PBS), pH 7.4.[1]

    • Buffer B: 0.1% Trifluoroacetic acid (TFA) in water, pH ~2.0.[1]

    • Buffer C: Simulated Gastric Fluid (SGF), pH 1.2.[1]

  • Incubation: Maintain at 37°C in a thermomixer.

  • Sampling: Aliquot 50 µL at

    
     min, then 2, 4, 8, 24 hours.
    
  • Quenching: Immediately neutralize acid samples with 1M Tris (pH 8.5) or freeze in liquid nitrogen if analyzing later.

  • Analysis (HPLC-MS):

    • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

    • Gradient: 5-95% Acetonitrile/Water (+0.1% Formic Acid).[1]

    • Detection: Monitor disappearance of parent mass (

      
      ) and appearance of ring-open hydrolysis products (Amino acid mass + Aldehyde mass).
      
  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[1]
    • Expected Result: Oxz

      
       min (pH 2); Thz 
      
      
      
      hours (pH 2).[1]
Protocol: Oxidative Susceptibility Screen

Objective: Quantify liability to metabolic oxidation.[1]

  • Reagent: Prepare 10 mM Hydrogen Peroxide (

    
    ) or use a Peroxynitrite generator for harsh stress.[1]
    
  • Reaction: Mix 100 µM test compound with 1 mM oxidant in PBS (pH 7.4).

  • Monitoring (Real-time NMR):

    • Use

      
      -NMR or 
      
      
      
      -NMR.[1][3]
    • Thiazolidine: Watch for the downfield shift of the

      
       protons (adjacent to Sulfur) as 
      
      
      
      forms.[1]
    • Oxazolidine: Monitor for ring opening signals (aldehyde proton appearance).[1]

  • Endpoint: Quantify % conversion to Sulfoxide after 4 hours.

Visualization: Stability Testing Workflow

Workflow cluster_tests Parallel Stability Assays Start Start: Candidate Selection (Thz vs Oxz) AcidTest Acid Stress (pH 1.2) Simulated Gastric Fluid Start->AcidTest OxTest Oxidative Stress (H2O2 / Peroxide) Start->OxTest EnzTest Metabolic Stability (Liver Microsomes) Start->EnzTest Decision Data Analysis (HPLC/MS & NMR) AcidTest->Decision OxTest->Decision EnzTest->Decision ResultThz Thiazolidine Profile: High Acid Stability High Ox. Liability Decision->ResultThz If S-containing ResultOxz Oxazolidine Profile: Low Acid Stability High Ox. Stability Decision->ResultOxz If O-containing

Caption: Experimental workflow for differentiating sulfur vs. oxygen cyclic amino acid stability.

Conclusion & Recommendation

  • Select Thiazolidine (S) if your goal is a circulating drug or a peptide mimetic requiring backbone rigidity.[1] It offers the necessary chemical robustness for oral or parenteral delivery, provided that oxidative metabolism is managed or utilized as a prodrug mechanism.[1]

  • Select Oxazolidine (O) only as a synthetic tool (Pseudoproline) to solubilize peptides or prevent aggregation during synthesis.[1] It is generally unsuitable as a permanent pharmacophore due to rapid hydrolysis in biological fluids.[1]

References

  • Conformational Preferences of 4-Thiaproline and its S-oxides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A Heteroatom of Difference: Thiazolidine- and Oxazolidine-4-carboxylates as Profragrances Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives Source: MDPI (Molecules) URL:[Link]

  • Thioproline Serves as an Efficient Antioxidant Protecting Human Cells Source:[1][4] Chemical Research in Toxicology (ACS) URL:[Link]

  • Evidence for Proline Catabolic Enzymes in the Metabolism of Thiazolidine Carboxylates Source: Biochemistry (ACS) / PMC URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Spectroscopic Validation of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid, a cyclic non-proteinogenic amino acid, is a valuable building block in medicinal chemistry. Its constrai...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid, a cyclic non-proteinogenic amino acid, is a valuable building block in medicinal chemistry. Its constrained five-membered ring structure imparts unique conformational properties to peptides and small molecule therapeutics, making it a target of significant interest in drug discovery. This guide provides an in-depth comparison of synthetic routes to this compound and a comprehensive overview of the spectroscopic techniques essential for its structural and stereochemical validation.

Introduction: The Significance of a Constrained Amino Acid

The incorporation of conformationally restricted amino acids like (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid into drug candidates can lead to enhanced potency, selectivity, and metabolic stability. The tetrahydrothiophene ring mimics the side chain of methionine but with significantly reduced conformational flexibility. This rigidity can lock a peptide or small molecule into a bioactive conformation, improving its binding affinity to a biological target. Furthermore, the sulfur atom offers a site for potential metabolic oxidation, influencing the pharmacokinetic profile of a drug. Given its therapeutic potential, the efficient and stereochemically controlled synthesis of this amino acid is of paramount importance.

Comparative Analysis of Synthetic Strategies

The synthesis of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid presents the challenge of creating a quaternary stereocenter. Two primary approaches have been explored: the resolution of a racemic mixture and, to a lesser extent, enantioselective synthesis.

Method 1: Bucherer-Bergs Reaction followed by Diastereomeric Resolution

A common and effective method for the synthesis of α,α-disubstituted amino acids is the Bucherer-Bergs reaction, which is then followed by the resolution of the resulting racemic mixture.[1][2][3]

Synthesis Workflow:

Figure 1: Workflow for the synthesis of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid via the Bucherer-Bergs reaction and subsequent resolution.

Causality Behind Experimental Choices:

  • Bucherer-Bergs Reaction: This multicomponent reaction is a robust method for the synthesis of hydantoins from ketones.[3] The use of potassium cyanide and ammonium carbonate provides the necessary reagents to form the hydantoin ring structure in a one-pot reaction.

  • Hydrolysis: Strong basic or acidic hydrolysis is required to open the stable hydantoin ring to yield the free amino acid.

  • N-Protection: Protection of the amino group, for instance with a benzyloxycarbonyl (Cbz) group, is crucial for two reasons: it prevents unwanted side reactions in subsequent steps and provides a handle for purification.

  • Diastereomeric Resolution: The racemic mixture of the N-protected amino acid is converted into a mixture of diastereomers by reaction with a chiral resolving agent, such as (R)-BINOL. These diastereomers have different physical properties and can be separated by standard chromatographic techniques.

  • Deprotection: The final step involves the removal of the protecting group to yield the desired enantiomerically pure amino acid.

Method 2: Enantioselective Enzymatic Hydrolysis

An alternative approach involves the use of enzymes to selectively hydrolyze a prochiral substrate. For example, the enantioselective enzymatic hydrolysis of a prochiral ester has been reported for the synthesis of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid. However, this method has been shown to yield the product with a low enantiomeric excess.

Comparison of Synthetic Methods:

FeatureBucherer-Bergs with ResolutionEnantioselective Enzymatic Hydrolysis
Stereocontrol High (via resolution)Low (in reported examples)
Scalability Readily scalableCan be challenging to scale
Reagents Uses toxic cyanide saltsMilder, enzymatic conditions
Overall Yield Moderate to goodPotentially lower due to low ee

Spectroscopic Validation: A Multi-faceted Approach

The successful synthesis of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid must be confirmed through a rigorous analytical workflow. This involves a combination of spectroscopic techniques to verify the chemical structure and, critically, the stereochemical purity.

Analytical Validation Workflow:

Figure 2: A typical workflow for the spectroscopic validation of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid, the spectrum is expected to show complex multiplets for the methylene protons of the tetrahydrothiophene ring due to their diastereotopicity.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons in the tetrahydrothiophene ring and the carbonyl carbon of the carboxylic acid are characteristic.

Expected NMR Data (in DMSO-d₆):

While specific, publicly available spectra for the deprotected (S)-enantiomer are scarce, data from similar structures and protected intermediates can be used for comparison. The chemical shifts will be influenced by the solvent and pH.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Cα-H Multiplet~60-65
Cβ-HMultiplets~30-40
Cδ-HMultiplets~30-40
NHBroad singlet-
COOH Broad singlet~170-175

Note: These are estimated values and may vary depending on the specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrum:

  • Molecular Ion (M+H)⁺: The protonated molecule is expected at m/z = 148.04.

  • Fragmentation: Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxylic acid group (COOH).[4][5]

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Principle of Chiral HPLC:

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. The different stabilities of these complexes result in different retention times for the (S) and (R) enantiomers.

Typical Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for the separation of amino acid derivatives.[2][6]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used for normal-phase chiral HPLC.[2] For zwitterionic amino acids, reversed-phase conditions with aqueous buffers are also employed.[7]

  • Detector: A UV detector is typically used for detection.

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Experimental Protocols

General NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the synthesized (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

General Mass Spectrometry Sample Preparation
  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infuse the solution directly into the mass spectrometer or inject it into an LC-MS system.

  • Acquire the mass spectrum in positive ion mode.

General Chiral HPLC Protocol
  • Column: Chiralpak AD-H or a similar polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) to improve peak shape.[8]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at an appropriate wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter before injection.

Conclusion

The synthesis of enantiomerically pure (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid is a critical step in the development of novel therapeutics. The Bucherer-Bergs reaction followed by diastereomeric resolution provides a reliable and scalable route to this valuable building block. Rigorous spectroscopic analysis, including NMR for structural confirmation and chiral HPLC for the determination of enantiomeric purity, is essential to ensure the quality and stereochemical integrity of the final product. The methodologies and comparative data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

References

Sources

Safety & Regulatory Compliance

Safety

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic Acid: Proper Disposal &amp; Handling Guide

Executive Summary (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (often referred to as a constrained sulfur-containing amino acid analog) presents specific disposal challenges due to its zwitterionic nature and sulfu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid (often referred to as a constrained sulfur-containing amino acid analog) presents specific disposal challenges due to its zwitterionic nature and sulfur content . Unlike standard organic waste, improper disposal of this compound can lead to the release of sulfur oxides (


) during combustion or unexpected reactivity with oxidizers.

Immediate Action Required:

  • Do Not dispose of down the drain.[1][2]

  • Do Not mix with strong oxidizing agents (e.g., bleach, nitric acid) in waste streams.[2]

  • Primary Disposal Method: High-temperature incineration with flue gas scrubbing.

Chemical Profile & Hazard Identification

To ensure scientific integrity in our disposal protocols, we must first understand the chemical behavior that dictates these procedures.

PropertyDescriptionImplication for Disposal
Chemical Structure Heterocyclic amino acid (Thiophene ring)Contains Sulfur (S) and Nitrogen (N).[3] Combustion yields

and

.[1]
Physical State White to off-white solidDust explosion hazard if finely dispersed; hygroscopic.
Acidity/Basicity Zwitterionic (Amphoteric)Solubility changes with pH. Can buffer aqueous waste streams unexpectedly.
Reactivity Thioether functionalityVulnerable to oxidation to sulfoxides/sulfones. Incompatible with strong oxidizers.[4][5]
GHS Classification Warning Skin Irrit. 2 (H315), Eye Irrit.[6][7] 2A (H319), STOT SE 3 (H335).[7]

Waste Stream Segregation Protocol

Effective disposal begins at the bench. The following decision tree illustrates the required segregation logic to prevent cross-contamination and ensure regulatory compliance.

WasteSegregation Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother Liquor/Rinsate) StateCheck->Liquid Dissolved Bagging Double Bag in Polyethylene (LDPE) Solid->Bagging LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Amino-thiophene-carboxylic acid Bagging->LabelSolid BinSolid Segregate: Solid Organic Waste (No Oxidizers) LabelSolid->BinSolid Disposal Final Disposal: Incineration with Scrubber BinSolid->Disposal SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Halogenated NonHalo Non-Halogenated Solvent (MeOH, Water, Ethyl Acetate) SolventCheck->NonHalo Non-Halogenated LabelLiq Label: 'Hazardous Waste - Liquid' Add: 'Contains Sulfur' Halo->LabelLiq NonHalo->LabelLiq LabelLiq->Disposal

Figure 1: Decision matrix for segregating (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid waste streams.

Detailed Disposal Procedures

A. Solid Waste (Pure Compound)

The Goal: Prevent dust generation and environmental leaching.

  • Containment: Place the solid waste into a clear polyethylene bag. Twist and tape the neck of the bag to seal.

  • Secondary Containment: Place the sealed bag into a secondary container (e.g., a wide-mouth HDPE jar or a secondary bag).

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid.

    • Hazards: Irritant, Sulfur-Containing.[5]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area. Do not store in the same secondary bin as solid oxidizers (e.g., permanganates, nitrates).

B. Liquid Waste (Solutions & Mother Liquors)

The Goal: Prevent unexpected precipitation and solvent incompatibility.

  • pH Check: If the solution is aqueous, verify pH is between 5 and 9. Extreme pH can cause the zwitterion to precipitate, potentially clogging waste carboys.

  • Solvent Compatibility:

    • Halogenated: If dissolved in DCM or Chloroform, use the Halogenated Waste carboy.

    • Non-Halogenated: If dissolved in Methanol, Water, or DMSO, use the Non-Halogenated Waste carboy.

  • Sulfide Precaution: Although this compound is a thioether (C-S-C) and not a sulfide, under strong reducing conditions or extreme heat, sulfur compounds can degrade. Ensure the waste container is vented (using a safety cap with a pressure-relief valve) to prevent pressure buildup.

C. Contaminated Debris (Gloves, Weigh Boats)
  • Treat as Solid Hazardous Waste .

  • Do not dispose of in regular trash. Trace amounts of sulfur compounds can cause odor issues in municipal compactors.

Spill Response Protocol

In the event of a spill, the zwitterionic nature of the compound aids in cleanup, but dust control is paramount.

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE: Nitrile Gloves, Goggles, N95 Mask (if dust) Assess->PPE Contain 3. Containment: Cover with wet paper towels (prevents dust) PPE->Contain Clean 4. Cleanup: Scoop into bag, Wipe surface with 70% EtOH Contain->Clean Dispose 5. Disposal: Label as Haz Waste Clean->Dispose

Figure 2: Step-by-step spill response workflow.

Regulatory & Logistics (RCRA/EPA Context)

While (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid is not specifically listed on the EPA's "P" (acutely toxic) or "U" (toxic) lists, it is regulated under the "Characteristic" or "Generator Knowledge" clauses of RCRA (Resource Conservation and Recovery Act).

  • Waste Code Assignment:

    • Unused Solid: Generally classified as non-regulated chemical waste unless the generator determines it meets toxicity characteristics. However, best practice dictates managing it as Hazardous Waste due to the irritant profile.

    • In Solution: If mixed with flammable solvents (Flash point <60°C), assign code D001 (Ignitable). If mixed with corrosives (pH <2 or >12.5), assign code D002 (Corrosive).

  • Destruction Method: The ultimate fate of this waste must be Incineration .

    • Why? The sulfur atom requires thermal oxidation to

      
      , which is then captured by alkaline scrubbers in the incinerator stack. Landfilling is not recommended due to potential groundwater leaching of the amino acid.
      

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13893658, 3-Aminotetrahydrothiophene-3-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR) Parts 239 through 282. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5][8] Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid. Designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure minimal exposure risk and maintain laboratory integrity. The procedural guidance herein is structured to address specific operational questions, establishing a foundation of safety and trust.

Hazard Identification and Risk Assessment

(S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid is an off-white solid compound utilized as a building block in pharmaceutical development and biochemical research.[1] While specific toxicity data for this compound is not extensively documented, the precautionary principle dictates that it should be handled as a potentially hazardous substance. The primary risks associated with handling this solid chemical involve inhalation of dust particles and direct contact with the skin and eyes.[2][3] Similar thiophene-based compounds are known to be irritants.[4][5][6] Therefore, a thorough risk assessment concludes that engineering controls and personal protective equipment are mandatory to mitigate potential exposure.

Summary of Chemical and Physical Properties

PropertyValue/InformationSource(s)
CAS Number 32418-99-8[1]
Molecular Formula C5H9NO2S[1]
Appearance Off-white solid[1]
Storage Temperature 0-8°C[1]
Known Hazards Potential for skin, eye, and respiratory irritation based on analogous compounds.[4][6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a primary barrier against chemical exposure. The selection of specific PPE must be based on a risk assessment of the procedures being performed.[8]

Mandatory PPE for Handling (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid

PPE CategoryItemSpecifications and RationaleSource(s)
Eye Protection Chemical Splash GogglesMust comply with ANSI Z87.1 standards. Goggles provide a full seal around the eyes, offering superior protection from airborne dust particles compared to standard safety glasses.[9][10]
Hand Protection Chemical-Resistant Nitrile GlovesNitrile gloves provide excellent general protection against a wide variety of chemicals, including acids and bases.[8][11] Gloves should be changed immediately if contamination is suspected.[2]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[9][12]
Respiratory Protection Engineering Controls (Fume Hood)All weighing and handling of the solid powder must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particulates and aerosols.[2][3][9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized operational workflow is critical for minimizing risk. The following steps outline the safe handling of (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid from receipt to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a designated, well-ventilated, and cool area, with a recommended temperature between 0-8°C.[1]

  • Ensure the storage location is separate from incompatible materials such as strong oxidizing agents.[13][14]

  • Label the container clearly with the chemical name and date of receipt.[11]

Weighing and Solution Preparation

This phase presents the highest risk of aerosol generation and requires strict adherence to engineering controls.[2]

  • Preparation : Before handling, ensure the chemical fume hood is operational. Place plastic-backed absorbent paper on the work surface to contain any minor spills.[2]

  • PPE : Don all required PPE as specified in the table above.

  • Handling : Perform all manipulations, including opening the container, weighing the powder, and transferring it, deep within the chemical fume hood to capture any dust.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing. If adding to water, never add water to the acid; always add acid to water.[11]

  • Cleanup : After handling, decontaminate any equipment used, wipe down the work surface, and dispose of the bench paper as contaminated solid waste.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.[3]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[7] Seek immediate medical attention.

  • Spill : For a small spill, alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[4][13] Collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[13]

Disposal Plan

Improper disposal of chemical waste poses a significant environmental and safety risk. All waste materials contaminated with (S)-3-Amino-tetrahydro-thiophene-3-carboxylic acid must be treated as hazardous waste.[14]

Step-by-Step Disposal Procedure:

  • Waste Segregation : Maintain separate, clearly labeled hazardous waste containers for solid and liquid waste.

    • Solid Waste : Includes unused compound, contaminated gloves, pipette tips, and absorbent materials.[9]

    • Liquid Waste : Includes any solutions containing the compound.

  • Container Management : Ensure waste containers are made of compatible material, are kept tightly sealed when not in use, and are properly labeled with "HAZARDOUS WASTE" and the full chemical name.[13]

  • Storage : Store sealed waste containers in a designated, well-ventilated area away from heat and incompatible materials, pending collection.[4][13]

  • Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][13] Never dispose of this chemical down the drain or in regular trash.[4]

Visual Workflow and Decision Diagrams

The following diagrams provide a visual representation of the handling workflow and PPE selection process.

G cluster_prep Preparation & Storage cluster_handling Handling Protocol (in Fume Hood) cluster_cleanup Post-Handling & Disposal Receiving 1. Receive & Inspect Storage 2. Store at 0-8°C in Sealed Container Receiving->Storage PPE 3. Don Required PPE (Goggles, Gloves, Lab Coat) Storage->PPE Weighing 4. Weigh Solid & Prepare Solution PPE->Weighing Decon 5. Decontaminate Equipment & Work Area Weighing->Decon Waste 6. Segregate & Contain Hazardous Waste Decon->Waste Disposal 7. Arrange Professional Disposal via EHS Waste->Disposal G node_action node_action start Assess Task is_solid Handling Solid Powder? start->is_solid is_solution Handling Dilute Solution? is_solid->is_solution No fume_hood MANDATORY: Work inside a certified Chemical Fume Hood is_solid->fume_hood Yes ppe_base Minimum PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles is_solution->ppe_base Yes spill_kit Recommended: Keep spill kit accessible ppe_base->spill_kit fume_hood->ppe_base

Caption: PPE selection decision matrix based on the handling task.

References

  • Benchchem. Proper Disposal of 2-Chloro-3-(dibromomethyl)thiophene: A Guide for Laboratory Professionals.
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